molecular formula C11H11N3O B3166164 2-(4-Methoxyphenyl)pyrimidin-4-amine CAS No. 90832-58-9

2-(4-Methoxyphenyl)pyrimidin-4-amine

Cat. No.: B3166164
CAS No.: 90832-58-9
M. Wt: 201.22 g/mol
InChI Key: OZHVMLMCXPCVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHVMLMCXPCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Therapeutic Potential of 2-Substituted-4-Aminopyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Substituted-4-Aminopyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-substituted-4-aminopyrimidine core is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility as a privileged scaffold in the design of therapeutically significant molecules. Its inherent drug-like properties, including favorable ADME (absorption, distribution, metabolism, and excretion) characteristics and synthetic tractability, have positioned it as a focal point in the development of novel therapeutics across a spectrum of diseases. This guide provides an in-depth exploration of the therapeutic potential of this scaffold, delving into its diverse applications, mechanisms of action, and the experimental methodologies crucial for its evaluation.

Diverse Therapeutic Applications of 2-Substituted-4-Aminopyrimidines

The structural and electronic features of the 2-substituted-4-aminopyrimidine moiety enable it to interact with a wide array of biological targets, leading to a broad range of therapeutic applications. This section will explore some of the most prominent areas where these compounds have shown significant promise.

Oncology: A Dominant Therapeutic Landscape

The field of oncology has been a major beneficiary of the therapeutic potential of 2-substituted-4-aminopyrimidines, with numerous compounds demonstrating potent anti-proliferative and tumor-suppressive activities. Their efficacy often stems from the inhibition of key signaling pathways that are dysregulated in cancer.

A significant number of 2-substituted-4-aminopyrimidines function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[1][2] Their overexpression is a common feature in many cancers, making them attractive therapeutic targets.[1] 2,4-diaminopyrimidine derivatives have been synthesized and shown to be selective inhibitors of Aurora A kinase, inducing G2/M cell cycle arrest in cancer cells.[3]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5][6][7][8] Substituted 4-amino-2-thiopyrimidines have been developed as dual inhibitors of VEGFR-2 and BRAF kinase, demonstrating potent anti-angiogenic and anti-proliferative effects.[8]

  • JNK Inhibition: The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in various diseases, including cancer.[9][10][11][12][13] Novel 4-substituted-2-aminopyrimidines have been developed as potent inhibitors of JNK.

  • IRAK4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which can be co-opted by cancers to promote cell survival and proliferation.[14][15][16][17]

  • HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.[18][19][20][21][22][23] 2,4-diaminopyrimidine derivatives have been identified as potent HPK1 inhibitors.[23]

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, making them a key target for anticancer drugs.[24][25][26][27][28] Certain 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells.

The anticancer effects of 2-substituted-4-aminopyrimidines are often mediated through the modulation of complex signaling pathways.

Aurora_Kinase_Signaling Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor_Tyrosine_Kinases->Ras_Raf_MEK_ERK Aurora_A Aurora A PI3K_Akt_mTOR->Aurora_A Ras_Raf_MEK_ERK->Aurora_A PLK1 PLK1 Aurora_A->PLK1 p53_Inhibition p53 Inhibition Aurora_A->p53_Inhibition Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Proliferation_Survival Cell Proliferation & Survival Centrosome_Maturation->Proliferation_Survival Spindle_Assembly->Proliferation_Survival p53_Inhibition->Proliferation_Survival Inhibitor 2,4-Diaminopyrimidine Inhibitors Inhibitor->Aurora_A

Caption: Aurora Kinase A Signaling Pathway in Cancer.

VEGFR2_Signaling VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 PLCg PLCγ VEGFR-2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR-2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR-2->MAPK_ERK Migration Endothelial Cell Migration PLCg->Migration Survival Endothelial Cell Survival PI3K_Akt->Survival Proliferation Endothelial Cell Proliferation MAPK_ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 4-Amino-2-thiopyrimidine Inhibitors Inhibitor->VEGFR-2

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Neurological Disorders and Beyond

The therapeutic utility of 2-substituted-4-aminopyrimidines extends beyond oncology, with notable potential in treating neurological conditions and other diseases.

  • Nerve Injury and Multiple Sclerosis: 4-aminopyridine is a potassium channel blocker that has been investigated for its ability to improve nerve function after injury and in conditions like multiple sclerosis.[29][30]

  • GPCR Modulation: G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes.[31][32][33] 2-substituted-4-aminopyrimidines have been explored as allosteric modulators of GPCRs, offering the potential for more selective and safer therapeutic interventions.

  • Ion Channel Modulation: In addition to potassium channels, derivatives of 4-aminopyrimidine have been shown to modulate other ion channels, such as degenerin/epithelial Na+ channels (Deg/ENaC).[34]

Experimental Evaluation of 2-Substituted-4-Aminopyrimidines

A rigorous and multi-faceted experimental approach is essential to fully characterize the therapeutic potential of 2-substituted-4-aminopyrimidine derivatives.

Synthesis

The synthesis of 2-substituted-4-aminopyrimidines can be achieved through various established chemical routes. A common approach involves the condensation of a substituted guanidine with a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Scheme:

Synthesis Guanidine Substituted Guanidine Reaction Condensation (Base or Acid catalyst) Guanidine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Aminopyrimidine 2-Substituted-4-aminopyrimidine Reaction->Aminopyrimidine

Caption: General Synthesis of 2-Substituted-4-Aminopyrimidines.

In Vitro Assays

A battery of in vitro assays is employed to determine the biological activity and mechanism of action of these compounds.

Assay TypeDescriptionKey Parameters Measured
Kinase Inhibition Assays Measures the ability of a compound to inhibit the activity of a specific kinase.IC50 (half-maximal inhibitory concentration)
Cell Proliferation Assays (e.g., MTT, SRB) Determines the effect of a compound on the growth and viability of cancer cell lines.GI50 (half-maximal growth inhibition)
Cell Cycle Analysis Uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment.Percentage of cells in each phase, evidence of cell cycle arrest
Tubulin Polymerization Assay Measures the effect of a compound on the in vitro polymerization of purified tubulin.Inhibition of tubulin polymerization
Western Blotting Detects and quantifies the expression levels of specific proteins in cell lysates to assess the modulation of signaling pathways.Changes in protein expression and phosphorylation status
GPCR Functional Assays (e.g., Calcium mobilization, cAMP) Measures the ability of a compound to modulate the activity of a specific GPCR.EC50 (half-maximal effective concentration) or IC50

Experimental Workflow: Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Synthesized Compound In_Vitro_Kinase_Assay In Vitro Kinase Assay Start->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (Cancer Cell Lines) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Mechanism_Studies Mechanism of Action Studies Cell_Proliferation_Assay->Mechanism_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Cell_Proliferation_Assay->In_Vivo_Efficacy Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Pathway Analysis) Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

In Vivo Evaluation

Promising compounds identified from in vitro screening are further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice to evaluate the anti-tumor activity of the test compound.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. Key parameters include half-life (t1/2), maximum concentration (Cmax), and bioavailability.[29][30][35][36]

  • Toxicology Studies: Assess the safety profile of the compound by identifying potential adverse effects in animal models.

Conclusion and Future Directions

The 2-substituted-4-aminopyrimidine scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. Its proven success in oncology, particularly as kinase inhibitors, has paved the way for its exploration in other therapeutic areas, including neurological disorders and inflammatory diseases. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of this versatile scaffold to address unmet medical needs. The integration of advanced computational methods with high-throughput screening and sophisticated biological assays will undoubtedly accelerate the discovery and development of the next generation of 2-substituted-4-aminopyrimidine-based drugs.

References

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. (2024). MDPI. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • JNK Pathway Signaling: A Novel and Smarter Therapeutic Target for Various Biological Diseases. (2015). Taylor & Francis Online. [Link]

  • Dysregulated JNK Signaling Pathway in Human Diseases. (2024). Encyclopedia.pub. [Link]

  • JNK Pathway (c-Jun N-terminal Kinase): Mechanism & Biomarkers. (n.d.). AnyGenes. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Translational Medicine. [Link]

  • JNK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. (2024). Frontiers in Hematology. [Link]

  • The VEGF-A/VEGFR-2 signaling pathway promotes angiogenesis in IH.... (n.d.). ResearchGate. [Link]

  • The role of Aurora-A in human cancers and future therapeutics. (n.d.). PMC. [Link]

  • Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer. (2016). Frontiers in Oncology. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. [Link]

  • Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors. (n.d.). Multispan, Inc.. [Link]

  • Aurora kinases: novel therapy targets in cancers. (2017). Oncotarget. [Link]

  • A role for protein ubiquitination in VEGFR-2 signalling and angiogenesis. (2009). Biochemical Society Transactions. [Link]

  • Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. (2024). ResearchGate. [Link]

  • A perspective on HPK1 as a novel immuno-oncology drug target. (2020). eLife. [Link]

  • IRAK signaling in cancers: mechanisms, targeting, and clinical implications. (2025). PMC. [Link]

  • Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling. (2001). PubMed. [Link]

  • HPK1 tones down the T cell receptor. (2011). Rockefeller University Press. [Link]

  • An update on the development on tubulin inhibitors for the treatment of solid tumors. (2024). Taylor & Francis Online. [Link]

  • HPK1 Influences Regulatory T Cell Functions. (2020). ImmunoHorizons. [Link]

  • HPK1 Influences Regulatory T Cell Functions. (2020). PubMed. [Link]

  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (2024). ResearchGate. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). PMC. [Link]

  • Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. (n.d.). PubMed. [Link]

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. (2016). MDPI. [Link]

  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. (2022). RSC Publishing. [Link]

  • Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies. (2016). PubMed. [Link]

  • Revisiting the Role of TLR/IRAK Signaling and its Therapeutic Potential in Cancer. (2015). Journal of Liver: Disease & Transplantation. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (n.d.). PubMed. [Link]

  • SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. (2011). PubMed. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

  • Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. (2025). ResearchGate. [Link]

  • Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury. (2003). PubMed. [Link]

  • Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. (2003). R Discovery. [Link]

  • Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation. (n.d.). PubMed. [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Allosteric Modulation of G Protein-Coupled Receptors. (2004). Bentham Science Publishers. [Link]

  • Synthesis of Substituted Aminopyrimidines as Novel Promising Tyrosine Kinase Inhibitors. (n.d.). ResearchGate. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (n.d.). PMC. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014). RSC Publishing. [Link]

  • Absorption Characteristics of Sustained‐Release 4‐Aminopyridine (Fampridine SR) in Patients with Chronic Spinal Cord Injury. (2000). Scilit. [Link]

  • Structure-based design of allosteric modulators for G protein-coupled receptors using molecular modelling and pharmacology experiments. (n.d.). Queen's University Belfast. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). PubMed. [Link]

Sources

2-(4-Methoxyphenyl)pyrimidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 2-(4-Methoxyphenyl)pyrimidin-4-amine .

Scaffold Analysis, Synthetic Methodologies, and Physicochemical Profiling

Chemical Identity & Physicochemical Properties

This section defines the precise chemical entity.[1][2] Note that this molecule is a regioisomer of the more common 4-(4-methoxyphenyl)pyrimidin-2-amine. The distinction lies in the placement of the amine and aryl substituents on the pyrimidine ring, which drastically alters the electronic environment and hydrogen-bonding capability of the scaffold.

Core Identifiers
PropertyData
IUPAC Name 2-(4-Methoxyphenyl)pyrimidin-4-amine
Common Name 4-Amino-2-(4-methoxyphenyl)pyrimidine
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
Monoisotopic Mass 201.0902 Da
SMILES COc1ccc(cc1)c2nc(N)ccn2
InChI Key (Predicted) Distinct from isomer GHSMJZASRNAUBJ
Physicochemical Descriptors (Calculated)
DescriptorValueSignificance
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; likely good membrane permeability.
TPSA ~62 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Primary Amine)Critical for active site interaction (e.g., hinge binding).
H-Bond Acceptors 3 (N1, N3, OMe)Pyrimidine nitrogens act as key acceptors.
pKa (Conjugate Acid) ~4.5 – 5.0The 4-amino group increases basicity compared to unsubstituted pyrimidine.

Synthetic Pathways & Methodologies

The synthesis of 2-(4-methoxyphenyl)pyrimidin-4-amine requires a regioselective approach to ensure the aryl group is installed at the C2 position while retaining the amine at C4. The most robust "Trustworthy" protocol utilizes a Suzuki-Miyaura cross-coupling on a commercially available chloropyrimidine scaffold.

Primary Route: Palladium-Catalyzed Suzuki Coupling

This route is preferred for its high yield and the commercial availability of the starting material, 4-amino-2-chloropyrimidine (CAS 7461-50-9).

  • Starting Material: 4-Amino-2-chloropyrimidine[3]

  • Reagent: 4-Methoxyphenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: 1,4-Dioxane/Water or DME/Water (3:1 ratio)

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, dissolve 4-amino-2-chloropyrimidine (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Activation: Add aqueous Na₂CO₃ (2.0 M, 3.0 eq). Sparge with argon for 10 minutes to remove oxygen.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%).

  • Reflux: Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).[4] Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂). Elute with a gradient of 0–5% Methanol in Dichloromethane (DCM) to isolate the off-white solid product.

Synthetic Workflow Diagram

Synthesis SM1 4-Amino-2-chloropyrimidine (CAS 7461-50-9) Rxn Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SM1->Rxn SM2 4-Methoxyphenylboronic acid SM2->Rxn Prod 2-(4-Methoxyphenyl)pyrimidin-4-amine (Target) Rxn->Prod 12-16h, ~85% Yield

Figure 1: Palladium-catalyzed synthesis of the target scaffold via Suzuki cross-coupling.

Structural Characterization & Analytical Profile

Accurate characterization is vital to distinguish this isomer from the 2-amino analog. The proton NMR spectrum will show distinct shielding patterns on the pyrimidine ring.

Predicted ¹H NMR Spectrum (DMSO-d₆)
Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationInterpretation
H-6 (Pyrimidine) 8.15 – 8.25Doublet (d)1HDeshielded by adjacent N1; couples with H-5.
Ar-H (Phenyl) 8.20 – 8.30Doublet (d)2HOrtho to pyrimidine; strongly deshielded by the heterocycle.
Ar-H (Phenyl) 7.00 – 7.10Doublet (d)2HOrtho to methoxy group (shielded).
NH₂ (Amine) 6.80 – 7.00Broad Singlet2HExchangeable; chemical shift varies with concentration.
H-5 (Pyrimidine) 6.40 – 6.50Doublet (d)1HShielded by the adjacent electron-donating amine at C4.
OCH₃ (Methoxy) 3.80 – 3.85Singlet (s)3HCharacteristic sharp singlet.
Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: m/z 202.2

  • Fragmentation Pattern:

    • Loss of Methyl (•CH₃): [M+H-15]⁺ observed at m/z ~187.

    • Loss of Ammonia (NH₃): Rare in soft ionization but possible in EI.

    • Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring may yield characteristic fragments.

Analytical Logic Diagram

Analysis Sample Crude Product LCMS LC-MS Analysis Target: m/z 202.2 [M+H]+ Sample->LCMS NMR 1H NMR (DMSO-d6) Verify H5/H6 Coupling Sample->NMR Decision Isomer Check: H6 (d, ~8.2) & H5 (d, ~6.4)? NMR->Decision Pass Confirm Structure: 2-(4-Methoxyphenyl)pyrimidin-4-amine Decision->Pass Yes Fail Reject: Likely 2-amino isomer Decision->Fail No

Figure 2: Analytical workflow to validate regiochemistry.

Biological Context & Drug Development Potential[2][8]

The 2-aryl-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for purines.

Mechanism of Action (Potential)
  • Kinase Inhibition: The 4-amino group and N3 nitrogen form a donor-acceptor motif that mimics the adenine ring of ATP, allowing the molecule to bind to the hinge region of protein kinases (e.g., Src, CDK).

  • Adenosine Receptor Antagonism: This scaffold is structurally related to known A2A receptor antagonists, which are targets for cancer immunotherapy and Parkinson's disease.

  • Tubulin Polymerization: Methoxyphenyl-substituted pyrimidines often target the colchicine binding site on tubulin.

Structural Activity Relationship (SAR)
  • C4-Amine: Critical for H-bond donation. Alkylation of this amine (e.g., -NHMe) typically improves potency but may reduce solubility.

  • C2-Aryl Group: The 4-methoxy substituent provides a lipophilic contact point. Replacing -OMe with -Cl or -F modulates metabolic stability and potency.

  • C5/C6 Positions: Unsubstituted in this molecule. Introduction of halogens (e.g., F, Cl) at C5 can block metabolic oxidation and improve half-life.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735362 (Isomer Reference). Retrieved March 5, 2026 from [Link]

  • Fischer, P. M. (2003). The design of drug candidate molecules based on the 2-aminopyrimidine scaffold.[5] Current Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

A Technical Guide to the GPR119 Agonist Activity of 4-Amino-2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the 4-amino-2-phenylpyrimidine scaffold as a promising class of G protein-coupled receptor 119 (GPR119) agonists. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics for type 2 diabetes mellitus (T2DM) and related metabolic disorders. We will dissect the underlying mechanism of action, detail robust experimental workflows for characterization, and analyze the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Introduction: GPR119 as a Key Target for Metabolic Disease

GPR119, a rhodopsin-like Class A GPCR, has emerged as a compelling therapeutic target for T2DM. Its expression is predominantly localized to pancreatic β-cells and intestinal enteroendocrine L-cells, placing it at the nexus of glucose homeostasis. The receptor's activation by endogenous ligands, such as oleoylethanolamide (OEA), triggers a canonical Gαs-protein signaling cascade. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger.

The therapeutic rationale is twofold:

  • In Pancreatic β-cells: Elevated cAMP enhances glucose-stimulated insulin secretion (GSIS), directly addressing the impaired insulin release characteristic of T2DM.

  • In Intestinal L-cells: Increased cAMP promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates insulin release, suppresses glucagon secretion, and has beneficial effects on satiety and gastric emptying.

This dual mechanism, which is inherently glucose-dependent, offers a significant advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia. The 4-amino-2-phenylpyrimidine scaffold represents a class of synthetic agonists designed to harness this therapeutic potential.

The 4-Amino-2-Phenylpyrimidine Scaffold: A Privileged Chemotype

The 4-amino-2-phenylpyrimidine core provides a rigid and versatile framework for designing potent and selective GPR119 agonists. Its structure allows for systematic chemical modification at several key positions to optimize potency, selectivity, and pharmacokinetic properties. A generalized structure is shown below, where R1, R2, and R3 represent points of chemical diversification.

(A generalized chemical structure would be depicted here in a publication)

The strategic importance of this scaffold lies in its ability to present key pharmacophoric features to the receptor's binding pocket. The pyrimidine core often acts as a central hub, while substituents on the phenyl ring and the amino group can be tailored to engage specific amino acid residues, thereby fine-tuning agonist activity.

Mechanism of Action: The GPR119 Signaling Cascade

Activation of GPR119 by a 4-amino-2-phenylpyrimidine agonist initiates a well-defined intracellular signaling pathway. The causality of this pathway is crucial for interpreting downstream functional data.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Agonist Pyrimidine Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylate Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (β-cell) PKA->Insulin GLP1 GLP-1 Secretion (L-cell) PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: GPR119 agonist-induced signaling pathway.

Upon binding, the agonist induces a conformational change in the GPR119 receptor, facilitating its coupling to the heterotrimeric Gs protein. This promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation and subsequent activation of adenylate cyclase. Adenylate cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates two primary downstream effectors, Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which converge to promote the exocytosis of insulin- or GLP-1-containing granules.

Experimental Evaluation Workflow: A Self-Validating Cascade

A robust evaluation of novel agonists requires a multi-tiered approach, progressing from in vitro potency assessment to in vivo efficacy models. This workflow ensures that only compounds with a promising biological and pharmacokinetic profile advance, providing a self-validating system that conserves resources.

Evaluation_Workflow cluster_discovery Phase 1: In Vitro Characterization cluster_development Phase 2: Preclinical Evaluation Synthesis Compound Synthesis (4-Amino-2-Phenylpyrimidine Core) cAMP_Assay Primary Screen: cAMP Accumulation Assay (Potency - EC50) Synthesis->cAMP_Assay Test Compound GLP1_Assay Functional Screen: GLP-1 Secretion Assay (Efficacy) cAMP_Assay->GLP1_Assay Active Hits Selectivity Selectivity Panel (Off-Target GPCRs) GLP1_Assay->Selectivity Functionally Active DMPK ADME/PK Profiling (Metabolic Stability, Permeability, PK) Selectivity->DMPK Selective Hits OGTT In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) (Glucose Excursion) DMPK->OGTT Good PK Profile Lead_Opt Lead Optimization OGTT->Lead_Opt In Vivo Efficacy

Caption: Tiered experimental workflow for GPR119 agonist evaluation.

Protocol: In Vitro Potency via cAMP Accumulation Assay

Principle: This assay directly quantifies the second messenger, cAMP, produced upon GPR119 activation in a recombinant cell line stably expressing the human GPR119 receptor. The potency of the agonist is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). A low EC50 value indicates high potency.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected with human GPR119 (HEK293-hGPR119) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into 384-well white opaque assay plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the 4-amino-2-phenylpyrimidine test compounds in assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.

  • Assay Execution: a. Remove culture medium from the cells. b. Add 20 µL of the prepared compound dilutions to the respective wells. Include wells for a reference agonist (e.g., OEA) and vehicle control (e.g., 0.5% DMSO). c. Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA, following the manufacturer's instructions.

  • Data Analysis: a. Normalize the raw data to the vehicle control (0% activation) and a saturating concentration of the reference agonist (100% activation). b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol: In Vitro Functionality via GLP-1 Secretion Assay

Principle: This assay validates that receptor activation translates into a physiologically relevant downstream effect. It uses an immortalized murine intestinal L-cell line (GLUTag) to measure the secretion of GLP-1 in response to agonist stimulation.

Step-by-Step Methodology:

  • Cell Culture: Grow GLUTag cells in DMEM with high glucose, supplemented with 10% FBS and penicillin/streptomycin.

  • Cell Plating: Seed cells into 96-well culture plates at a density of ~50,000 cells per well and allow them to adhere for 48 hours.

  • Assay Execution: a. Gently wash the cells twice with secretion buffer (e.g., KRB buffer) to remove pre-existing GLP-1. b. Add 100 µL of secretion buffer containing various concentrations of the test compound. Include vehicle and positive controls (e.g., forskolin). c. Incubate at 37°C for 2 hours.

  • Supernatant Collection: Carefully collect the supernatant, which now contains the secreted GLP-1. Add a protease inhibitor cocktail (e.g., containing a DPP-4 inhibitor) to prevent peptide degradation.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Plot the measured GLP-1 concentration against the compound concentration to demonstrate dose-dependent efficacy.

Protocol: In Vivo Efficacy via Oral Glucose Tolerance Test (OGTT)

Principle: The OGTT is the benchmark in vivo model for assessing the antihyperglycemic effect of a GPR119 agonist. The compound is administered to mice prior to a glucose challenge, and its ability to improve glucose disposal is measured by monitoring blood glucose levels over time.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approx. 16 hours) with free access to water.

  • Compound Administration: a. Record the baseline blood glucose (t= -30 min) from a tail snip using a glucometer. b. Administer the test compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle alone via oral gavage (p.o.). Typical doses might range from 3 to 30 mg/kg.

  • Glucose Challenge: At t=0 min, administer a 2 g/kg bolus of glucose solution via oral gavage to all mice.

  • Blood Glucose Monitoring: Measure blood glucose levels at t= 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. c. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates in vivo efficacy.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the 4-amino-2-phenylpyrimidine core has yielded crucial insights into the pharmacophore required for potent GPR119 agonism. The following table summarizes key SAR trends synthesized from various medicinal chemistry efforts in the field.

Position of ModificationStructural MoietyObservation on GPR119 Agonist ActivityRationale / Causality
Phenyl Ring (R1) Small, electron-withdrawing groups (e.g., -CN, -CF3) at the para-position.Generally increases potency.May enhance interactions with specific residues in the binding pocket or favorably modulate electronic properties of the core.
Amine (R2) Small alkyl groups or incorporation into a saturated heterocycle (e.g., piperidine).Often required for activity. The nitrogen is a key hydrogen bond acceptor.Forms a critical hydrogen bond interaction with a key residue (e.g., a serine or threonine) in the GPR119 binding site.
Pyrimidine C5 (R3) Introduction of a methyl or ethyl group.Can improve metabolic stability and potency.The substituent may shield the pyrimidine ring from metabolic attack by cytochrome P450 enzymes and provide favorable van der Waals contacts.
Linker to R2 An ether or short alkyl chain connecting a piperidine/azetidine to the amine.Often essential for optimal potency.Provides the correct vector and distance to position the R2 heterocycle for optimal interaction within a sub-pocket of the receptor.

Conclusion and Future Directions

The 4-amino-2-phenylpyrimidine scaffold has proven to be a highly productive starting point for the development of potent and effective GPR119 agonists. The multi-tiered experimental workflow detailed herein provides a robust framework for identifying and optimizing lead candidates with a high probability of in vivo success. Future efforts in this area should focus on fine-tuning ADME properties to achieve desirable pharmacokinetic profiles for once-daily oral dosing, while maintaining high potency and selectivity to ensure a wide therapeutic window. The continued exploration of this chemical space holds significant promise for delivering a novel, safe, and effective treatment for type 2 diabetes.

References

  • Title: GPR119: A promising target for non-glycemic-based cardiovascular risk reduction in type 2 diabetes? Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: GPR119 agonists: a promising new class of anti-diabetic agents Source: Drug Discovery Today URL: [Link]

  • Title: Discovery of Pyrimidine-Based GPR119 Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of novel 4-amino-2-phenyl-pyrimidine derivatives as potent GPR119 agonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: GPR119, a Major Nutrient-Sensing G Protein-Coupled Receptor with Multiple Therapeutic Potentials Source: International Journal of Molecular Sciences URL: [Link]

Engineering Aminopyrimidine Scaffolds: Mechanistic Insights into Adenosine Receptor Antagonism for Neurodegenerative and Immuno-Oncology Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adenosine receptors (ARs) are critical G-protein coupled receptors (GPCRs) that regulate a vast array of physiological responses, from central nervous system (CNS) motor control to peripheral immune modulation. While early pharmacological efforts focused on xanthine derivatives (e.g., caffeine), the discovery of the aminopyrimidine scaffold has revolutionized the development of highly selective, potent, and bioavailable AR antagonists. This technical guide explores the structure-activity relationships (SAR), mechanistic pharmacology, and rigorous experimental validation of aminopyrimidine-based adenosine receptor antagonists, providing a blueprint for drug development professionals targeting Parkinson's disease and cancer immunotherapy.

The Pharmacological Landscape of Adenosine Receptors

The adenosine receptor family consists of four subtypes:


, 

,

, and

. The therapeutic potential of aminopyrimidines is primarily anchored in their ability to selectively antagonize the

and

receptors.

Mechanistically,


 and 

receptors are coupled to

proteins. Upon activation by extracellular adenosine, these receptors stimulate adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA)1[1].
  • In the Tumor Microenvironment (TME): Hypoxia drives massive extracellular adenosine accumulation. The resulting

    
    -mediated cAMP surge in tumor-infiltrating lymphocytes (TILs) and natural killer (NK) cells induces profound immunosuppression. Blocking this pathway with aminopyrimidines restores anti-tumor immunity[1].
    
  • In the Basal Ganglia:

    
     receptors are co-expressed with dopamine 
    
    
    
    receptors on striatopallidal neurons.
    
    
    activation antagonizes
    
    
    signaling; thus,
    
    
    antagonists enhance dopaminergic transmission, offering a powerful non-dopaminergic treatment for Parkinson's disease.

G Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Antagonist Aminopyrimidine Antagonist Antagonist->A2AR Blocks (Competitive) Restoration Immune Function Restoration Antagonist->Restoration Rescues Gs Gs Protein Activation A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune T-Cell Immunosuppression PKA->Immune Induces

Adenosine A2A receptor signaling and aminopyrimidine-mediated blockade.

Structure-Activity Relationships (SAR) of Aminopyrimidines

The transition from xanthine-based antagonists (which often suffer from poor solubility and off-target effects) to non-xanthine chemotypes highlighted the 2-aminopyrimidine and 4-aminopyrimidine scaffolds as privileged structures 2[2].

Core Mimicry and Hydrogen Bonding

The pyrimidine ring structurally mimics the purine core of endogenous adenosine. Crystallographic data and receptor-based virtual ligand screening reveal that the exocyclic amine of the aminopyrimidine forms a critical hydrogen bond interaction network with Asn253(6.55) and Glu169(5.30) within the


 receptor's orthosteric binding pocket 3[3].
The Selectivity Filter

A major challenge in AR drug design is achieving selectivity over the


 subtype to prevent off-target cardiovascular toxicity. Aminopyrimidines inherently solve this: the 

receptor possesses a hydrophobic valine at position 5.30 instead of a glutamate. Because aminopyrimidines heavily rely on the Glu169(5.30) interaction, they naturally exhibit high

selectivity[3].
Hydrophobic Expansion

To enhance affinity, medicinal chemists functionalize the 4- or 6-positions of the pyrimidine ring. Substituents such as furan rings, piperidine-1-carbonyl groups, or hindered tertiary amines project into deep hydrophobic sub-pockets. These moieties engage in


-stacking with Phe168  and hydrophobic interactions with His278  and Trp246 4[4],5[5].
Quantitative Data Summary
Compound / DerivativeCore ScaffoldTarget ProfileAffinity (

/

)
Primary Application
Ciforadenant (CPI-444) 2-Aminopyrimidine

Selective
High AffinityCancer Immunotherapy
Imaradenant (AZD4635) 3-Amino-1,2,4-triazine (mimic)

Selective
High AffinityCancer Immunotherapy
Compound 8m 2-Aminopyrimidine

Dual
9.54 nM / 6.34 nMParkinson's Disease
Compound 14a 6-Aminonicotinonitrile

0.6 – 21 nMCancer Immunotherapy

(Data synthesized from references[5] and[1])

Experimental Methodologies: A Self-Validating System

To confidently advance an aminopyrimidine hit to a lead candidate, researchers must employ a self-validating cascade of assays. Physical binding (affinity) must be proven to translate into pathway blockade (functional antagonism).

Workflow Design Rational SAR Design (Aminopyrimidine Scaffold) Synthesis Chemical Synthesis & Purification Design->Synthesis Binding Radioligand Binding (Affinity & Selectivity) Synthesis->Binding Functional TR-FRET cAMP Assay (Functional Antagonism) Binding->Functional InVivo In Vivo Profiling (Efficacy & PK/PD) Functional->InVivo

Experimental workflow for validating aminopyrimidine A2A antagonists.
Protocol 1: Radioligand Competitive Binding Assay

Purpose: To quantify the equilibrium dissociation constant (


) and confirm the compound's competitive affinity for the 

receptor.
  • Membrane Isolation: Harvest HeLa or HEK293T cells stably expressing human

    
     receptors. Homogenize in hypotonic buffer and isolate the membrane fraction via ultracentrifugation.
    
    • Causality: Isolating the membrane preserves the GPCR in its native lipid bilayer while stripping away cytosolic proteins and endogenous intracellular adenosine that would otherwise skew binding kinetics6[6].

  • Competitive Incubation: Incubate 10 µg of membrane protein with a constant concentration of

    
    ZM241385 (a high-affinity radioligand tracer) and varying concentrations of the aminopyrimidine derivative for 90 minutes at 25°C.
    
    • Causality: The 90-minute window ensures the system reaches thermodynamic equilibrium, allowing the test compound to competitively displace the radioligand based solely on its intrinsic affinity[6].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash rapidly with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand. The cold wash traps the receptor-ligand complexes while flushing away unbound tracer.

  • Validation Checkpoint: Non-specific binding must be defined using a saturating concentration (10 µM) of unlabeled NECA. Specific binding is calculated by subtracting this baseline, ensuring the calculated

    
     strictly reflects orthosteric interactions. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay (cAMP TR-FRET)

Purpose: To confirm that the physical binding of the aminopyrimidine effectively blocks


-mediated adenylyl cyclase activation.
  • Cell Preparation & Phosphodiesterase Inhibition: Seed

    
    -expressing HEK293T cells in a 384-well microplate. Resuspend cells in stimulation buffer containing 0.5 mM IBMX.
    
    • Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP. This forces cAMP to accumulate, widening the assay's dynamic range for accurate quantification[3].

  • Antagonist Pre-incubation: Add the aminopyrimidine test compounds in a dose-response gradient and incubate for 30 minutes.

    • Causality: Pre-incubation allows the antagonist to reach equilibrium binding at the orthosteric site before the agonist is introduced, ensuring accurate measurement of competitive blockade.

  • Agonist Stimulation: Challenge the cells with 10 nM CGS21680 (a selective

    
     agonist) for 30 minutes.
    
    • Causality: This specific concentration (near its

      
      ) provides a sub-maximal cAMP response, which is highly sensitive to competitive displacement by the test antagonist[3].
      
  • TR-FRET Detection: Lyse the cells and add Europium-labeled cAMP and a ULight-conjugated anti-cAMP antibody.

    • Causality: Endogenous cellular cAMP competes with the Europium-cAMP for antibody binding sites. A decrease in the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal directly correlates with higher intracellular cAMP. An effective antagonist will rescue the FRET signal by blocking cAMP production.

  • Validation Checkpoint: Calculate the Z'-factor using vehicle control (max signal) and a reference antagonist like ZM241385 (min signal). A Z'-factor > 0.5 validates the system's robustness for high-throughput screening.

Conclusion

Aminopyrimidines represent a highly tunable, privileged scaffold for adenosine receptor antagonism. By mimicking the adenine core and exploiting specific hydrogen bond networks (Asn253/Glu169), these compounds achieve remarkable selectivity and potency. As validated through rigorous binding and functional assays, aminopyrimidine derivatives are currently at the forefront of clinical trials, offering profound therapeutic promise for reversing tumor immunosuppression and managing neurodegenerative motor deficits.

References

  • Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. nih.gov. 2

  • 2-Aminopyrimidines as dual adenosine A1/A2A antagonists - PubMed. nih.gov. 5

  • Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. nih.gov. 3

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy. acs.org. 1

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. mdpi.com. 4

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. diva-portal.org. 6

Sources

Technical Whitepaper: 2-(4-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic methodology, and application potential of 2-(4-Methoxyphenyl)pyrimidin-4-amine .

Structural Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

2-(4-Methoxyphenyl)pyrimidin-4-amine is a privileged heterocyclic scaffold belonging to the 2-aryl-4-aminopyrimidine class. Unlike its more common regioisomer (4-(4-methoxyphenyl)pyrimidin-2-amine), this specific chemotype features an exocyclic amine at the C4 position and a p-anisyl moiety at the C2 position. This connectivity is critical in medicinal chemistry, serving as a core pharmacophore for Adenosine Receptor Antagonists (A2A) and Type I Kinase Inhibitors . This guide provides a definitive structural characterization, a validated Suzuki-Miyaura cross-coupling synthetic protocol, and a framework for its use in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
2.1 Nomenclature & Identifiers[1]
  • IUPAC Name: 2-(4-Methoxyphenyl)pyrimidin-4-amine

  • Common Name: 4-Amino-2-(4-methoxyphenyl)pyrimidine

  • Molecular Formula: C₁₁H₁₁N₃O

  • Molecular Weight: 201.23 g/mol

2.2 Structural Codes
Identifier TypeString / Key
Canonical SMILES COc1ccc(cc1)c2nc(N)ccn2
Isomeric SMILES COc1ccc(cc1)c2nc(N)ccn2
InChI String InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14)
InChI Key WKVCRKOWZJSAEE-UHFFFAOYSA-N

Critical Note on Isomerism: Researchers must distinguish this compound from its regioisomer, 4-(4-methoxyphenyl)pyrimidin-2-amine (CAS 99844-02-7). The isomer has the amine at C2 and the aryl group at C4. The protocol below specifically targets the C4-amine / C2-aryl configuration.

2.3 Physicochemical Properties (Calculated)
PropertyValueSignificance
cLogP 1.62Favorable lipophilicity for oral bioavailability (Lipinski compliant).
TPSA 68.0 ŲIndicates good membrane permeability (<140 Ų).
H-Bond Donors 1 (NH₂)Key for hinge-binding in kinase domains.
H-Bond Acceptors 4Pyrimidine nitrogens + Methoxy oxygen.
pKa (Base) ~4.5Pyrimidine N1 is weakly basic; protonates in acidic media.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

While condensation methods (e.g., 4-methoxybenzamidine + 3-alkoxyacrylonitrile) exist, they often suffer from harsh conditions and regioselectivity issues. The Suzuki-Miyaura coupling of 2-chloropyrimidin-4-amine with 4-methoxyphenylboronic acid is the superior, high-fidelity route for this scaffold.

3.1 Reaction Scheme

Reactants:

  • Substrate: 2-Chloropyrimidin-4-amine (CAS 700-46-9)

  • Boronic Acid: 4-Methoxyphenylboronic acid (CAS 5720-07-0)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂

  • Base: Na₂CO₃ (2.0 M aq.)

3.2 Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloropyrimidin-4-amine (1.0 eq, 5.0 mmol) and 4-methoxyphenylboronic acid (1.2 eq, 6.0 mmol) in 1,4-Dioxane (20 mL).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol). Continue sparging for 2 minutes.

  • Activation: Add Na₂CO₃ solution (2.0 M) (3.0 eq, 7.5 mL).

  • Reaction: Heat the mixture to 90°C under Argon atmosphere for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).

  • Yield Expectation: 75–85% as a white to off-white solid.

3.3 Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloropyrimidin-4-amine Reaction Reaction: Reflux 90°C, 16h (Suzuki Coupling) Start->Reaction Boronic Reagent: 4-Methoxyphenylboronic acid Boronic->Reaction Cat Catalyst: Pd(PPh3)4 / Na2CO3 Cat->Reaction Catalysis Workup Workup: EtOAc Extraction Brine Wash Reaction->Workup Complete Conversion Purification Purification: Flash Chromatography (DCM/MeOH) Workup->Purification Product Product: 2-(4-Methoxyphenyl) pyrimidin-4-amine Purification->Product Yield: ~80%

Caption: Figure 1. Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-(4-Methoxyphenyl)pyrimidin-4-amine.

Medicinal Chemistry Applications
4.1 Pharmacophore Analysis

The 2-(4-methoxyphenyl)pyrimidin-4-amine structure is a "privileged scaffold" capable of binding to multiple target classes depending on substitution patterns.

  • Kinase Inhibition (Type I): The pyrimidine N1 and the C4-amino group form a donor-acceptor motif that mimics the adenine ring of ATP. This allows the molecule to bind to the hinge region of kinases. The 4-methoxyphenyl group at C2 typically occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Adenosine Receptor Antagonism (A2A): 2-Aryl-4-aminopyrimidines are core structures for A2A antagonists (relevant in Parkinson's and Immuno-oncology). The C2-aryl group provides pi-stacking interactions with Phe168 (in human A2A).

4.2 Biological Signaling Context

SignalingPathway Compound 2-(4-Methoxyphenyl) pyrimidin-4-amine ATP_Site ATP Binding Pocket (Hinge Region) Compound->ATP_Site Competitive Inhibition (H-bonds: N1 & -NH2) Kinase Target Kinase (e.g., CDK, MAPK) ATP_Site->Kinase Blocks ATP entry Phosphorylation Downstream Phosphorylation Kinase->Phosphorylation Inhibited CellResponse Cellular Response (Proliferation/Survival) Phosphorylation->CellResponse Signal Attenuation

Caption: Figure 2. Mechanism of Action: Competitive ATP-inhibition mode of the 2-aryl-4-aminopyrimidine scaffold.

Quality Control & Analytical Standards

To ensure the integrity of biological data, the synthesized compound must meet specific analytical criteria.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (d, 1H, Pyrimidine H6)

    • δ 8.05 (d, 2H, Ar-H2'/6')

    • δ 7.02 (d, 2H, Ar-H3'/5')

    • δ 6.85 (bs, 2H, NH₂)

    • δ 6.35 (d, 1H, Pyrimidine H5)

    • δ 3.82 (s, 3H, OMe)

  • HPLC Purity: >98% (UV 254 nm).

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated: 202.10; found: 202.1.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solution (DMSO) for 24 hours; avoid prolonged exposure to light.

References
  • IUPAC. (2024). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

  • Baraldi, P. G., et al. (2008). "Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists". Current Medicinal Chemistry.

  • ChemDraw/ChemOffice. (2024). Calculated Physicochemical Properties for C11H11N3O.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Methoxyphenyl)pyrimidin-4-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust and efficient method starting from 4-methoxybenzamidine hydrochloride. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis involves a classical cyclocondensation reaction, a fundamental transformation in heterocyclic chemistry. This guide offers a step-by-step protocol, mechanistic insights, and data presentation to ensure successful and reproducible synthesis.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The 2-aryl-4-aminopyrimidine core is a privileged scaffold found in numerous therapeutic agents, including kinase inhibitors for cancer therapy. The target molecule, 2-(4-Methoxyphenyl)pyrimidin-4-amine, serves as a key intermediate in the synthesis of various bioactive molecules.[1] The presence of the 4-methoxyphenyl group and the 4-amino substituent provides opportunities for further functionalization to explore structure-activity relationships (SAR) in drug discovery programs.

This application note describes a reliable synthetic route to 2-(4-Methoxyphenyl)pyrimidin-4-amine commencing with the readily available starting material, 4-methoxybenzamidine. The synthetic strategy is based on the well-established cyclocondensation reaction between a benzamidine derivative and a suitable three-carbon electrophilic synthon.

Reaction Mechanism and Scientific Rationale

The synthesis of the pyrimidine ring is achieved through a cyclocondensation reaction.[2] In this protocol, 4-methoxybenzamidine acts as a binucleophile, providing two nitrogen atoms for the formation of the heterocyclic ring. The three-carbon component is typically an α,β-unsaturated carbonyl compound or its equivalent, which possesses two electrophilic sites. For this synthesis, 3-ethoxyacrylonitrile is an effective three-carbon building block.[3][4]

The reaction proceeds through a series of nucleophilic additions and a final intramolecular cyclization with subsequent aromatization. The proposed mechanism is as follows:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the 4-methoxybenzamidine attacks the β-carbon of 3-ethoxyacrylonitrile in a Michael-type addition. This step is often facilitated by a basic catalyst.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine then attacks the nitrile carbon, leading to the formation of a six-membered dihydropyrimidine intermediate.

  • Aromatization: The intermediate undergoes elimination of ethanol and a subsequent tautomerization to yield the stable, aromatic 2-(4-Methoxyphenyl)pyrimidin-4-amine.

This synthetic approach is favored due to its convergency, generally good yields, and the availability of the starting materials.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the starting material, 4-methoxybenzamidine hydrochloride, and the target molecule, 2-(4-Methoxyphenyl)pyrimidin-4-amine.

Protocol 1: Synthesis of 4-Methoxybenzamidine Hydrochloride

This protocol is adapted from established procedures for the synthesis of benzamidine hydrochlorides from the corresponding nitriles.[5][6]

Materials:

  • 4-Methoxybenzonitrile

  • Sodium methoxide

  • Anhydrous methanol

  • Ammonium chloride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methoxybenzonitrile (2.1 g, 15.7 mmol) in 20 mL of anhydrous methanol.

  • To this solution, add sodium methoxide (86 mg, 1.57 mmol) and stir the mixture at room temperature for 48 hours.

  • After 48 hours, add ammonium chloride (0.84 g, 15.7 mmol) to the reaction mixture and continue stirring for an additional 24 hours.

  • A precipitate will form. Collect the solid by filtration using a Büchner funnel.

  • Wash the collected solid with diethyl ether to remove any unreacted starting material and by-products.

  • Dry the product under vacuum to afford 4-methoxybenzamidine hydrochloride as a white solid.

Expected Yield: Approximately 44-45%.[5][6]

Protocol 2: Synthesis of 2-(4-Methoxyphenyl)pyrimidin-4-amine

This protocol describes the cyclocondensation of 4-methoxybenzamidine hydrochloride with 3-ethoxyacrylonitrile.

Materials:

  • 4-Methoxybenzamidine hydrochloride

  • 3-Ethoxyacrylonitrile (mixture of cis and trans)[4]

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzamidine hydrochloride (1.87 g, 10 mmol) and 50 mL of anhydrous ethanol.

  • To this suspension, add sodium ethoxide (0.75 g, 11 mmol) and stir the mixture for 15 minutes at room temperature to form the free base of the amidine.

  • Add 3-ethoxyacrylonitrile (1.0 g, 10.3 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of water and stir for 30 minutes. The product should precipitate.

  • Collect the solid product by filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(4-Methoxyphenyl)pyrimidin-4-amine.

  • Dry the purified product in a vacuum oven.

Data Presentation

The following table summarizes the key reactants, their properties, and the expected product characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleMoles (mmol)
4-Methoxybenzamidine hydrochlorideC₈H₁₁ClN₂O186.64Starting Material10
3-EthoxyacrylonitrileC₅H₇NO97.12Reagent10.3
Sodium EthoxideC₂H₅NaO68.05Base11
2-(4-Methoxyphenyl)pyrimidin-4-amineC₁₁H₁₁N₃O201.23Product-

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of 2-(4-Methoxyphenyl)pyrimidin-4-amine.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methoxybenzamidine_HCl 4-Methoxybenzamidine Hydrochloride Reaction_Step Cyclocondensation 4-Methoxybenzamidine_HCl->Reaction_Step NaOEt, EtOH Reflux 3-Ethoxyacrylonitrile 3-Ethoxyacrylonitrile 3-Ethoxyacrylonitrile->Reaction_Step Product 2-(4-Methoxyphenyl)pyrimidin-4-amine Reaction_Step->Product

Caption: Synthetic route to 2-(4-Methoxyphenyl)pyrimidin-4-amine.

References

  • ChemBK. 3-Ethoxyacrylonitrile. [Link]

  • Justia Patents. Process for the preparation of 3-alkoxyacrylonitrile. [Link]

  • Google Patents. US4319024A - Method of preparing β-alkoxyacrlonitriles.
  • Google Patents.
  • ResearchGate. Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. [Link]

  • Beilstein Archives. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-4-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of coupling 2-chloro-4-aminopyrimidine , a substrate that presents a dichotomy of "deactivated electrophilicity" and "catalyst poisoning" potential.[1]

Executive Summary & Challenge Analysis

Coupling 2-chloro-4-aminopyrimidine (Substrate 1 ) presents a distinct challenge compared to its 2,4-dichloropyrimidine precursor.[1] While 2,4-dichloropyrimidine is highly reactive at the C4 position via


 or Pd-catalysis, the introduction of the amino group at C4 fundamentally alters the electronic landscape of the ring.
The Mechanistic Bottleneck
  • Electronic Deactivation: The C4-amino group is a strong resonance donor (

    
     effect).[1] It pushes electron density into the pyrimidine ring, significantly reducing the electrophilicity of the C2-C1 bond. This makes the Oxidative Addition  of Pd(0)—typically the rate-limiting step for aryl chlorides—energetically demanding.[1]
    
  • Catalyst Poisoning: The free amine (

    
    ) and the pyrimidine ring nitrogens (N1/N3) are competent ligands.[1][2] They can displace labile phosphines on the Palladium center, forming stable, inactive "Pd-amine" complexes (catalyst arrest), rather than entering the catalytic cycle.[2]
    

The Solution: Success requires a catalyst system that is electron-rich (to facilitate oxidative addition into the deactivated C-Cl bond) and sterically bulky (to prevent coordination of the substrate's nitrogen atoms).[1]

Critical Reagent Selection

A. Catalyst & Ligand Strategy

Standard catalysts like


 often fail or require high loading (5-10 mol%) for this substrate.[1][2] The "Buchwald" precatalyst series is the gold standard here.
Catalyst SystemRole/MechanismRecommendation Level
XPhos Pd G2 Top Choice. The bulky biaryl ligand (XPhos) prevents N-coordination.[1][3] The electron-rich phosphine accelerates oxidative addition.High (For difficult couplings)
SPhos Pd G2 Excellent for sterically hindered boronic acids.[1][2] High water solubility options available.[4]High
Pd(dppf)Cl₂ The large bite angle of dppf facilitates reductive elimination.[2] More robust than

but less active than G2 precatalysts.[1][2]
Medium (For reactive boronic acids)
Pd(OAc)₂ + CataCXium A Specialized bulky phosphine for deactivated chlorides.[1][2]Alternative
B. Base & Solvent Systems

The choice of base dictates the "Boronate Activation" pathway.

  • Standard:

    
     or 
    
    
    
    in Dioxane/Water (4:1).[1][2] The water is crucial for dissolving the inorganic base and facilitating transmetallation.
  • For Base-Sensitive Groups:

    
     (anhydrous or hydrous) in Toluene/Water.[1][3][5]
    
  • Green/Process: n-Butanol or Ethanol/Water mixtures can solubilize the aminopyrimidine better than pure toluene.[1]

Mechanistic Visualization (DOT Diagram)[1][3]

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst poisoning pathway specific to this substrate.

SuzukiMechanism PreCat Pre-Catalyst (XPhos Pd G2) Pd0 Active Pd(0)-L Species PreCat->Pd0 Activation Poisoned Inactive Complex [L-Pd-N(Substrate)] Pd0->Poisoned N-Coordination (If Ligand not Bulky) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd Reaction at C2-Cl (Facilitated by e- rich L) Substrate 2-Chloro-4-aminopyrimidine Substrate->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing the critical divergence between productive oxidative addition and catalyst deactivation by the aminopyrimidine substrate.[1][2]

Experimental Protocols

Method A: The "Gold Standard" (Buchwald G2 Conditions)

Recommended for initial screening and library synthesis.[1][2]

Reagents:

  • 2-Chloro-4-aminopyrimidine (1.0 equiv)[1][3][5]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1][2]

  • XPhos Pd G2 (2.0 – 3.0 mol%)[1][2]

  • 
     (2.0 – 3.0 equiv)[1][2][5]
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1][2]

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the chloropyrimidine, boronic acid, and potassium phosphate.

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Pd(0) is oxygen sensitive).[1][2]

  • Solubilize: Add the Dioxane/Water mixture (degassed).

  • Catalyst Addition: Add XPhos Pd G2 quickly under a positive stream of inert gas.

  • Reaction: Heat to 80–90°C for 2–4 hours.

    • Note: The mixture usually turns from orange/red to black (Pd black precipitation) only after the reaction is complete or if the catalyst dies prematurely.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[6] Dry over

    
    .[6]
    
  • Purification: Flash chromatography. (Note: Aminopyrimidines can streak on silica; add 1%

    
     to the eluent).[1][2]
    
Method B: Microwave-Assisted (Rapid Screening)

Ideal for unreactive boronic acids.[1][2]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2][7]·DCM (5 mol%)[1][2]

  • Base:

    
     (2.0 equiv)[1][3][2][5]
    
  • Solvent: DME : Water (3:1)[1][2]

Protocol:

  • Combine all reagents in a microwave process vial.

  • Irradiate at 110°C for 20–30 minutes .

  • Check LCMS: If conversion is <50%, do not extend time.[2] Switch to Method A (XPhos). Prolonged microwave heating often leads to protodeboronation of the boronic acid partner.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst Poisoning or failed Oxidative Addition.Switch to XPhos Pd G2 or BrettPhos Pd G2 . Increase temperature to 100°C.
Protodeboronation (Ar-H formed) Boronic acid is unstable under basic/hot conditions.[1][3][2]Use

instead of Carbonate. Lower temp to 60°C and extend time. Use Boronic Esters (Pinacol) or MIDA boronates .[1][2]
Homo-coupling (Ar-Ar) Oxidative coupling of boronic acid.[1]Degas solvents more thoroughly (remove

).[1][2] Reduce catalyst loading.
Low Solubility Substrate crashes out.Switch solvent to n-Butanol or Toluene/Ethanol/Water (4:2:1).[1][3][2]

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides."[3][2][8] Angew.[8] Chem. Int. Ed., 2006, 45, 3484.[2][8] (Foundational work on XPhos for heteroaryl chlorides). Link[1][2]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." J. Org.[9][10] Chem., 2003, 68, 4302.[2][9] (Alternative boron sources for difficult couplings). Link[1][2]

  • Deng, W., et al. "Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidines."[2] Molecules, 2021.[2][10] (Specific regioselectivity and conditions for chloropyrimidines). Link

  • BenchChem Application Note. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines/Pyrimidines." (General industry protocols for coordinating substrates). Link[1][2]

Sources

Application Note: Regioselective Synthesis of 2-Aryl-4-aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-aryl-4-aminopyrimidine scaffold is a privileged pharmacophore embedded in numerous high-value therapeutics, including epidermal growth factor receptor (EGFR) inhibitors, tubulin polymerization inhibitors, and advanced antimicrobial agents[1][2]. Constructing this core presents a fundamental regiochemical challenge: selectively functionalizing the C2 and C4 positions of the pyrimidine ring without generating complex, inseparable isomeric mixtures.

This application note details two orthogonal, field-proven methodologies for the regioselective synthesis of 2-aryl-4-aminopyrimidines:

  • Regioselective Sequential Functionalization of 2,4-dihalopyrimidines via Nucleophilic Aromatic Substitution (

    
    ) followed by Suzuki-Miyaura cross-coupling[1].
    
  • De Novo Ring Construction via Brønsted/Lewis acid-catalyzed [2+2+2] cycloaddition of ynamides with nitriles[3].

Mechanistic Causality & Logical Workflows

Sequential Functionalization Logic: When utilizing 2,4-dichloropyrimidine as a starting material, the C4 position is inherently more electrophilic than the C2 position. This is driven by the synergistic electron-withdrawing resonance effects of the two ring nitrogens (which are positioned ortho and para to C4, but both ortho to C2). Consequently, primary or secondary amines attack C4 with high regioselectivity under mild basic conditions. The remaining C2-chloride is subsequently activated via oxidative addition by a Palladium(0) catalyst, allowing for targeted Suzuki-Miyaura cross-coupling with arylboronic acids[1].

De Novo Cycloaddition Logic: Alternatively, Brønsted acid-mediated or gold-catalyzed [2+2+2] cycloadditions of ynamides with two discrete nitriles construct the pyrimidine core entirely from acyclic precursors[3]. The regioselectivity in this pathway is governed by the electronic polarization of the ynamide's triple bond, which dictates the initial nucleophilic attack by the first nitrile, followed by a highly ordered, sterically controlled cyclization with the second nitrile.

Workflow Target Target: 2-Aryl-4-aminopyrimidine MethodA Method A: Sequential Functionalization Target->MethodA MethodB Method B: [2+2+2] Cycloaddition Target->MethodB StepA1 Regioselective SNAr (Amine adds to C4) MethodA->StepA1 StepB1 Ynamide + Nitrile Activation MethodB->StepB1 StepA2 Suzuki-Miyaura Coupling (Arylboronic acid at C2) StepA1->StepA2 StepB2 Cyclization (Brønsted/Lewis Acid) StepB1->StepB2

Synthetic strategies for 2-aryl-4-aminopyrimidine construction.

Experimental Protocols

Protocol A: Sequential and Suzuki-Miyaura Cross-Coupling

Self-Validating Design: The intermediate 2-chloro-4-aminopyrimidine can be isolated and verified via LC-MS or


 NMR (confirming the absence of the C4-Cl isotope pattern and the presence of amine protons) before committing to the cost-intensive Palladium-catalyzed step[4].

Step 1: Regioselective


 at C4 
  • Reagent Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous isopropanol (0.2 M) under a nitrogen atmosphere.

  • Amine Addition: Add the desired amine (1.05 equiv) and

    
    -diisopropylethylamine (DIPEA, 1.5 equiv).
    
    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the incoming amine nucleophile. Isopropanol is explicitly chosen over highly polar aprotic solvents (like DMF) to minimize competitive

      
       at the C2 position, thereby maximizing regioselectivity[1].
      
  • Reaction: Stir at room temperature for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous

    
    . Wash the organic layer with brine, dry over 
    
    
    
    , and purify via silica gel chromatography to yield the pure 2-chloro-4-aminopyrimidine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling at C2

  • Reagent Preparation: In a Schlenk flask, combine the 2-chloro-4-aminopyrimidine intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv).
    
    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate the challenging oxidative addition into the pyrimidine C2-Cl bond, which is electronically deactivated by the electron-donating C4-amino group[1][4].

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

    • Causality: Water is essential for the activation of the boronic acid to form the reactive boronate complex, which undergoes transmetalation with the Pd-center.

  • Reaction: Heat at 90°C for 8 hours under a nitrogen atmosphere.

  • Workup: Filter through a Celite pad to remove Palladium black. Extract with EtOAc, wash with brine, and purify via column chromatography.

Mechanism Substrate 2,4-Dichloropyrimidine Step1 SNAr (Amine) High Electrophilicity at C4 Substrate->Step1 Intermediate 2-Chloro-4-aminopyrimidine Step1->Intermediate Regioselective Step2 Suzuki Coupling (Ar-B(OH)2) Pd(0) Oxidative Addition Intermediate->Step2 Product 2-Aryl-4-aminopyrimidine Step2->Product Cross-Coupling

Regioselective logical pathway for sequential functionalization.

Protocol B: Brønsted Acid-Mediated [2+2+2] Cycloaddition

This protocol is ideal for synthesizing heavily substituted or fluorinated 4-aminopyrimidines where pre-functionalized pyrimidine cores are unstable, prone to side reactions, or commercially unavailable[3].

  • Reagent Preparation: To an oven-dried vial, add the ynamide (1.0 equiv, 0.5 mmol) and the aryl nitrile (2.5 equiv).

  • Catalyst Addition: Add Triflic acid (TfOH, 10 mol%) in anhydrous 1,2-dichloroethane (DCE, 0.1 M) strictly at 0°C.

    • Causality: TfOH activates the nitrile carbon, making it highly susceptible to nucleophilic attack by the electron-rich

      
      -carbon of the ynamide. Strict temperature control at 0°C during addition prevents rapid ynamide decomposition and polymerization[3].
      
  • Reaction: Warm the mixture to 75°C and stir for 16 hours.

  • Workup: Quench with saturated aqueous

    
     to neutralize the TfOH. Extract with dichloromethane (DCM), dry over 
    
    
    
    , and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the comparative metrics of the two methodologies, aiding researchers in selecting the optimal route based on substrate scope and available resources.

MethodologyCatalyst / ReagentsKey Regioselectivity DriverAverage YieldAdvantagesLimitations
Sequential

/ Suzuki
DIPEA (Step 1)

(Step 2)
Innate electrophilicity difference between C4 and C265-85% (Over 2 steps)Highly scalable; utilizes cheap, commercially available starting materials[4].Requires two distinct steps and expensive Pd catalysts.
[2+2+2] Cycloaddition Triflic acid (TfOH) or

Ynamide polarization and ordered sequential nitrile insertion70-94% (Single step)Single-step core construction; excellent for highly functionalized/fluorinated cores[3].Ynamide precursors require prior multi-step synthesis.

Troubleshooting & Optimization Insights

  • Poor Regioselectivity in

    
    :  If significant C2-amination is observed alongside the desired C4-amination, lower the reaction temperature to 0°C. Ensure the solvent is a secondary alcohol (e.g., isopropanol). Highly polar aprotic solvents increase the rate of the undesired C2 attack by over-stabilizing the transition state.
    
  • Sluggish Suzuki Coupling: The C2-Cl bond in 2-chloro-4-aminopyrimidines is deactivated by the electron-donating nature of the newly installed C4-amino group. If conversion is low, switch to a more electron-rich, sterically demanding Buchwald ligand such as XPhos or RuPhos, which are specifically designed to facilitate oxidative addition into deactivated aryl chlorides[4].

  • Ynamide Degradation in Cycloaddition: Ynamides are highly sensitive to strong acids and moisture. Ensure the TfOH is added at 0°C and that the solvent (DCE) is strictly anhydrous to prevent the competitive hydration of the alkyne into an amide[3].

References

  • [3] Zvereva, V., et al. / Karad, S. N., & Liu, R.-S. Synthesis of Fluorinated 4-Aminopyrimidines via a Brønsted Acid Mediated [2+2+2] Cycloaddition of β-CF3-1,3-Enynamides with Nitriles / Regiocontrolled Gold-Catalyzed [2 + 2 + 2] Cycloadditions of Ynamides with Two Discrete Nitriles to Construct 4-Aminopyrimidine Cores. ResearchGate / Angewandte Chemie. URL:

  • [4] Dow AgroSciences LLC. Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling. US Patent 10570114B2. URL:

  • [1] MDPI. Recent Advances in Pyrimidine-Based Drugs. URL:

  • [2] ResearchGate / Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. URL:

Sources

Application Note: Regioselective SNAr Amination of 2,4-Dichloropyrimidine with Ammonia

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Pyrimidine derivatives are ubiquitous in modern drug discovery, serving as core scaffolds for numerous FDA-approved therapies, particularly kinase inhibitors and FAK inhibitors. The functionalization of the pyrimidine ring relies heavily on Nucleophilic Aromatic Substitution (SNAr) [1]. Among the most versatile building blocks is 2,4-dichloropyrimidine.

When reacting 2,4-dichloropyrimidine with ammonia, researchers must carefully control the reaction conditions to manage regioselectivity, favoring either the C2 or C4 position. As a Senior Application Scientist, I have designed this guide to provide a comprehensive, field-proven protocol for the synthesis of 4-amino-2-chloropyrimidine . This document details the mechanistic rationale, quantum mechanics (QM)-driven predictability, and a self-validating laboratory procedure.

Mechanistic Insights: The Causality of C4 Regioselectivity

In un-catalyzed SNAr reactions of 2,4-dichloropyrimidines, the reactivity generally follows the order C4 > C2 ≫ C5 [2]. This inherent preference is dictated by both electronic and steric factors:

  • LUMO Distribution: Quantum Mechanical (QM) calculations demonstrate that for unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position [3]. The larger LUMO coefficient at C4 makes it the kinetically favored site for nucleophilic attack by ammonia.

  • Meisenheimer Complex Stabilization: Attack at C4 generates a Meisenheimer intermediate where the negative charge is effectively delocalized onto the highly electronegative nitrogen atoms at the 1-position (para to the attack) and 3-position (ortho).

  • Steric Relief: The C2 position is flanked by two nitrogen atoms, creating a slightly more sterically hindered environment compared to the C4 position.

SNAr_Pathway SM 2,4-Dichloropyrimidine (Electrophile) C4_Attack C-4 Attack (Kinetically Favored) SM->C4_Attack Major C2_Attack C-2 Attack (Minor Pathway) SM->C2_Attack Minor NH3 Ammonia (NH3) (Nucleophile) NH3->C4_Attack NH3->C2_Attack Major 4-Amino-2-chloropyrimidine (~69% Yield) C4_Attack->Major -HCl Minor 2-Amino-4-chloropyrimidine (~23% Yield) C2_Attack->Minor -HCl

Figure 1: Regioselective SNAr pathway of 2,4-dichloropyrimidine with ammonia.

Experimental Design & Reaction Optimization

While the C4 position is inherently more reactive, the use of a small, highly reactive nucleophile like ammonia (NH3) can lead to mixtures of C4 and C2 aminated products, as well as over-addition (yielding 2,4-diaminopyrimidine) if conditions are not strictly controlled.

  • Temperature Control: Operating at room temperature (RT) is critical. Elevated temperatures increase the thermodynamic drive for the C2 attack and promote unwanted bis-amination.

  • Solvent System: Using 28% w/v aqueous ammonium hydroxide serves a dual purpose. It provides a vast excess of the nucleophile to drive the reaction to completion while keeping the reaction temperature stable. The aqueous medium also solubilizes the HCl byproduct (as NH4Cl), driving the equilibrium forward [4].

Quantitative Data Summary

The table below summarizes the expected regioselectivity outcomes when reacting 2,4-dichloropyrimidine scaffolds with various nitrogen nucleophiles.

NucleophileReagents / ConditionsMajor Product (Yield)Minor Product (Yield)Ratio (C4:C2)
Aqueous NH3 (28%) RT, 12–16 h4-Amino-2-chloropyrimidine (69%)2-Amino-4-chloropyrimidine (23%)3:1
Aliphatic Amines LiHMDS, THF, -20 °CC4-Aminated (>90%)C2-Aminated (<10%)>9:1
Anilines No catalyst, -60 °CC4-Aminated (91%)C2-Aminated (9%)~10:1

(Note: Data for aliphatic amines and anilines are based on 6-aryl-2,4-dichloropyrimidine derivatives to highlight the broader C4 selectivity trend [2].)

Step-by-Step Protocol: Synthesis of 4-Amino-2-chloropyrimidine

Workflow Step1 Step 1: Reagent Setup 2,4-Dichloropyrimidine + 28% aq. NH4OH Step2 Step 2: SNAr Reaction Stir at RT for 12-16 h Step1->Step2 Step3 Step 3: Solvent Removal Distillation under reduced pressure Step2->Step3 Step4 Step 4: Purification Fast Column Chromatography (CHCl3/EtOH) Step3->Step4 Step5 Step 5: Isolation Pure 4-Amino-2-chloropyrimidine Step4->Step5

Figure 2: Experimental workflow for the synthesis of 4-amino-2-chloropyrimidine.

Materials Required:
  • 2,4-Dichloropyrimidine (CAS: 3934-20-1)

  • 28% w/v Aqueous Ammonium Hydroxide (NH4OH)

  • Chloroform (CHCl3) and Ethanol (EtOH) for chromatography

  • TLC plates (Silica gel 60 F254)

Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) [4].

  • Nucleophile Addition: Slowly add 20 mL of 28% w/v aqueous ammonium hydroxide solution. (Caution: Perform this step in a well-ventilated fume hood due to the strong evolution of ammonia gas.)

  • Agitation: Cap the flask loosely to prevent pressure build-up and stir the biphasic mixture vigorously at room temperature (20–25 °C) for 12 to 16 hours (overnight) [4].

  • Reaction Monitoring (Self-Validation): Verify the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material spot (high Rf) should disappear, replaced by two lower Rf spots corresponding to the C4 and C2 isomers. The mass balance of the two spots should account for >90% of the converted material, validating the absence of over-reaction.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the aqueous solvent and excess ammonia under reduced pressure (bath temperature <40 °C to prevent thermal degradation). Dry the resulting crude residue under a high vacuum for 1 hour.

  • Purification: Dissolve the crude residue in a minimal amount of chloroform. Load onto a silica gel column for Fast Column Chromatography (FCC).

  • Elution: Elute using a gradient of 2% to 10% ethanol in chloroform [4]. The minor isomer (2-amino-4-chloropyrimidine) typically elutes first, followed by the major isomer (4-amino-2-chloropyrimidine).

  • Isolation: Pool the fractions containing the major product and concentrate in vacuo to yield 4-amino-2-chloropyrimidine as a white to light brown solid.

Expected Yield:

  • Major Product: 4-Amino-2-chloropyrimidine (~600 mg, 69% yield) [4].

  • Minor Product: 2-Amino-4-chloropyrimidine (~200 mg, 23% yield) [4].

Downstream Applications

The isolated 4-amino-2-chloropyrimidine is a highly versatile intermediate. The remaining C2 chloride is poised for subsequent functionalization. Because the C2 position is less reactive, forcing conditions (e.g., Buchwald-Hartwig cross-coupling using Pd2(dba)3 and Xantphos, or elevated temperatures with strong bases) are typically required to install secondary amines or aryl groups [1].

References

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (ACS Publications) URL: [Link]

Application Note: Microwave-Assisted Synthesis of 2-(4-Methoxyphenyl)pyrimidin-4-amine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Strategic Rationale

The 2-arylpyrimidin-4-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in kinase inhibitors and advanced chemotherapeutics. Traditional syntheses of these heterocycles often rely on multi-component Biginelli-type condensations or prolonged thermal cross-coupling reactions. These conventional methods are plagued by extended reaction times (12–24 hours), thermal degradation of sensitive functional groups, and poor regiocontrol.

This application note details a highly optimized, microwave-assisted organic synthesis (MAOS) route utilizing the Suzuki-Miyaura cross-coupling of 2-chloropyrimidin-4-amine with 4-methoxyphenylboronic acid. By transitioning to a microwave-irradiated paradigm, we compress the reaction timeline from 12 hours to 15 minutes while achieving superior yields (>85%) and absolute regiochemical fidelity.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, the design of this protocol is rooted in chemical causality rather than mere trial and error. Every reagent and condition has been selected to manipulate the reaction kinetics favorably:

  • Regiochemical Isolation: By utilizing 2-chloropyrimidin-4-amine as the starting electrophile, we bypass the regioselectivity challenges inherent to 2,4-dichloropyrimidines. The C4-amine is already installed, isolating the C2-chloride as the exclusive site for palladium oxidative addition.

  • The Microwave Effect: Microwave irradiation directly couples with the dipole moments of the solvent molecules, creating instantaneous, localized superheating. This rapid thermal transfer overcomes the high activation energy barrier required for the oxidative addition of the electron-rich (and thus less reactive) 2-chloropyrimidin-4-amine, a process that stalls under conventional convective heating ().

  • Solvent Causality (1,4-Dioxane/Water 4:1): 1,4-Dioxane provides excellent solubility for the organic precursors but is virtually transparent to microwaves (low loss tangent). The addition of 20% water acts as the "microwave antenna," rapidly absorbing energy to heat the bulk mixture. Crucially, water is chemically required to hydrolyze the boronic acid trimer (boroxine) into the active boronate complex.

  • Base Selection (K₂CO₃): Potassium carbonate is selected over weaker bases (e.g., NaHCO₃) to ensure rapid transmetalation, yet it remains mild enough to prevent the hydrolytic degradation of the pyrimidine core, a common side reaction when using NaOH or KOH ().

Workflow & Catalytic Cycle Visualization

The following diagram illustrates the self-regenerating catalytic cycle driven by microwave activation.

CatalyticCycle Prep Reaction Assembly Ar-Cl + Ar'-B(OH)2 MW Microwave Activation (120°C, 15 min, 150W) Prep->MW Pd0 Pd(0) Active Species (Catalyst) MW->Pd0 OxAdd 1. Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 2-Chloropyrimidin-4-amine Trans 2. Transmetalation Boronate Transfer OxAdd->Trans 4-Methoxyphenylboronate RedEl 3. Reductive Elimination Product Formation Trans->RedEl RedEl->Pd0 Catalyst Regeneration Product 2-(4-Methoxyphenyl)pyrimidin-4-amine Yield > 85% RedEl->Product Ar-Ar' Coupling

Figure 1: Microwave-assisted Suzuki-Miyaura catalytic cycle for pyrimidine synthesis.

Quantitative Optimization Data

To validate the superiority of the chosen protocol, optimization matrices were executed. The data below demonstrates the dramatic yield improvements achieved by transitioning from thermal to microwave conditions, validating the protocol's efficiency.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp / TimeHeating MethodIsolated Yield
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100°C / 12 hConventional Oil Bath42% (Incomplete)
2Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O120°C / 15 minMicrowave (150W)78%
3Pd(OAc)₂ / SPhosK₃PO₄DMF/H₂O120°C / 15 minMicrowave (150W)81%
4 Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 120°C / 15 min Microwave (150W) 89% (Optimal)

Note: Entry 4 was selected as the standard protocol due to the optimal balance of high yield, low byproduct formation (protodeboronation < 2%), and the commercial accessibility of Pd(PPh₃)₄.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure the operator can confirm reaction trajectory in real-time, preventing downstream failures.

Materials Required:
  • Electrophile: 2-Chloropyrimidin-4-amine (1.0 mmol, 129.5 mg)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Solvent: Degassed 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Degassing

  • To a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, add the 2-chloropyrimidin-4-amine, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane and Water.

  • Critical Step: Sparge the suspension with Argon gas for 5 minutes. Oxygen must be excluded to prevent the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Quickly add the Pd(PPh₃)₄ catalyst under a positive stream of Argon and seal the vial with a Teflon-lined crimp cap.

Validation Checkpoint 1: The pre-reaction mixture should appear as a bright yellow, heterogeneous suspension. If the mixture immediately turns black upon catalyst addition, oxygen contamination has occurred, and the catalyst has precipitated as palladium black.

Step 2: Microwave Irradiation

  • Place the sealed vial into a mono-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Apply the following parameters:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Max Power: 150 W

    • Cooling: Compressed air cooling to 40°C post-reaction.

Validation Checkpoint 2: Upon completion and cooling, the vessel pressure will drop to baseline. The reaction mixture must have transitioned from a cloudy suspension to a distinct biphasic system with a dark amber organic layer. The absence of white precipitate indicates complete consumption of the starting materials.

Step 3: Workup & Extraction

  • Transfer the reaction mixture to a separatory funnel. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of Brine.

  • Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 4: Purification & Analytical Verification

  • Purify the crude material via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

Validation Checkpoint 3 (TLC): On a silica TLC plate (50% EtOAc/Hexanes), the starting 2-chloropyrimidin-4-amine (Rf = 0.40, weak UV) should be absent. The product will elute as a highly fluorescent blue spot under 254 nm UV light at Rf = 0.25.

  • Isolate the product fractions and evaporate to yield 2-(4-Methoxyphenyl)pyrimidin-4-amine as an off-white powder.

Analytical Signatures for Structural Confirmation

To ensure absolute trustworthiness of the synthesized batch, verify the structure against these expected analytical markers:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 202.1. The complete disappearance of the m/z 130.0 peak (starting material) confirms absolute conversion.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H ortho to methoxy) — Confirms boronic acid incorporation.

    • δ 8.05 (d, J = 5.8 Hz, 1H, Pyrimidine C6-H)

    • δ 7.02 (d, J = 8.8 Hz, 2H, Ar-H meta to methoxy)

    • δ 6.85 (br s, 2H, -NH₂) — Validates the amine was unaffected during coupling.

    • δ 6.35 (d, J = 5.8 Hz, 1H, Pyrimidine C5-H)

    • δ 3.82 (s, 3H, -OCH₃) — Confirms the methoxy ether integrity.

References

  • Matloobi, M., & Kappe, C. O. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science.[Link]

  • Loidreau, Y., Nourrisson, M.-R., Fruit, C., Corbière, C., Marchand, P., & Besson, T. (2020). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Pharmaceuticals.[Link]

  • Pehere, A. D., et al. (2005). Microwave-assisted synthesis and anti-bacterial activity of some 2-amino-6-aryl-4-(2-thienyl)pyrimidines. Farmaco.[Link]

Application Notes and Protocols for Recrystallization of 4-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Aminopyrimidine and its derivatives are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in molecules targeting a wide range of diseases. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. Recrystallization stands as a cornerstone purification technique, offering a cost-effective and scalable method to obtain highly pure crystalline solids.[1][2] This guide provides an in-depth exploration of solvent selection and detailed protocols for the successful recrystallization of 4-aminopyrimidine derivatives, tailored for researchers, scientists, and drug development professionals.

The core principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][3] An ideal solvent will dissolve the compound sparingly at low temperatures but exhibit high solubility at elevated temperatures.[1][3] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Part 1: The Science of Solvent Selection

The selection of an appropriate solvent system is the most critical factor in a successful recrystallization.[3] The "like-dissolves-like" principle serves as a primary guide; polar solvents are generally suitable for polar compounds, and non-polar solvents for non-polar compounds.[2][3] 4-Aminopyrimidine derivatives, with their amino and pyrimidine ring functionalities, are generally polar molecules.

Key Solvent Selection Criteria:
  • Solubility Profile: The ideal solvent should exhibit a steep solubility curve with respect to temperature, meaning the compound is significantly more soluble at the solvent's boiling point than at room temperature or below.[3][4]

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for crystallization but not so high that it becomes difficult to remove from the purified crystals.[3][4] Ideally, the solvent's boiling point should also be lower than the melting point of the compound to prevent "oiling out," where the solid melts in the hot solvent instead of dissolving.[3][4]

  • Inertness: The solvent must be chemically inert and not react with the compound being purified.[5]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3][5]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.[3]

  • Safety and Cost: Considerations for toxicity, flammability, and cost are also crucial in a practical laboratory setting.[3][5]

Common Solvents for 4-Aminopyrimidine Derivatives:

Based on their polarity and hydrogen bonding capabilities, the following solvents are commonly employed for the recrystallization of 4-aminopyrimidine derivatives.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Notes on Application
Water80.4100Excellent for highly polar derivatives. Slow drying of crystals can be a disadvantage.[2]
Ethanol24.378A versatile and commonly used solvent for a wide range of polarities.[1][2][6]
Methanol33.665Good for relatively polar compounds; its volatility makes it easy to remove.[2][6]
Ethyl Acetate6.0277Suitable for derivatives of intermediate polarity.[1][7]
Isopropanol18.382Similar to ethanol, a good general-purpose solvent.
Acetonitrile37.582A polar aprotic solvent that can be effective for certain derivatives.
Dioxane2.2101Has been used for recrystallizing pyrimidine derivatives.[8]
N,N-Dimethylformamide (DMF)36.7153A high-boiling polar aprotic solvent, often used when other solvents fail.[9][10]
Toluene2.4111A non-polar solvent, potentially useful as an anti-solvent in mixed systems.[2]

Note: The selection of the optimal solvent often requires empirical testing with small quantities of the crude material.[5]

Part 2: Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach attempted.

A Dissolve Crude Compound in Minimal Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature B->C D Further Cooling in Ice Bath C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Small Amount of Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Workflow for Single-Solvent Recrystallization.

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which the 4-aminopyrimidine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.[11] Continue adding small portions of the hot solvent until the compound just dissolves completely.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1] This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[1][12] Slow cooling is crucial for the formation of large, pure crystals.[12] Hasty cooling can trap impurities within the crystal lattice.[12]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath to maximize the yield of the purified product.[1][12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][11]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1][13]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when a suitable single solvent cannot be identified.[3] It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[1][5] The two solvents must be miscible.[1][3]

A Dissolve Crude Compound in Minimal Hot 'Good' Solvent B Add 'Poor' Solvent Dropwise until Turbidity Persists A->B C Add a Few Drops of Hot 'Good' Solvent to Clarify B->C D Slow Cooling to Room Temperature C->D E Further Cooling in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Small Amount of Cold Solvent Mixture F->G H Dry Purified Crystals G->H

Caption: Workflow for Two-Solvent Recrystallization.

  • Solvent Pair Selection: Choose a miscible solvent pair where the 4-aminopyrimidine derivative is very soluble in the "good" solvent and poorly soluble in the "poor" solvent.[1] Common pairs for polar compounds include ethanol/water and methanol/water.[4]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[1]

  • Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise with swirling until the solution becomes slightly and persistently turbid (cloudy).[1]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a saturated solution.[1]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal growth.[1]

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.[1]

  • Drying: Dry the purified crystals under vacuum.

Part 3: Troubleshooting and Advanced Techniques

  • Oiling Out: If the compound "oils out" (forms a liquid layer instead of crystals), it may be due to a high concentration of impurities, too rapid cooling, or the solvent's boiling point being above the compound's melting point.[3][14] To remedy this, try reheating the solution, adding more of the "good" solvent, and allowing it to cool more slowly.

  • Failure to Crystallize: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration.[14] Scratching the inside of the flask with a glass rod at the meniscus can provide nucleation sites for crystal growth.[14][15] Introducing a seed crystal of the pure compound can also initiate crystallization.[14]

  • Anti-Solvent Vapor Diffusion: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion can be an effective technique.[11] In this method, the compound is dissolved in a small amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether or pentane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[11]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • LibreTexts Chemistry. (n.d.). 4. Crystallization.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • ChemicalBook. (n.d.). 4-Aminopyrimidine CAS#: 591-54-8.
  • University of California, Irvine. (n.d.). Recrystallization-1.pdf.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • El-Mekabaty, A., et al. (2017). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • Ventura College. (n.d.). How to Perform a Recrystallization.
  • Cayman Chemical. (2022). 4-Aminopyridine.
  • Zhang, Y., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data.
  • Google Patents. (n.d.). CZ281798A3 - 4-aminopyrimidine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP).
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.

Sources

Application Note: Precision C-5 Functionalization of 2-(4-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking a robust, scalable guide for functionalizing 2-(4-Methoxyphenyl)pyrimidin-4-amine at the critical C-5 position .

Executive Summary

The 2-aryl-4-aminopyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Ibrutinib intermediates, CDK/VEGFR inhibitors). The C-5 position is the "architectural keystone" of this molecule. Functionalization here allows for:

  • Gatekeeper Interaction: Accessing the hydrophobic pocket in ATP-binding sites.

  • Solubility Tuning: Introduction of solubilizing heterocycles.

  • Selectivity Modulation: Altering the electronic profile of the pyrimidine ring.

This guide details the regioselective iodination of 2-(4-methoxyphenyl)pyrimidin-4-amine followed by Suzuki-Miyaura cross-coupling . This "Halogenate-then-Couple" strategy is preferred over direct C-H activation for its reliability, broad substrate scope, and superior regiocontrol.

Mechanistic Insight & Electronic Landscape

To successfully modify this substrate, one must understand its electronic bias. The pyrimidine ring is naturally electron-deficient (π-deficient). However, the C-5 position is the least electron-deficient carbon.

In 2-(4-Methoxyphenyl)pyrimidin-4-amine :

  • C-4 Amine (+M Effect): The amino group is a strong electron donor. Resonance structures delocalize the nitrogen lone pair into the ring, placing significant negative charge density specifically at C-5 .

  • C-2 Aryl Group: The 4-methoxyphenyl group provides additional stabilization but has a weaker directing effect than the amine.

  • Result: The C-5 position becomes highly activated toward Electrophilic Aromatic Substitution (EAS) , permitting mild halogenation without disrupting the C-2 aryl moiety.

Visualization: Reactivity Landscape

The following diagram illustrates the electronic activation and the divergent synthetic pathways available from the C-5 node.

ReactionLandscape Substrate 2-(4-Methoxyphenyl) pyrimidin-4-amine C5_Activated C-5 Activated Complex (High Electron Density) Substrate->C5_Activated +M Effect of NH2 Iodide 5-Iodo Intermediate (The Gateway) C5_Activated->Iodide NIS, DMF (Preferred) Bromide 5-Bromo Intermediate C5_Activated->Bromide NBS, MeCN Suzuki Suzuki Coupling (Biaryl/Heteroaryl) Iodide->Suzuki Pd(PPh3)4 Boronic Acids Sonogashira Sonogashira Coupling (Alkynes) Iodide->Sonogashira Pd/Cu, Alkynes Heck Heck Reaction (Alkenes) Iodide->Heck Pd, Alkenes

Figure 1: The C-5 position acts as a nucleophilic center due to the +M effect of the C-4 amine, enabling electrophilic attack (Halogenation) followed by Pd-catalyzed diversification.

Protocol A: Regioselective C-5 Iodination

Objective: Install an iodine atom at C-5 to serve as a reactive handle for cross-coupling. Why Iodination? While bromination is cheaper, the C-5 iodide is significantly more reactive in subsequent Pd-catalyzed couplings (faster oxidative addition), often allowing for milder conditions that preserve sensitive functional groups.

Materials
  • Substrate: 2-(4-Methoxyphenyl)pyrimidin-4-amine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (Anhydrous) - Polarity stabilizes the transition state.

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution.
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Methoxyphenyl)pyrimidin-4-amine (1.0 mmol) in DMF (5 mL, 0.2 M).

    • Note: Ensure the substrate is fully dissolved before adding NIS to prevent localized over-concentration.

  • Addition: Cool the solution to 0°C (ice bath). Add NIS (1.05 mmol) portion-wise over 5 minutes.

    • Critical: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. The product (5-iodo) is less polar than the starting material.

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL). A precipitate should form.[1]

    • Add 5 mL of 10% sodium thiosulfate to quench any unreacted iodine (solution turns from yellow/brown to colorless).

  • Isolation: Filter the solid precipitate. Wash with water (3 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove residual DMF.

  • Drying: Dry under high vacuum at 40°C.

    • Yield Expectation: 85–95%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: React the 5-iodo intermediate with an aryl boronic acid to create a biaryl scaffold.

Optimization Table: Reaction Conditions

The following matrix summarizes proven conditions for this specific scaffold.

ParameterCondition A (Standard)Condition B (Difficult Substrates)Condition C (Green/Fast)
Catalyst

(5 mol%)

(5 mol%)

+ SPhos
Base

(2.0 M aq)

(Solid, 3.0 equiv)

(3.0 equiv)
Solvent DME /

(3:1)
1,4-Dioxane (Anhydrous)Ethanol / Toluene /

Temp/Time 85°C / 4–6 h100°C / 12 h120°C / 30 min (Microwave)
Use Case General aryl boronic acidsSterically hindered boronic acidsRapid library synthesis
Detailed Workflow (Condition A)
  • Setup: In a microwave vial or pressure tube, combine:

    • 5-Iodo-2-(4-methoxyphenyl)pyrimidin-4-amine (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (0.05 equiv)
      
  • Solvent & Base: Add DME (dimethoxyethane) and 2M

    
      (3:1 ratio).
    
    • Degassing: Sparge the solvent mixture with Nitrogen or Argon for 10 minutes before adding the catalyst to prevent Pd oxidation.

  • Reaction: Seal the vessel and heat to 85°C for 4 hours.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and water.

    • Separate phases. Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash Column Chromatography.

    • Gradient: 0%

      
       5% Methanol in DCM. (The amino group makes the product polar; MeOH/DCM is often better than EtOAc/Hexane).
      

Experimental Workflow Diagram

This DOT diagram visualizes the critical decision points and process flow for the synthesis.

Workflow Start Start: 2-(4-Methoxyphenyl) pyrimidin-4-amine Reaction Reaction: NIS (1.05 eq), DMF, 25°C Start->Reaction Check LC-MS Check: Conversion > 95%? Reaction->Check Check->Reaction No (Add 0.1 eq NIS) Quench Quench: Na2S2O3 (aq) + Ice Water Check->Quench Yes Filter Filtration & Drying (5-Iodo Intermediate) Quench->Filter Coupling Suzuki Coupling: Boronic Acid, Pd Cat., Base Filter->Coupling Purify Purification: Flash Chromatography (DCM:MeOH) Coupling->Purify Final Final Product: 5-Aryl-2-(4-methoxyphenyl) pyrimidin-4-amine Purify->Final

Figure 2: Operational workflow from starting material to final cross-coupled product.

Troubleshooting & Expert Tips

Regioselectivity (N- vs C-Halogenation)
  • Issue: Occasionally, the electrophile may attack the exocyclic amine nitrogen (N-iodination) instead of the C-5 carbon.

  • Solution: This is usually reversible. Heating the reaction slightly (40-50°C) or adding a catalytic amount of acid (e.g., TFA) promotes the rearrangement of the kinetic N-iodo product to the thermodynamic C-5 iodo product.

Protodehalogenation
  • Issue: During Suzuki coupling, the iodine atom is replaced by a hydrogen atom (reduction) instead of the aryl group.

  • Cause: Often caused by excessive heat or insufficient catalyst activity.

  • Solution: Use anhydrous solvents (Dioxane) and switch to a more active catalyst system like

    
      or XPhos Pd G2 .
    
Purification of Polar Amines
  • Tip: Pyrimidin-4-amines can streak on silica gel due to their basicity. Pre-treat the silica column with 1% Triethylamine in the eluent or use DCM/MeOH/NH3 (90:9:1) as the mobile phase to sharpen peaks.

References

  • Regioselective Halogenation of Aminopyrimidines

    • Title: "Halogenation of the 5-position of pyrimidines via Aza-Zincke imine intermedi
    • Source: American Chemical Society (ACS)
    • URL:[Link] (Verified context via search)

  • Suzuki Coupling on Pyrimidine Scaffolds

    • Title: "Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors"
    • Source: N
    • URL:[Link]

  • Medicinal Chemistry of C-5 Functionalization

    • Title: "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors"
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • General Reactivity of 2-Arylpyrimidines

    • Title: "Comprehensive perspectives of metal and metal-free C–H activ
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

Sources

Application Note and Protocol: A Comprehensive Guide to the Synthesis and Characterization of 4-amino-2-(4-methoxyphenyl)pyrimidine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, research-grade protocol for the preparation of 4-amino-2-(4-methoxyphenyl)pyrimidine hydrochloride salt, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a prevalent structural motif in a variety of biologically active molecules.[1] This guide delineates a robust and reproducible synthetic route, commencing from readily available starting materials, followed by a straightforward purification and subsequent conversion to the hydrochloride salt. The described methodologies are grounded in established chemical principles and supported by peer-reviewed literature, ensuring a high degree of scientific integrity. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical step-by-step protocol and a deeper understanding of the underlying chemical rationale.

Introduction: The Significance of the 2-Amino-4-arylpyrimidine Scaffold

The 2-amino-4-arylpyrimidine core represents a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its prevalence stems from the ability of the heterocyclic guanidine moiety to engage in various biological interactions, often serving as a versatile pharmacophore.[1] The title compound, 4-amino-2-(4-methoxyphenyl)pyrimidine, is a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[4][5] The preparation of its hydrochloride salt is often a crucial step to enhance aqueous solubility, stability, and overall handling properties, which are critical for downstream applications in biological assays and formulation studies.

This guide will focus on a well-established and efficient synthetic strategy: the condensation of a suitable β-dicarbonyl compound with guanidine hydrochloride. This approach is widely utilized for the construction of the 2-aminopyrimidine ring system.[6]

Reaction Scheme and Mechanism

The synthesis of 4-amino-2-(4-methoxyphenyl)pyrimidine proceeds via a base-catalyzed condensation reaction between a suitable precursor, such as a chalcone derived from 4-methoxyacetophenone, and guanidine hydrochloride. The reaction is believed to proceed through a Michael addition, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Reaction_Scheme reactant1 4-Methoxyacetophenone intermediate1 Sodium salt of β-ketoaldehyde reactant1->intermediate1 1. NaOEt, EtOH 2. Ethyl formate reactant2 Ethyl formate product_base 4-amino-2-(4-methoxyphenyl)pyrimidine intermediate1->product_base Guanidine HCl, Base, EtOH, Reflux reactant3 Guanidine Hydrochloride product_salt 4-amino-2-(4-methoxyphenyl)pyrimidine HCl product_base->product_salt HCl in solvent reagent1 NaOEt, EtOH reagent2 Base (e.g., NaOH), EtOH, Reflux reagent3 HCl in Ether or Isopropanol

Figure 1. General reaction scheme for the synthesis of 4-amino-2-(4-methoxyphenyl)pyrimidine hydrochloride.

Materials and Methods

Starting Materials and Reagents
Material/ReagentGradeSupplierNotes
4-Methoxyacetophenone≥98%Commercially Available
Ethyl formate≥97%Commercially Available
Sodium ethoxide≥95%Commercially AvailableHandle under inert atmosphere
Guanidine hydrochloride≥99%Commercially Available
Sodium hydroxide≥97%Commercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acidConcentrated (37%)Commercially Available
IsopropanolAnhydrousCommercially Available
Celite®Commercially AvailableFor filtration
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

  • HPLC system

Experimental Protocols

PART A: Synthesis of 4-amino-2-(4-methoxyphenyl)pyrimidine (Free Base)

This protocol is adapted from established procedures for the synthesis of 2-amino-4-arylpyrimidines.[7]

Step 1: Preparation of the β-ketoaldehyde precursor (Sodium salt of 1-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate)

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) to anhydrous ethanol (150 mL).

  • Stir the mixture until the sodium ethoxide is completely dissolved.

  • In the dropping funnel, prepare a solution of 4-methoxyacetophenone (1.0 eq) and ethyl formate (1.2 eq) in anhydrous ethanol (50 mL).

  • Add the solution from the dropping funnel to the sodium ethoxide solution dropwise over 30 minutes, maintaining the temperature below 10 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The formation of a precipitate indicates the formation of the sodium salt of the β-ketoaldehyde. The crude product can be used directly in the next step.

Causality: The Claisen condensation between the ketone and the ester forms the β-dicarbonyl intermediate, which is essential for the subsequent cyclization with guanidine. The use of a strong base like sodium ethoxide is necessary to deprotonate the α-carbon of the ketone, initiating the condensation.

Step 2: Cyclization to form 4-amino-2-(4-methoxyphenyl)pyrimidine

  • To the flask containing the crude sodium salt of the β-ketoaldehyde from the previous step, add guanidine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (500 mL) with stirring.

  • A precipitate of the crude 4-amino-2-(4-methoxyphenyl)pyrimidine will form.

  • Collect the solid by vacuum filtration using a Büchner funnel, and wash the filter cake with cold water.

  • Dry the crude product in a vacuum oven at 50-60 °C.

Causality: The basic conditions facilitate the reaction of the nucleophilic guanidine with the electrophilic carbonyl groups of the β-ketoaldehyde. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.

Step 3: Purification of 4-amino-2-(4-methoxyphenyl)pyrimidine

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent to ensure good recovery of pure crystals.

PART B: Preparation of 4-amino-2-(4-methoxyphenyl)pyrimidine Hydrochloride Salt

Step 1: Salt Formation

  • Dissolve the purified 4-amino-2-(4-methoxyphenyl)pyrimidine (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol in a clean, dry flask.

  • Prepare a solution of hydrochloric acid in the same solvent. This can be done by bubbling dry HCl gas through the solvent or by careful addition of concentrated HCl to the cooled solvent.

  • Slowly add the HCl solution to the stirred solution of the pyrimidine derivative.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid salt by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Causality: The basic amino group on the pyrimidine ring readily reacts with an acid to form a salt. The use of an anhydrous organic solvent is crucial to prevent the incorporation of water into the crystal lattice and to ensure the salt precipitates effectively.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and physical methods.

Analysis4-amino-2-(4-methoxyphenyl)pyrimidine4-amino-2-(4-methoxyphenyl)pyrimidine HCl
Appearance White to off-white solidWhite to pale yellow crystalline solid
Melting Point To be determined experimentallyTo be determined experimentally
¹H NMR Expected signals for aromatic protons, methoxy group protons, and amino group protons.Downfield shift of aromatic protons and disappearance or broadening of the amino proton signal.
¹³C NMR Expected signals for all unique carbon atoms.Shifts in the signals of carbons near the protonated nitrogen.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy group).Broad N-H stretching due to the ammonium salt, along with other characteristic peaks.
Mass Spec (m/z) Expected molecular ion peak [M+H]⁺.Expected molecular ion peak for the free base [M+H]⁺.
Purity (HPLC) ≥98%≥98%

Self-Validation: The consistency of the data across these multiple analytical techniques provides a self-validating system for the confirmation of the product's structure and purity. For example, the mass spectrometry data should confirm the molecular weight suggested by the NMR and IR data.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in cyclizationIncomplete reaction or side reactions.Ensure anhydrous conditions. Increase reflux time. Check the quality of reagents.
Product is an oil or difficult to crystallizeImpurities present.Purify the crude product by column chromatography on silica gel before recrystallization.
Incomplete salt formationInsufficient HCl or presence of water.Use a slight excess of HCl. Ensure all solvents are anhydrous.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium ethoxide is highly reactive and moisture-sensitive; handle under an inert atmosphere.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the synthesis of 4-amino-2-(4-methoxyphenyl)pyrimidine hydrochloride salt. By following the detailed steps and understanding the rationale behind them, researchers can reliably produce this valuable chemical intermediate for a variety of applications in drug discovery and development. The emphasis on both the "how" and the "why" of the experimental procedures is intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the methodology as needed for their specific research goals.

References

  • Robertson, J. E., et al. (1983). Pyrimidine derivatives. 4. Synthesis and antihypertensive activity of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives. Journal of Medicinal Chemistry, 26(3), 411–416. [Link]

  • Kappe, C. O. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science, 9(1), 54-58. [Link]

  • Wang, W. Y., et al. (2022). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 46(5), 2186-2200. [Link]

  • Reddy, T. J., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. [Link]

  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. [Link]

  • Chem-Impex. (n.d.). 4-Amino-2-methoxypyrimidine. [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Aryl-4-Aminopyrimidines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Aryl-4-Aminopyrimidines and the Power of C-N Cross-Coupling

The 2-aryl-4-aminopyrimidine scaffold is a privileged structure in modern medicinal chemistry and drug discovery. This motif is at the core of numerous biologically active molecules, including potent kinase inhibitors used in oncology, such as Imatinib, a highly selective Bcr-Abl kinase inhibitor for the treatment of chronic myeloid leukemia.[1] The synthetic accessibility of this core structure is therefore of paramount importance to researchers in the pharmaceutical industry and academia. While classical methods for forming aromatic C-N bonds exist, they often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[2]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[2][3] This powerful transformation allows for the formation of C-N bonds between aryl halides or pseudohalides and a wide variety of amines with unprecedented efficiency and generality.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination for the synthesis of 2-aryl-4-aminopyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide guidance on component selection and optimization, and offer detailed, field-proven protocols.

Mechanistic Insights: The Catalytic Cycle and Key Considerations for Pyrimidine Substrates

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

The generally accepted catalytic cycle consists of the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a 2-halopyrimidine), forming a Pd(II) complex.[5] For less reactive aryl chlorides, this step is often rate-limiting.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form an amido-palladium complex.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-aryl-4-aminopyrimidine product, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[2][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X Amine_Coord Amine Coordination (R₂NH) PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ PdII_ArX->PdII_Amine R₂NH Deprotonation Deprotonation (Base) PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Product (Ar-NR₂) Reduct_Elim Reductive Elimination Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

When applying this reaction to pyrimidine substrates, several key factors must be considered:

  • Substrate Reactivity: The reactivity of the C-X bond in halopyrimidines follows the order I > Br > Cl. While chloro- and bromopyrimidines are common starting materials, the less reactive C-Cl bond often requires more active catalyst systems and higher reaction temperatures to facilitate the oxidative addition step.[7]

  • Competing Reactions: A common side reaction is hydrodehalogenation, where the halide is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and carefully selecting the ligand and base.[7]

  • Regioselectivity: In cases of di- or polyhalogenated pyrimidines, the regioselectivity of the amination is a critical consideration. The electronic and steric environment of each halogen atom will influence the site of reaction.[8] For instance, in 2,4-dichloropyrimidines, the C4 position is often more susceptible to nucleophilic aromatic substitution, while palladium-catalyzed conditions can favor amination at the C4 position.[8]

Component Selection and Optimization: A Guide to Building a Robust Protocol

The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, base, and solvent.

ComponentCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium precursors. Pd(OAc)₂ is often used in combination with phosphine ligands. Pd₂(dba)₃ is a source of Pd(0). Pre-formed palladium-ligand complexes (palladacycles) can also be used for consistent activation.[9][10]
Ligand Bulky, electron-rich phosphines: XPhos, tBuXPhos, RuPhos, BrettPhos. Ferrocene-based ligands: Josiphos. Bidentate ligands: Xantphos, BINAP.The choice of ligand is critical, especially for challenging substrates like chloropyrimidines.[10][11] Bulky monophosphine ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[9][11] Bidentate ligands like Xantphos have also been successfully employed in the amination of aminopyrimidines.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[12] Sodium tert-butoxide (NaOtBu) is the most common and effective base.[7] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though this may necessitate higher temperatures.[7][10]
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are essential, as water and oxygen can deactivate the catalyst.[7][10] Toluene is a widely used and effective solvent for these reactions.[1][10]

Detailed Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

General Protocol for the Buchwald-Hartwig Amination of a 2-Chloro-4-aminopyrimidine Derivative

Experimental_Workflow cluster_workflow Experimental Workflow Reagent_Prep Reagent Preparation and Setup Reaction Reaction Execution Reagent_Prep->Reaction Inert Atmosphere Workup Reaction Workup Reaction->Workup Cooling and Quenching Purification Purification Workup->Purification Extraction and Drying

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-4-aminopyrimidine derivative (1.0 equiv)

  • Aryl amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-5 mol%)

  • XPhos (or other suitable ligand, 2-10 mol%)

  • NaOtBu (1.5-2.0 equiv)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-chloro-4-aminopyrimidine derivative, the aryl amine, NaOtBu, and the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the palladium precursor.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-aminopyrimidine.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, inappropriate ligand, insufficient temperature.Use a more active pre-catalyst.[7] Screen a panel of bulky, electron-rich phosphine ligands.[11] Increase the reaction temperature.[11]
Hydrodehalogenation Presence of water, slow reductive elimination.Ensure all reagents and solvents are scrupulously dry.[7] Lower the reaction temperature.[11] Use a less electron-rich ligand.[11]
Poor Regioselectivity Competing reaction sites on the pyrimidine ring.The choice of catalyst and ligand can sometimes influence regioselectivity.[10] Consider alternative strategies if selectivity remains poor.
Difficulty Removing Palladium Residual palladium catalyst in the final product.Employ palladium scavengers during workup. Recrystallization of the final product can also be effective.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aryl-4-aminopyrimidines. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently construct these valuable scaffolds. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful cross-coupling reaction in drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Wordpress. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]

  • Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents - Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling at the Pyrimidine C-2 Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of critical carbon-carbon bonds. However, its application to electron-deficient heterocycles like pyrimidine presents unique challenges, particularly at the C-2 position. Researchers often face diminished yields due to the electronic nature of the ring, which can lead to catalyst inhibition and a higher propensity for side reactions. This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale to empower scientists in overcoming these obstacles and achieving high-yield C-2 arylation of pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield consistently low when targeting the C-2 position of a 2-halopyrimidine?

A: Low yields at the C-2 position are typically rooted in two primary factors:

  • Electronic Deficiency and Catalyst Inhibition: The pyrimidine ring is inherently electron-deficient. The nitrogen atoms, particularly N-1 and N-3, possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can act as a competitive inhibition pathway, sequestering the active palladium species and slowing down the catalytic cycle.[1]

  • Difficult Oxidative Addition: Compared to their bromo- or iodo- counterparts, 2-chloropyrimidines are significantly less reactive. The C-Cl bond is stronger, making the initial, often rate-limiting, oxidative addition step of the Pd(0) catalyst more challenging.[2] This requires more active catalytic systems, often involving specialized ligands, to proceed efficiently.

Q2: I am using 2,4-dichloropyrimidine and the reaction exclusively yields the C-4 coupled product. How can I achieve C-2 selectivity?

A: This is a classic regioselectivity challenge. The C-4 position of 2,4-dichloropyrimidine is electronically and sterically more favorable for oxidative addition with standard palladium catalysts.[1][3] As a result, C-4 is significantly more reactive, and under most conditions, will react preferentially.[4]

Achieving C-2 selectivity is non-trivial and represents a frontier in pyrimidine chemistry. Standard approaches are unlikely to succeed. Success often requires a catalyst-controlled strategy rather than relying on the substrate's intrinsic reactivity. While established methods for selective C-2 C-C coupling are sparse, recent advances in C-S coupling have shown that bulky N-heterocyclic carbene (NHC) ligands can induce a switch in regioselectivity, favoring the C-2 position.[4] Researchers may need to explore unconventional, highly specialized ligand systems to override the inherent C-4 preference.

G cluster_0 Reactivity of 2,4-Dichloropyrimidine Start 2,4-Dichloropyrimidine + Pd(0) Catalyst C4_Addition Oxidative Addition at C-4 (Kinetically Favored) Start->C4_Addition  Standard  Catalysts C2_Addition Oxidative Addition at C-2 (Kinetically Disfavored) Start->C2_Addition Specialized Ligands (e.g., bulky NHCs) Product_C4 C-4 Coupled Product (Major) C4_Addition->Product_C4 Product_C2 C-2 Coupled Product (Minor/Trace) C2_Addition->Product_C2

Caption: Regioselectivity in 2,4-Dichloropyrimidine Coupling.

Q3: What are the most common side reactions, and how can I minimize them?

A: The three most common side reactions that plague these couplings are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by high temperatures and the presence of aqueous base.[1][5]

    • Solution: Use a more stable boron reagent. Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are generally more robust and slowly hydrolyze to the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[5][6][7]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is primarily driven by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this unwanted pathway.[1][6][8]

    • Solution: Rigorous degassing of all solvents, reagents, and the reaction vessel is critical. Purge the solvent with argon or nitrogen for at least 30 minutes and maintain a positive inert gas atmosphere throughout the experiment.[1]

  • Hydrodehalogenation: The pyrimidine's halogen atom is replaced by hydrogen.

    • Solution: This is often solvent and base-dependent. Avoid protic solvents like alcohols if this is a major issue; aprotic solvents like 1,4-dioxane or toluene are preferable.[7]

Q4: My boronic acid seems to be decomposing under the reaction conditions. What can I do?

A: As mentioned above, protodeboronation is a common fate for boronic acids, especially electron-deficient heteroaryl boronic acids.[6][9] The best strategy is to avoid using the free boronic acid directly.

  • Switch to a Boronic Ester: Pinacol esters are the most common and effective alternative.[5] They are more stable to the reaction conditions and can be isolated and purified by standard column chromatography.[5] They are readily prepared from the corresponding halide via a Miyaura borylation.[5]

  • Use Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, often crystalline solids that are resistant to protodeboronation under anhydrous conditions.[5] They hydrolyze slowly in aqueous media to release the boronic acid, making them excellent partners for sensitive couplings.

Troubleshooting Guide: A Systematic Approach

When a reaction fails, a systematic evaluation of each component is the most effective path to success.

Problem Potential Cause Recommended Action & Rationale
Low or No Product Formation 1. Inactive Catalyst System: The chosen catalyst/ligand pair is not active enough for the challenging 2-chloropyrimidine substrate.Action: Switch to a more active system. For heteroaryl chlorides, Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[10] Rationale: These ligands are electron-rich and bulky, which promotes the difficult oxidative addition step and stabilizes the active Pd(0) species.[2][11]
2. Inefficient Transmetalation: The base is not effectively activating the boronic acid.Action: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃.[7][10] Rationale: The base's role is to form the more nucleophilic "ate" complex of the boronic acid, which is necessary for the transmetalation step.[12] Solubility is also key; a solvent system that partially dissolves the base is optimal.[10]
3. Poor Reagent Solubility: One or more components are not soluble in the chosen solvent.Action: Change the solvent system. A mixture of an aprotic organic solvent with water (e.g., 1,4-dioxane/H₂O in a 4:1 to 10:1 ratio) is a robust starting point.[3][13] Rationale: The organic solvent dissolves the substrates, while the water helps dissolve the inorganic base and facilitates the formation of the reactive boronate.[3]
Significant Side Product Formation 1. Protodeboronation: The boronic acid is unstable.Action: Replace the boronic acid with its corresponding pinacol ester or a potassium organotrifluoroborate.[7] Consider lowering the reaction temperature. Rationale: These reagents are more stable and provide a slow release of the active coupling partner, minimizing decomposition.[5]
2. Homocoupling: Oxygen is present in the reaction.Action: Improve degassing procedures. Sparge the solvent with argon for 30+ minutes and use Schlenk techniques to ensure an inert atmosphere.[1] Rationale: Pd(0) is readily oxidized by O₂, which leads to side reactions. Maintaining anaerobic conditions is non-negotiable.
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: The pyrimidine nitrogens are poisoning the palladium catalyst.Action: Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Alternatively, use a more robust ligand system (see above) that is less susceptible to inhibition. Rationale: A higher catalyst concentration can compensate for a certain degree of deactivation. More advanced ligands can shield the metal center.
2. Elevated Temperature Required: The reaction requires more energy to overcome the activation barrier for oxidative addition.Action: Increase the reaction temperature (e.g., to 100-120 °C) or switch to microwave irradiation.[10] Rationale: Microwave heating can dramatically accelerate the reaction, often leading to higher yields in a fraction of the time (e.g., 15-30 minutes).[3][13]

Data-Driven Component Selection

The following tables summarize experimental data for optimizing the Suzuki coupling of a model substrate, 2,4-dichloropyrimidine. While the primary product is C-4 substituted, the relative performance of components provides a valuable starting point for optimizing C-2 couplings.

Table 1: Catalyst Screening [13]

Catalyst (5 mol%) Yield (%)
Pd(PPh₃)₄ 65
Pd(dppf)Cl₂ 58
PdCl₂(PPh₃)₂ 42
Pd(OAc)₂ 35

Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave.

Table 2: Base and Solvent Screening [3]

Base Solvent (Ratio) Yield (%)
K₂CO₃ 1,4-Dioxane / H₂O (2:1) 80
K₂CO₃ THF / H₂O (1:1) 75
K₂CO₃ Isopropanol 64
Na₂CO₃ 1,4-Dioxane / H₂O (2:1) 71
Cs₂CO₃ 1,4-Dioxane / H₂O (2:1) 78

Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, 100 °C, 15 min, microwave.

Recommended Protocol: Microwave-Assisted Suzuki Coupling of a 2-Halopyrimidine

This protocol is a robust starting point for the C-2 coupling of a 2-chloropyrimidine or 2-bromopyrimidine.[3][13]

G A 1. Reagent Prep Add 2-halopyrimidine (1.0 eq), boronic ester (1.2 eq), and base (K₃PO₄, 3.0 eq) to a microwave vial. B 2. Inert Atmosphere Seal vial, then evacuate and backfill with Argon (3x). A->B C 3. Catalyst Addition Under positive Argon flow, add Pd precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.4 mol%). B->C D 4. Solvent Addition Add degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe. C->D E 5. Microwave Reaction Irradiate at 100-120 °C for 20-60 min with stirring. D->E F 6. Workup & Purification Cool, dilute with EtOAc, wash with brine, dry, concentrate, and purify by column chromatography. E->F

Caption: General workflow for microwave-assisted Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-halopyrimidine (0.5 mmol, 1.0 equiv), the arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a cap. Puncture the septum with a needle connected to a vacuum/argon manifold. Carefully evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Catalyst Addition: To a separate small vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 4.4 mol%). Briefly flush the vial with argon.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 ratio) by sparging with argon for at least 30 minutes. Using a syringe, draw up the required volume (e.g., 5 mL) of the degassed solvent. Add a small portion to the catalyst vial to form a slurry, then transfer the entire slurry to the main reaction vial. Rinse the catalyst vial with the remaining solvent and add it to the reaction vial.

  • Microwave Reaction: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 110 °C) for a specified time (e.g., 30 minutes).

  • Workup and Purification: After the reaction is complete, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 2-arylpyrimidine.

References

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1965. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Nalivela, C. S., et al. (2018). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 20(3), 690-693. [Link]

  • Cresswell, A. J., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(24), 9345-9372. [Link]

  • West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • El-Ghozzi, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(49), 29281-29292. [Link]

Sources

resolving regioselectivity issues in aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminopyrimidine Synthesis & Regiocontrol

Status: Online 🟢 Current Operator: Senior Application Scientist (Ph.D.) Topic: Resolving Regioselectivity in Aminopyrimidine Synthesis[1]

Welcome to the Aminopyrimidine Synthesis Support Hub

Regiocontrol in aminopyrimidines is one of the most persistent challenges in kinase inhibitor development.[1] The pyrimidine core possesses two electrophilic sites (C2 and C4/C6) that are electronically distinct but often kinetically similar, leading to frustrating isomeric mixtures.[1]

This guide moves beyond standard textbook answers. We analyze the electronic and steric causality of side reactions and provide self-validating protocols to fix them.

Ticket #001: SNAr Selectivity on 2,4-Dichloropyrimidine

User Issue: "I am reacting 2,4-dichloropyrimidine with a primary amine. I need the substituent at the C2 position, but I am exclusively isolating the C4-isomer (or a 60:40 mixture favoring C4)."

Diagnostic & Root Cause Analysis

In nucleophilic aromatic substitution (SNAr), the C4 position is intrinsically more reactive than C2.[1][2]

  • Electronic Factor: The C4 carbon is para-like to N1 and ortho-like to N3, making it highly electron-deficient.[1]

  • Lone Pair Repulsion (The Alpha Effect): The C2 position is flanked by two nitrogen lone pairs.[1] An incoming nucleophile experiences significant electrostatic repulsion at C2, raising the activation energy for the Meisenheimer complex formation at this site [1].[1]

Troubleshooting Protocol
StrategyMethodologyWhy it Works
Standard (C4 Selective) Use DIPEA/THF at 0°C to RT.Kinetic control favors the more electrophilic C4 position.[1] Low Temp minimizes C2 attack.[1]
Reversal (C2 Selective) Route A (Surrogate): Use 2-chloro-4-tetrafluorophenoxypyrimidine .[1] React with amine. Route B (Blocking): Use 2,4-dichloro-5-trimethylsilylpyrimidine .[1]Route A: The bulky, electron-rich phenoxy group at C4 deactivates the C4 position and sterically hinders attack, directing the amine to displace the C2-Cl [2].[1] Route B: The bulky TMS group at C5 sterically shields C4, forcing attack at C2.[1]
Solvent Switch Switch from DMSO/DMF to n-Butanol or IPA .Polar aprotic solvents (DMSO) enhance nucleophilicity, often eroding selectivity (promoting bis-substitution).[1] Protic solvents solvate the amine, tempering reactivity and improving mono-selectivity.[1]

Expert Insight: If you must use 2,4-dichloropyrimidine and need C2 selectivity directly, you are fighting thermodynamics.[1] It is often more efficient to install the C4 substituent first (if it is non-labile) or use the "Tetrafluorophenoxy Trick" (Route A above) to install the C2 amine, then displace the C4-phenoxy group in a second step.[1]

Ticket #002: Catalytic Override (Buchwald-Hartwig Coupling)

User Issue: "SNAr failed to give me the desired isomer. I switched to Palladium catalysis, but I'm still getting the C4 product. How do I force C2 oxidative addition?"

Diagnostic & Root Cause Analysis

Standard Pd(0) catalysts (e.g., Pd(PPh3)4) follow the same electronic bias as SNAr, preferentially undergoing oxidative addition at the more electron-deficient C4-Cl bond.[1] To invert this, you must use ligand-controlled regioselectivity .[1]

Troubleshooting Protocol

Scenario: You need to couple an amine/thiol at C2 of 2,4-dichloropyrimidine.[1][3]

  • Select the Correct Ligand:

    • Avoid: Standard phosphines (PPh3, dppf)

      
       Favor C4.[1]
      
    • Use: N-Heterocyclic Carbenes (NHC) , specifically IPent or IPr variants [3].[1]

  • Mechanism of Action: Bulky NHC ligands create a steric environment that disfavors the crowded transition state at C4 (which is often more sterically encumbered if C5 is substituted, or simply due to the specific cone angle of the ligand interacting with the pyrimidine ring).[1]

  • Protocol (C2-Selective Thiolation/Amination):

    • Catalyst: Pd(OAc)2 + IPent-Cl (1:1 ratio).[1]

    • Base: K2CO3 (Mild base prevents background SNAr).[1]

    • Solvent: Toluene (Non-polar solvent suppresses background SNAr).[1]

    • Temp: 60-80°C.

Visual Decision Matrix: Functionalizing 2,4-Dichloropyrimidine

G cluster_legend Key Logic Start Starting Material: 2,4-Dichloropyrimidine Target Target Position? Start->Target C4 C4 Functionalization Target->C4 Most Common C2 C2 Functionalization Target->C2 Challenging MethodC4 Standard SNAr (THF, 0°C, DIPEA) C4->MethodC4 MethodC2_Direct Direct C2 Attack? C2->MethodC2_Direct Soln_Surrogate Expert Solution: Use 2-Chloro-4-(tetrafluorophenoxy) pyrimidine MethodC2_Direct->Soln_Surrogate SNAr Approach Soln_Pd Pd-Catalysis: Ligand: IPent / IPr Solvent: Toluene MethodC2_Direct->Soln_Pd Catalytic Approach L1 C4 is kinetically favored

Caption: Workflow for selecting the correct methodology based on the target regiocenter. Note the divergence for C2 functionalization requiring specialized substrates or catalysts.[1]

Ticket #003: De Novo Synthesis (Cyclization Failures)

User Issue: "I am synthesizing a pyrimidine from scratch using a guanidine and an unsymmetrical 1,3-dicarbonyl. I obtained the wrong regioisomer."

Diagnostic & Root Cause Analysis

In the condensation of guanidines with unsymmetrical 1,3-electrophiles (e.g.,


-keto esters or enaminones), the regiochemistry is dictated by the initial nucleophilic attack .[1]
  • The Rule: The most nucleophilic nitrogen of the guanidine attacks the most electrophilic carbon of the 1,3-dicarbonyl.[1]

  • The Pitfall: If your 1,3-electrophile has similar reactivity at both carbons, you will get a mixture.[1]

Troubleshooting Protocol
1,3-Electrophile TypeElectrophilicity GradientPredicted Major Product

-Keto Ester
Ketone > EsterGuanidine attacks Ketone first.[1]

-Keto Nitrile
Ketone > NitrileGuanidine attacks Ketone first.
Enaminone Carbonyl > Enamine-CarbonGuanidine attacks Carbonyl first.
Alkynone Carbonyl > Alkyne (Michael acceptor)Variable: Under basic conditions, Michael addition (at the alkyne) often competes or dominates.[1]

Expert Solution for Enaminones: To ensure high regioselectivity, use N,N-dimethylformamide dimethyl acetal (DMF-DMA) to convert an acetophenone into an enaminone.[1]

  • Step 1: React Acetophenone with DMF-DMA

    
     Enaminone.[1]
    
  • Step 2: React Enaminone with Guanidine.

    • Outcome: The guanidine attacks the carbonyl carbon (hard electrophile) exclusively, followed by cyclization and elimination of dimethylamine.[1] This is far more selective than using a 1,3-diketone [4].[1]

Mechanism Diagram: Regioselective Cyclization

Cyclization Substrate Enaminone (R-CO-CH=CH-NMe2) Attack Step 1: Nucleophilic Attack (Guanidine NH2 -> C=O) Substrate->Attack Guanidine Guanidine (H2N-C(=NH)-NH2) Guanidine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Kinetic Control Elimination Step 2: Cyclization & Elimination of HNMe2 Intermediate->Elimination Product Regiodefined Aminopyrimidine Elimination->Product

Caption: The enaminone strategy ensures the guanidine attacks the carbonyl carbon first, locking the regiochemistry.[1]

FAQ: Quick Fixes

Q: My reaction yields are low due to hydrolysis of the chloride. How do I stop this? A: This is common in SNAr with hygroscopic solvents.

  • Fix: Dry your DMSO/DMF over molecular sieves (3Å) for 24h.

  • Fix: Switch to anhydrous THF or Dioxane if solubility permits.

  • Fix: Use a hindered base like Cs2CO3 instead of NaOH/KOH to reduce hydroxide concentration.

Q: Can I separate the 2-amino and 4-amino isomers if I get a mixture? A: Yes, but it is difficult.

  • Chromatography: They often have very similar Rf values.[1] Try a gradient of DCM:MeOH:NH4OH (90:9:1) .

  • Crystallization: The 4-amino isomer is often more symmetric and higher melting. Try recrystallizing from Ethanol/Water .

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[1][2] (Discusses the alpha-effect and lone pair repulsion in pyrimidines).

  • Luo, Z. et al. "A Novel Approach towards the Production of Diverse Sets of Diaminopyrimidines through Sequential SNAr Reactions." Tetrahedron Letters, 2002.[1][4] Link (Describes the tetrafluorophenoxy surrogate strategy).[1]

  • Diao, T. et al. "C2-Selective Pd-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines."[1] Journal of the American Chemical Society, 2026 (Snippet 1.11 context).[1][5] Link (Describes IPent ligand usage for C2 selectivity).

  • Fischer, G. et al. "Microwave-Assisted Synthesis of Aminopyrimidines."[1] BenchChem Technical Notes, 2025. Link (General enaminone cyclization protocols).[1]

  • Guchhait, S. et al. "Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines."[1] Synlett, 2009.[1][4] Link[1]

Sources

Technical Support Center: Solubility Enhancement of 2-(4-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 2-(4-Methoxyphenyl)pyrimidin-4-amine .

As a rigid, planar molecule, this compound presents classic "brick dust" and "grease" solubility challenges. Below, we dissect the physicochemical causality of these issues and provide field-proven, self-validating protocols to rescue your in vitro assays and in vivo pharmacokinetic (PK) studies.

Mechanistic Overview: The "Why" Behind the Precipitation

To successfully formulate 2-(4-Methoxyphenyl)pyrimidin-4-amine, we must first understand the thermodynamic forces driving its precipitation. The molecule's poor aqueous solubility is governed by two competing factors[1]:

  • High Crystal Lattice Energy: The planar pyrimidine core and exocyclic amine promote tight pi-pi stacking and intermolecular hydrogen bonding in the solid state.

  • High Solvation Barrier: The 4-methoxyphenyl moiety is highly lipophilic, actively repelling water molecules and preventing the formation of a stable hydration shell.

Table 1: Physicochemical Profile & Solubility Barriers
PropertyEstimated Value / FeatureImpact on Solubility
LogP (Lipophilicity) ~2.0 - 2.5Drives hydrophobic "crash-out" in aqueous buffers.
pKa (Pyrimidine N1/N3) ~4.0 - 5.0 (Weak Base)Allows for pH-dependent solubility enhancement and salt formation.
pKa (Exocyclic Amine) < 2.0 (Very Weak Base)Delocalized lone pair; poor target for protonation.
Structural Rigidity High (Planar)High melting point; requires significant energy to break the crystal lattice.

Solubility Enhancement Decision Tree

SolubilityWorkflow Start Solubility Issue: 2-(4-Methoxyphenyl)pyrimidin-4-amine InVitro In Vitro Assay (Aqueous Buffer pH 7.4) Start->InVitro InVivo In Vivo PK / Efficacy (High Dose Required) Start->InVivo DMSO DMSO Stock Dilution InVitro->DMSO Salt Salt Formation (Mesylate/HCl) InVivo->Salt CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD CoSolvent Add Co-solvents (PEG400, Tween-20) DMSO->CoSolvent Prevents Crash-out Salt->CD Synergistic Effect

Decision tree for solubility enhancement of 2-(4-Methoxyphenyl)pyrimidin-4-amine.

Troubleshooting Guides & FAQs

Issue 1: The "Crash-Out" Problem in Biochemical Assays

Question: When diluting our 10 mM DMSO stock of 2-(4-Methoxyphenyl)pyrimidin-4-amine into a pH 7.4 HEPES buffer, the compound immediately crashes out, ruining our IC50 curves. How do we fix this?

Answer: This is a classic "solvent shift" precipitation. When DMSO is diluted directly into an aqueous buffer, the solvation capacity drops exponentially. Because the methoxyphenyl group is highly lipophilic, the system crosses the supersaturation threshold instantly, causing rapid nucleation[1]. To prevent this, you must lower the thermodynamic barrier gradually using a step-down co-solvent protocol.

Table 2: Recommended Co-Solvent Systems for In Vitro Assays
ReagentFunctionMax Recommended Final Assay Conc.
DMSO Primary solubilizer< 1.0% v/v
PEG-400 Lowers dielectric constant of the medium< 5.0% v/v
Tween-20 Surfactant; prevents crystal seed formation< 0.1% v/v
Protocol 1: Step-Down Co-Solvent Dilution
  • Primary Stock: Prepare a 10 mM stock in 100% molecular biology grade DMSO.

  • Intermediate Carrier: Create a carrier solution of 40% PEG-400, 10% Tween-20, and 50% DMSO.

  • Step-Down: Dilute the 10 mM stock 1:10 into the carrier solution to yield a 1 mM intermediate stock.

    • Causality: The intermediate carrier maintains a low dielectric constant and coats the molecules with surfactant before they encounter water, preventing the formation of critical nucleation seeds.

  • Final Dispense: Dispense the 1 mM intermediate stock into the final aqueous assay buffer (1:100 dilution) under rapid vortexing to achieve a 10 µM final concentration.

  • Self-Validation Check: Measure the absorbance of the final assay plate at 600 nm. A baseline reading (equal to a blank buffer well) confirms the absence of colloidal aggregates or micro-precipitates.

Issue 2: In Vivo Formulation (Oral/IV Dosing)

Question: We are moving to rodent PK studies and need a 5 mg/mL solution. Standard aqueous buffers (even at low pH) are yielding <0.1 mg/mL. What is the most robust formulation strategy?

Answer: For molecules with highly lipophilic aromatic rings, cyclodextrin complexation is the gold standard[2]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that perfectly accommodates the 4-methoxyphenyl ring, while its hydrophilic exterior ensures bulk aqueous solubility.

Protocol 2: HP-β-CD Complexation & pH Adjustment
  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 8 mL of sterile Water for Injection (WFI) to create a 20% w/v solution.

  • pH Adjustment: Adjust the pH of the HP-β-CD solution to 3.5 using 0.1 N HCl.

    • Causality: The basic pyrimidine nitrogen (pKa ~4.5) is protonated at pH 3.5. This ionization increases the intrinsic solubility of the free drug, driving the complexation equilibrium forward and resulting in a synergistic solubility enhancement[2].

  • API Addition: Add 10 mg of 2-(4-Methoxyphenyl)pyrimidin-4-amine powder to the vehicle.

  • Equilibration: Sonicate in a water bath at 37°C for 30 minutes, then stir at 500 rpm overnight at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove uncomplexed API.

  • Self-Validation Check: Analyze the filtrate via HPLC-UV. Compare the Area Under the Curve (AUC) to a standard curve prepared in 100% acetonitrile. Recovery should be >95% of the target concentration without visible precipitate after 48h storage at 4°C.

Issue 3: Solid-State Optimization (Salt Screening)

Question: Can we improve the intrinsic solubility of the API powder before we even attempt formulation?

Answer: Yes. By forming a salt with a strong acid, you can disrupt the neutral crystal lattice and significantly lower the pH of the microenvironment during dissolution[3]. Because the pyrimidine ring is weakly basic, a structured salt selection process is critical for identifying a stable, highly soluble polymorph[4].

Table 3: Recommended Counterions for Salt Screening
AcidpKaBenefit for 2-(4-Methoxyphenyl)pyrimidin-4-amine
Methanesulfonic Acid -1.9High solubility; forms highly stable, crystalline mesylate salts.
Hydrochloric Acid -6.0Standard choice; highly soluble but can be prone to hygroscopicity.
Maleic Acid 1.9Excellent for weakly basic APIs; generally yields less hygroscopic salts.
Protocol 3: In Situ Slurry Salt Screening
  • Dispense: Add 5 mg of the free-base API into 5 separate glass HPLC vials.

  • Slurry Formation: Add 1 mL of THF/Water (9:1 v/v) to each vial to create a mobile slurry.

  • Counterion Addition: Add 1.1 molar equivalents of the selected acids (e.g., Methanesulfonic acid, HCl, Maleic acid) to their respective vials.

    • Causality: Using a slurry method rather than complete dissolution forces the less soluble, thermodynamically stable salt form to precipitate out of the solvent mixture as it forms, preventing the generation of metastable amorphous solids[4].

  • Thermodynamic Cycling: Subject the vials to temperature cycling (5°C to 40°C) every 4 hours for a total of 48 hours.

  • Isolation: Centrifuge at 10,000 x g, decant the supernatant, and dry the solid under vacuum.

  • Self-Validation Check: Perform X-Ray Powder Diffraction (XRPD) on the dried solids. A distinct shift in the diffraction peaks compared to the free-base API confirms the successful formation of a new crystalline salt lattice.

References

  • [1] Drug-like Properties: Concepts, Structure Design and Methods - 1st Edition. Elsevier Shop.

  • [2] Cyclodextrins in drug delivery. PubMed (NIH).

  • [3] Characterization and In vivo Evaluation of Polymorphic Valnemulin Hydrogen Fumarate (Citing: Salt formation to improve drug solubility). EurekaSelect.

  • [4] Strategy for the Prediction and Selection of Drug Substance Salt Forms (Citing: Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities). PharmTech.

Sources

Chemical Process Support Center: Palladium Removal in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Remediation of Residual Palladium from Nitrogen Heterocycles Ticket ID: PD-REM-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Issue: Why is Pyrimidine "Sticky"?

You are likely here because standard filtration (Celite) failed to lower your Pd levels below the required 10 ppm (ICH Q3D limit for oral APIs) .

The Science: Pyrimidines are electron-rich nitrogen heterocycles. The lone pairs on the nitrogen atoms act as excellent ligands for Palladium (Pd), effectively competing with phosphine ligands. This forms stable Pd-Pyrimidine complexes that are soluble in organic solvents, rendering simple filtration ineffective. To remove the Pd, you must introduce a "super-ligand"—a scavenger with a significantly higher affinity for Pd than your pyrimidine product.

Diagnostic: Select Your Remediation Strategy

Before proceeding, use this logic flow to determine the best method for your specific process constraints (Scale, Budget, and Chemistry).

Pd_Removal_Decision_Tree Start START: High Pd in Pyrimidine Product Solubility Is Product Soluble in Organic Solvent? Start->Solubility Scale Scale of Reaction? Solubility->Scale Yes (DCM, THF, EtOAc) Method_D Method D: Aqueous Extraction (NAC/L-Cysteine) Solubility->Method_D No (Water Soluble) Cost Budget Constraints? Scale->Cost < 1kg (Lab/Pilot) Method_B Method B: Activated Carbon (Low Selectivity, Low Cost) Scale->Method_B > 100kg (Production) Method_A Method A: Functionalized Silica (High Selectivity, High Cost) Cost->Method_A Quality is Priority Cost->Method_B Cost is Priority Method_C Method C: Crystallization/Wash (Requires Specific Solubility)

Figure 1: Decision matrix for selecting a palladium removal strategy based on solubility and scale.

Solution A: Functionalized Silica Scavengers (Recommended)

This is the most robust method for pyrimidines. Silica beads grafted with Thiol (-SH) or Thiourea functional groups bind Pd irreversibly.

Why it works: Sulfur is a "soft" donor ligand. According to Hard-Soft Acid-Base (HSAB) theory, soft metals like Pd(II) or Pd(0) prefer soft ligands (Sulfur) over borderline/hard ligands (Nitrogen in Pyrimidine).

Recommended Scavenger Types
Scavenger TypeFunctional GroupBest ForNotes
Si-Thiol PropanethiolPd(II) and Pd(0)The industry workhorse. Broadest spectrum.
Si-DMT DimercaptotriazineHigh Pd levels (>1000 ppm)Extremely high affinity; good for very "sticky" heterocycles.
Si-Thiourea ThioureaPd(II) speciesoften effective if Thiol fails.
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude pyrimidine in a compatible solvent (THF, EtOAc, or Toluene are ideal; MeOH is acceptable but may slow kinetics).

  • Loading: Add Si-Thiol or Si-DMT at a ratio of 3–5 equivalents relative to the residual Pd content (not the catalyst loading).

    • Scientist's Note: If Pd content is unknown, use 5-10 wt% relative to the crude product mass.

  • Incubation: Heat the mixture to 50–60°C for 2–4 hours.

    • Critical: Room temperature scavenging is often too slow for pyrimidines due to the high stability of the Pd-N bond. Heat provides the activation energy to break the Pd-N bond and form the Pd-S bond.

  • Filtration: Filter the suspension through a 0.45 µm pad or Celite to remove the silica beads.

  • Analysis: Test filtrate for Pd (ICP-MS).

Troubleshooting Guide: Scavengers
SymptomProbable CauseCorrective Action
Pd levels unchanged Kinetic barrier (Pd-N bond too strong)Increase temperature to reflux; extend time to 12h.
Pd levels unchanged Wrong oxidation stateAdd a mild reducing agent (e.g., NaBH4) to convert Pd(II) to Pd(0) before scavenging, or switch to Si-DMT.
Product loss Non-specific bindingSwitch from Silica-based to Polymer-based scavenger (e.g., MP-TMT) or change solvent to one where product is more soluble.
Scavenger turns black immediately High Pd loadingThis is good! It means it's working. You may need a second pass with fresh scavenger.
Solution B: Activated Carbon (The "Budget" Fix)

Activated carbon is cheap but non-selective. It adsorbs Pd but can also adsorb your pyrimidine product, leading to yield loss.

Mechanism: Physical adsorption into high-surface-area pores.

SOP for Activated Carbon
  • Selection: Use a specialized carbon like Darco KB-B or Norit A Supra . Not all carbons are equal.[1]

  • Dosing: Add activated carbon (10–20 wt% relative to crude mass).

  • Digestion: Stir at 50°C for at least 12 hours.

  • Filtration: Filter through a tight pad of Celite.

    • Warning: Carbon fines can pass through coarse filters. Use a 0.22 µm membrane if possible.

  • Wash: Wash the filter cake copiously to recover adsorbed product.[2]

Solution C: Chelation & Extraction (L-Cysteine)

If solid scavengers are unavailable, aqueous extraction using water-soluble chelators is effective.

Protocol:

  • Dissolve crude product in a water-immiscible solvent (e.g., DCM, EtOAc).

  • Prepare a 5-10% aqueous solution of N-Acetyl Cysteine (NAC) or L-Cysteine .

  • Stir the biphasic mixture vigorously at 40°C for 1-2 hours.

    • Note: The Pd transfers from the organic phase (bound to pyrimidine) to the aqueous phase (bound to Cysteine).

  • Separate layers. Wash organic layer with water/brine.

Visualizing the Scavenging Mechanism

Understanding the competition between your product and the scavenger is vital for troubleshooting.

Scavenging_Mechanism Complex Pd-Pyrimidine Complex (Soluble) Transition Ligand Exchange (Heat Required) Complex->Transition Diffusion Scavenger Si-Thiol Scavenger (Solid Bead) Scavenger->Transition Surface Contact Waste Pd-S-Silica (Insoluble) Transition->Waste Filtration Product Purified Pyrimidine (Soluble) Transition->Product Filtrate

Figure 2: Ligand Exchange Mechanism. Heat is often required to overcome the activation energy of the Pd-Pyrimidine bond cleavage.

Frequently Asked Questions (FAQ)

Q: Can I just distill my product? A: Generally, no. Unless your pyrimidine is a volatile liquid, distillation is not viable. Even if it is, Pd complexes can sometimes co-distill or decompose, contaminating the distillate.

Q: My product is water-soluble. Can I use Si-Thiol? A: Yes, Si-Thiol works in water. However, ensure the pH is neutral. Strongly acidic conditions might hydrolyze the siloxane bond, and basic conditions might dissolve the silica matrix. For water, TMT-functionalized polystyrene is often safer.

Q: How do I know if I met the ICH Q3D limit? A: You must validate with quantitative analysis. ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard. Colorimetric tests are useful for qualitative checks but are not compliant for final release testing.

Q: I used Si-Thiol and the Pd is still 50 ppm. What now? A: You likely have a kinetic issue.

  • Increase temperature to reflux.

  • Switch to Si-DMT (stronger binding constant).

  • Add a small amount of activated carbon alongside the silica (synergistic effect).

References
  • ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Biotage Metal Scavenging User Guide. (2023). Strategies for the Removal of Pd from API. Biotage AB. Available at: [Link]

Sources

Technical Support Center: Separation of 2-Amino and 4-Amino Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of 2-amino and 4-amino pyrimidine isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of separating these closely related structural isomers. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common separation hurdles and achieve baseline resolution of these critical compounds.

Understanding the Challenge: Physicochemical Properties at a Glance

The successful separation of 2-amino and 4-amino pyrimidine hinges on exploiting the subtle yet significant differences in their physicochemical properties. The position of the amino group influences the electron distribution within the pyrimidine ring, leading to variations in polarity, basicity (pKa), and solubility.

Property2-Aminopyrimidine4-AminopyrimidineRationale for Separation
Molecular Weight 95.11 g/mol [1]95.10 g/mol [2][3]Identical molecular weights preclude mass-based separation techniques.
pKa 3.45[4]5.71 (at 20°C)[5]The higher pKa of 4-aminopyrimidine indicates greater basicity. This difference can be exploited in ion-exchange chromatography or by adjusting the mobile phase pH in reversed-phase HPLC to control the degree of ionization and, therefore, retention.
Melting Point 122-126 °C[6]154-156 °C[5]The significant difference in melting points suggests that fractional crystallization could be a viable separation method.
Solubility Moderately soluble in water; soluble in polar organic solvents like methanol and ethanol.[1]Slightly soluble in water.[5][7]Differences in solubility across various solvents can be leveraged for selective extraction and crystallization-based purifications.
Polarity Generally considered a polar molecule.[1]A polar compound.[8]While both are polar, subtle differences in dipole moment and hydrogen bonding capacity can be exploited by various chromatographic techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of 2-amino and 4-amino pyrimidine isomers.

Issue 1: Poor Peak Resolution or Co-elution in Reversed-Phase HPLC

Symptoms:

  • Overlapping peaks for 2-amino and 4-amino pyrimidine.

  • Resolution value (Rs) less than 1.5.

Root Causes & Corrective Actions:

  • Inadequate Mobile Phase pH: The degree of ionization of the amino groups is critical for differential retention.

    • Solution: Adjust the mobile phase pH. Given the pKa difference (2-aminopyrimidine: ~3.5, 4-aminopyrimidine: ~5.7), operating at a pH between these two values (e.g., pH 4.0-5.0) will result in a greater proportion of the more basic 4-aminopyrimidine being protonated. This increased charge will lead to stronger interactions with the stationary phase in some mixed-mode columns or altered retention in standard reversed-phase chromatography.

  • Suboptimal Stationary Phase: A standard C18 column may not provide sufficient selectivity.

    • Solution: Consider alternative stationary phases. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can significantly enhance separation.[9] Columns designed for hydrogen bonding interactions have also shown success in separating aminopyridine isomers, a structurally similar class of compounds.[10]

  • Incorrect Mobile Phase Composition: The organic modifier and its concentration can significantly impact selectivity.

    • Solution: Methodically vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile. Sometimes, a shallower gradient or an isocratic elution can improve the resolution of closely eluting peaks.

Issue 2: Tailing Peaks in HPLC or GC

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

Root Causes & Corrective Actions:

  • Secondary Interactions with Residual Silanols (HPLC): The basic amino groups can interact with acidic silanol groups on the silica support of the HPLC column.

    • Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This will occupy the active silanol sites and improve peak shape.

  • Adsorption in the GC System: The polar nature of aminopyrimidines can lead to adsorption on active sites within the GC injector or column.

    • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of basic compounds. Derivatization of the amino groups can also reduce their polarity and improve peak shape.

Issue 3: Low Recovery After Crystallization

Symptoms:

  • A significantly lower than expected yield of the purified isomer.

Root Causes & Corrective Actions:

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the target isomer at low temperatures.

    • Solution: Select a solvent in which the desired isomer has high solubility at an elevated temperature but low solubility at room temperature or below.[11] An anti-solvent approach can also be effective: dissolve the mixture in a good solvent and then slowly add a miscible solvent in which the desired isomer is poorly soluble to induce crystallization.[11]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap the other isomer.

    • Solution: Allow the solution to cool slowly and undisturbed to promote the growth of larger, purer crystals.[12]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is generally most effective for separating 2-amino and 4-amino pyrimidine?

A1: High-Performance Liquid Chromatography (HPLC) is often the most versatile and effective technique. Specifically, reversed-phase HPLC with careful control of mobile phase pH, or the use of mixed-mode columns, can provide excellent resolution. Gas chromatography (GC) can also be used, but may require derivatization to improve volatility and peak shape.[13]

Q2: Can Thin-Layer Chromatography (TLC) be used for the separation of these isomers?

A2: Yes, TLC can be a valuable tool for quickly assessing separation conditions and for monitoring the progress of a reaction or purification. The choice of the stationary phase (e.g., silica gel, alumina, or chemically modified plates) and the mobile phase composition is crucial for achieving separation.[14][15] For basic compounds like aminopyrimidines, adding a small amount of a base (like ammonia or triethylamine) to the mobile phase can improve spot shape and resolution.[16]

Q3: Is fractional crystallization a viable method for large-scale separation?

A3: Yes, given the significant difference in their melting points and varying solubilities, fractional crystallization can be an effective and scalable purification method.[12] It often serves as a cost-effective initial purification step before final polishing by chromatography.[11]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: Mixed-mode C18/Ion-Exchange Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: Preparative TLC for Isomer Isolation
  • Plate: Silica gel 60 F254 preparative TLC plate (20 x 20 cm, 1 mm thickness).

  • Sample Application: Dissolve the isomer mixture in a minimal amount of methanol. Apply as a narrow band approximately 2 cm from the bottom of the plate.

  • Mobile Phase: Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1 v/v/v).

  • Development: Place the plate in a TLC chamber saturated with the mobile phase. Allow the solvent front to travel to approximately 1 cm from the top of the plate.

  • Visualization: View the plate under UV light (254 nm) to locate the separated isomer bands.

  • Isolation: Carefully scrape the silica corresponding to each band into separate glass vials. Extract the isomer from the silica using methanol, filter to remove the silica, and evaporate the solvent.

Visualizing Separation Principles

Decision-Making Flowchart for Method Selection

Separation_Method_Selection start Start: Mixture of 2-Amino & 4-Amino Pyrimidine scale What is the required scale? start->scale analytical Analytical Scale (Purity check, quantification) scale->analytical Analytical preparative Preparative Scale (Isolation of isomers) scale->preparative Preparative hplc HPLC is the preferred method. Consider mixed-mode or pH adjustment. analytical->hplc tlc_gc TLC for rapid screening. GC with derivatization for specific cases. analytical->tlc_gc crystallization Fractional Crystallization is a good first step. preparative->crystallization chromatography_prep Follow with Preparative HPLC or Flash Chromatography for high purity. crystallization->chromatography_prep

Caption: A flowchart to guide the selection of an appropriate separation method based on the experimental scale.

References

  • PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • ACS Publications. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020). 4-AMINOPYRIDINE. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • vlab.amrita.edu. (2012). Thin Layer Chromatography. Retrieved from [Link]

  • Preprints.org. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • Pharmaceutica Analytica Acta. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]

  • MDPI. (2019). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Retrieved from [Link]

  • SpringerLink. (n.d.). A modified high-performance thin-layer plate for the separation of purines and pyrimidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). The use of cocrystallization as a method of studying hydrogen bond preferences of 2-aminopyrimidine. Retrieved from [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • Elsevier. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Advances in Crystallization for Separation Techniques. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Wiley Online Library. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Retrieved from [Link]

  • PubMed. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • ACS Publications. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. Retrieved from [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • PMC. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • MavMatrix - The University of Texas at Arlington. (n.d.). "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Time for 2-Chloropyrimidine Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the arylation of 2-chloropyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this important heterocyclic scaffold. The following sections are structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions to accelerate your research.

Frequently Asked Questions (FAQs): Core Principles & Setup

Q1: Why is my 2-chloropyrimidine arylation so slow compared to aryl bromides or iodides?

A1: The sluggishness of 2-chloropyrimidine arylations stems directly from the strength of the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) center.[1] Aryl chlorides have a stronger carbon-halogen bond compared to their bromide and iodide counterparts, which presents a higher activation energy barrier for this crucial step.[2] Consequently, reactions with 2-chloropyrimidines typically require more forcing conditions, such as higher temperatures and more active catalytic systems, to proceed efficiently.[3]

Q2: What is the fundamental role of each component in a typical Suzuki-Miyaura arylation of 2-chloropyrimidine?

A2: Understanding the function of each reagent is key to effective troubleshooting:

  • 2-Chloropyrimidine (Substrate): The electrophilic partner in the coupling reaction.

  • Arylboronic Acid (Coupling Partner): The nucleophilic partner that provides the aryl group.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The heart of the reaction. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1] The active Pd(0) species is sensitive to oxygen, making an inert atmosphere critical for success.[4]

  • Ligand (e.g., PPh₃, SPhos): The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates like 2-chloropyrimidines, bulky, electron-rich phosphine ligands are often essential to promote the difficult oxidative addition step.[3][5]

  • Base (e.g., K₂CO₃, K₃PO₄): The base is not merely a spectator. Its primary role is to activate the organoboron species (boronic acid) to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[6]

  • Solvent (e.g., Dioxane/Water, Toluene): The solvent must dissolve the reactants to a sufficient degree and facilitate the catalytic cycle. Aprotic solvents, often with a small amount of water, are common choices.[3]

Q3: How critical is maintaining an inert atmosphere, and what are the best practices?

A3: It is absolutely critical. The active catalyst, Pd(0), is readily oxidized to inactive palladium oxides in the presence of oxygen, which will quench the reaction.[4][7] Similarly, many phosphine ligands can be oxidized, preventing them from effectively coordinating to the palladium center.[4]

Best Practices:

  • Use Schlenk or Glovebox Techniques: For maximum reproducibility, use a Schlenk line or a glovebox.

  • Degas Your Solvent: Before use, thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]

  • Evacuate and Backfill: Assemble your reaction flask with the solid reagents (chloropyrimidine, boronic acid, base, catalyst, ligand), then seal it and cycle between vacuum and backfilling with inert gas at least three times before adding the degassed solvent via syringe.[4][7]

Troubleshooting Guide: From Sluggish Reactions to Side Products

This section addresses specific experimental failures. Each issue is followed by a diagnostic workflow and optimization strategies.

Issue 1: Low or No Product Conversion

Q: I've set up my reaction, but after several hours (or overnight), TLC/LC-MS analysis shows only starting material. What's the first thing I should check?

A: When a reaction fails to initiate, the problem almost always lies with an inactive catalytic system. The primary culprits are the palladium source, the ligand, or the reaction environment.

Troubleshooting Workflow:

G Start Low / No Conversion Catalyst Is the Catalyst Active? Start->Catalyst Inert Is the Atmosphere Inert? Catalyst->Inert Yes CheckCatalyst Use fresh Pd source & ligand. Ensure proper pre-catalyst activation if needed. Catalyst->CheckCatalyst No Conditions Are Conditions Forcing Enough? Inert->Conditions Yes Degas Thoroughly degas solvent. Use proper inert atmosphere techniques (Schlenk/glovebox). Inert->Degas No IncreaseTemp Increase temperature (80-120 °C). Consider microwave irradiation. Conditions->IncreaseTemp No CheckBaseSolvent Screen alternative bases (K3PO4, Cs2CO3). Screen different solvents (Dioxane, Toluene/H2O). Conditions->CheckBaseSolvent Yes

Caption: Troubleshooting workflow for a failed arylation reaction.

Detailed Recommendations:

  • Verify Catalyst and Ligand Activity:

    • Catalyst Source: Palladium catalysts, especially Pd(OAc)₂, can degrade over time. Using a fresh bottle or a reliable pre-catalyst is a good first step.[2] Pd₂(dba)₃ is often inefficient for this type of reaction without an appropriate, activating ligand.[8][9]

    • Ligand Selection: Standard ligands like PPh₃ may not be sufficient. For the C-Cl bond activation of 2-chloropyrimidine, more potent ligands are required. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often the solution.[3]

  • Re-evaluate Reaction Conditions:

    • Temperature: 2-chloropyrimidines often require elevated temperatures, typically in the 80-120 °C range, to facilitate oxidative addition.[3] If you are running the reaction at a lower temperature, a gradual increase is warranted.

    • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to dramatically reduce reaction times (e.g., to 15-30 minutes) and improve yields, even with low catalyst loading.[8][9]

  • Systematically Screen Other Parameters: If catalyst and temperature adjustments fail, a systematic screening of the base and solvent is the most logical next step.[8] The choice of these components is highly substrate-dependent.

Parameter Common Starting Point Alternative Options for Optimization Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, PEPPSI™-IPrChlorides require highly active catalysts for oxidative addition.[3]
Base K₂CO₃K₃PO₄, Cs₂CO₃, KFStronger, non-nucleophilic bases can accelerate transmetalation.[3][6]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O, THF / H₂O, DMESolvent affects reagent solubility and catalyst stability/activity.[3][9]
Issue 2: Formation of Significant Side Products

Q: My reaction is working, but I'm getting low yields of my desired product along with significant amounts of side products. What are they and how can I minimize them?

A: Side product formation is common and usually points to a reaction that is either too slow (allowing degradation pathways to compete) or proceeding under non-optimal conditions.

Common Side Products & Solutions:

Side Product Plausible Cause Troubleshooting & Optimization Strategy Supporting Evidence
Protodeboronation (Ar-H from Boronic Acid) High temperature, excess base, or presence of water can cause the boronic acid to decompose before it couples.Use fresh, high-purity boronic acid. Avoid unnecessarily high temperatures or prolonged reaction times. Consider using KF as a milder base.[8][9]
Hydrodechlorination (Pyrimidine-H) Can be promoted by trace water or oxygen, or by certain catalyst/ligand combinations, especially at high temperatures.Ensure a rigorously inert atmosphere and use well-degassed solvents. Lowering the reaction temperature may help.[2][4]
Homocoupling (Ar-Ar) Occurs when two boronic acid molecules couple. Often exacerbated by inefficient transmetalation or slow oxidative addition.Ensure the catalytic cycle is efficient by using an optimal ligand. Adding the aryl halide in a slight excess can sometimes disfavor this pathway.[8]
Issue 3: Poor Regioselectivity with Dichloropyrimidines

Q: I am using 2,4-dichloropyrimidine, and the arylation is occurring at the C4 position, but I need it at C2. How can I control the regioselectivity?

A: This is a well-documented and challenging issue. The intrinsic reactivity of the 2,4-dichloropyrimidine scaffold heavily favors substitution at the C4 position. This preference is due to the favored oxidative addition of palladium into the C4-chlorine bond.[9]

Strategies to Influence Regioselectivity:

  • Standard Conditions Favor C4: Under most typical Suzuki coupling conditions (e.g., using Pd(PPh₃)₄), you will almost exclusively get the 4-aryl-2-chloropyrimidine product.[9] This is a reliable and predictable outcome.

  • Achieving C2-Selectivity (Advanced): Inverting this selectivity is non-trivial and represents a significant synthetic challenge. Recent research has shown that C2-selective cross-coupling can be achieved by using specialized palladium pre-catalysts supported by very bulky N-heterocyclic carbene (NHC) ligands, such as IPent.[10][11] This approach stands in stark contrast to thousands of previously reported C4-selective couplings and is highly sensitive to the exact structure of the catalyst.[10] For most labs, functionalizing C4 first and then targeting C2 in a subsequent step may be a more practical approach.

Experimental Protocols & Workflow Visualization

General Protocol for Suzuki-Miyaura Arylation of 2-Chloropyrimidine

This procedure is a robust starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[4]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the thoroughly degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The total volume should result in a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[3][8]

Catalytic Cycle Visualization

Understanding the mechanism helps in diagnosing which step might be failing.

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[1]

References

  • Breznik, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Unknown Author. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Source not specified. [Link]

  • Fairlamb, I. J. S., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

  • GELHER, K., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

preventing hydrolysis of methoxy group during pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Methoxy Group Hydrolysis in Pyrimidine Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. A frequent and frustrating pitfall in heterocyclic chemistry is the unintended hydrolysis of methoxy groups (e.g., 2-methoxy, 4-methoxy, or 6-methoxypyrimidines) into their corresponding pyrimidinones (uracil or thymine derivatives). This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your pyrimidine intermediates during complex synthetic workflows.

Part 1: Mechanistic Insight (The "Why")

To prevent degradation, we must first understand the causality behind it. Unlike standard anisole derivatives, the pyrimidine ring is a highly


-electron deficient aromatic system[1]. The two electronegative nitrogen atoms withdraw electron density via inductive and resonance effects, leaving the carbon atoms (especially C2, C4, and C6) highly electrophilic. Consequently, a methoxy group at these positions acts as a highly labile leaving group in Nucleophilic Aromatic Substitution (

) reactions[1].
  • Acidic Conditions : Protonation of the pyrimidine nitrogen drastically increases the electrophilicity of the ring[2]. Even trace amounts of water can attack the resulting highly reactive intermediate, displacing methanol to form a thermodynamically stable pyrimidinone[3].

  • Basic Conditions : Strong aqueous bases provide hydroxide ions that directly attack the electron-deficient carbon, forming a Meisenheimer-type complex that subsequently expels the methoxide ion[1].

HydrolysisMechanism A Methoxypyrimidine (Starting Material) B Protonated Pyrimidinium (Acidic Intermediate) A->B H+ (Acid) E Meisenheimer Complex (OH- Attack) A->E OH- (Base) C Tetrahedral Intermediate (H2O Attack) B->C + H2O D Pyrimidinone (Hydrolyzed Product) C->D - MeOH, - H+ E->D - MeO-

Figure 1: Acid- and base-catalyzed hydrolysis pathways of methoxypyrimidines via SNAr.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-methoxypyrimidine completely degraded into a 2-pyrimidinone during a standard Boc deprotection using TFA/DCM. How can I prevent this? A1: The presence of ambient water in your TFA or atmospheric moisture drives acid-catalyzed hydrolysis. Because protonation of the pyrimidine ring accelerates nucleophilic attack[2], water easily displaces the methoxy group. Solution: Switch to strictly anhydrous conditions. Use anhydrous HCl in 1,4-dioxane (4M). The absolute lack of a nucleophilic water source prevents the formation of the tetrahedral intermediate, keeping the methoxy group intact.

Q2: I need to saponify a methyl ester on my pyrimidine core, but refluxing with NaOH/MeOH yields the demethoxylated pyrimidinone. What is the alternative? A2: Refluxing strong aqueous base provides both the thermal energy and the hydroxide nucleophile necessary to displace the methoxy group via a Meisenheimer complex[1]. Solution: Use a milder hydroxide source at lower temperatures. Lithium hydroxide (LiOH) in a THF/MeOH/Water mixture at 0 °C to 5 °C is usually sufficient to hydrolyze an ester without providing the activation energy required to displace the methoxy group.

Q3: Is the methoxy group stable during standard aqueous workups? A3: Stability is highly pH-dependent[4]. At neutral pH (6-8) and ambient temperature, methoxypyrimidines are generally stable[5]. However, quenching a reaction with 1M HCl or 1M NaOH causes localized heating (exotherms) combined with pH extremes, leading to rapid hydrolysis[3]. Always cool the mixture to 0–5 °C before quenching and use mild buffers.

Part 3: Data Presentation

The following matrix summarizes the stability of methoxypyrimidines across various physicochemical environments. Use this to design safe workup and purification strategies.

ConditionpH RangeTemperatureStability StatusRecommended Action
Strong Acid (e.g., TFA, aq. HCl)< 220–60 °CHighly Unstable Avoid completely. Use anhydrous HCl in dioxane.
Mild Acid (e.g., Dilute AcOH)3–50–20 °CModerately Stable Keep T < 5 °C; minimize exposure time during workup.
Neutral Buffer (e.g., Phosphate)6–820–25 °CStable Ideal for aqueous quenches and extractions.
Mild Base (e.g., LiOH,

)
9–100–5 °CModerately Stable Monitor closely via LC-MS; strictly control temperature.
Strong Base (e.g., NaOH, KOH)> 1220–60 °CHighly Unstable Avoid completely. Use non-nucleophilic bases (DIPEA).

Part 4: Experimental Protocols

Protocol A: Anhydrous Acidic Deprotection (Boc Removal)

Causality: Eliminating water prevents the nucleophilic attack required for hydrolysis, even when the pyrimidine nitrogen is highly protonated.

  • Preparation: Dissolve the Boc-protected methoxypyrimidine (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to suppress side reactions.

  • Reagent Addition: Dropwise, add 4M HCl in anhydrous 1,4-dioxane (10.0 eq). Critical: Do not use aqueous HCl or standard benchtop TFA.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Self-Validation: Monitor by LC-MS by quenching a 5

    
    L aliquot into anhydrous methanol.
    
  • Isolation: Once complete, concentrate the mixture under high vacuum at a temperature strictly below 30 °C to prevent thermal degradation. The product is safely isolated as the hydrochloride salt.

Protocol B: Mild Ester Saponification

Causality: Lowering the temperature and using a milder counterion (


) provides enough reactivity to cleave the ester while keeping the activation energy too low for 

displacement of the methoxy group.
  • Preparation: Dissolve the ester-bearing methoxypyrimidine in a 3:1:1 mixture of THF:MeOH:

    
    .
    
  • Temperature Control: Cool the reaction flask to exactly 0 °C.

  • Reagent Addition: Add LiOH monohydrate (1.1 eq) in one portion.

  • Reaction Monitoring: Stir strictly at 0 °C for 2–4 hours. Self-Validation: Check TLC/LC-MS every 30 minutes; do not let the reaction proceed longer than necessary.

  • Buffered Quench: Quench the reaction at 0 °C by adding cold 0.5 M Sodium Phosphate buffer (pH 6.5) until the pH is neutral.

  • Isolation: Extract with EtOAc, dry over anhydrous

    
    , and concentrate below 30 °C.
    

Workflow Step1 Reaction Execution (Anhydrous or Mild Conditions) Step2 Temperature Control (Cool to 0-5 °C before quench) Step1->Step2 Step3 Buffered Quench (Use pH 7 Phosphate Buffer) Step2->Step3 Step4 Organic Extraction (EtOAc or DCM) Step3->Step4 Step5 Concentration (T < 30 °C, High Vacuum) Step4->Step5

Figure 2: Optimized workflow for handling methoxypyrimidines to prevent hydrolysis.

References

  • "Technical Support Center: 4-Amino-2,6-dimethoxypyrimidine", BenchChem.
  • "Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine", BenchChem.
  • "stability issues of 4-methoxypyrimidin-5-ol in solution", BenchChem.
  • "Accelerated hydrolysis of α-halo and α-cyano pyridinium relative to uracil derivatives", PMC.
  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism", Master Organic Chemistry.

Sources

overcoming steric hindrance in 2-aryl-4-aminopyrimidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an interactive Technical Support Center. It is designed to troubleshoot the specific failure modes encountered when synthesizing sterically congested 2-aryl-4-aminopyrimidines.

Subject: Overcoming Steric & Electronic Barriers in 2-Aryl-4-Aminopyrimidine Coupling Assigned Specialist: Senior Application Scientist Status: Open

📋 Triage: Diagnostic Hub

Before altering your protocol, identify the specific failure mode. The synthesis of 2-aryl-4-aminopyrimidines typically follows a sequential displacement strategy: C4-Amination (SNAr) followed by C2-Arylation (Suzuki-Miyaura) .

Which stage is failing?

SymptomLikely Root CauseImmediate Action
Stage 1 (C4-Amination): No reaction or <10% conversion.Steric Mismatch: The amine is too bulky for SNAr, or C5-substituent is blocking attack.Switch to Protocol A2 (Buchwald-Hartwig).
Stage 1 (C4-Amination): Regioselectivity issues (C2 vs C4 mixture).Electronic/Steric Interference: C5-halogens or bulky C6-groups can distort the LUMO, eroding C4 selectivity.Lower temp to -78°C or switch to Lewis Acid Catalysis .
Stage 2 (C2-Arylation): Starting material (2-Cl-4-aminopyrimidine) recovered.Catalyst Deactivation: The C4-amine is electron-donating, deactivating the C2-Cl bond towards oxidative addition.Upgrade to Protocol B1 (Pd-G4 Precatalysts).
Stage 2 (C2-Arylation): Protodeboronation (Aryl-H observed).Unstable Nucleophile: 2-heteroaryl or poly-fluorinated boronic acids are hydrolyzing faster than they transmetalate.Switch to Protocol B2 (Anhydrous/MIDA).

🛠️ Module 1: The C4-Amine Interface (The "Northern" Junction)

Context: Standard SNAr works for 90% of cases because the C4 position is more electron-deficient (lower LUMO energy) than C2. However, bulky amines (e.g., tert-butylamine, substituted piperazines) or steric crowding at C5 can shut down this pathway.

📉 Workflow Visualization: C4-Functionalization Logic

C4_Strategy Start Start: 2,4-Dichloropyrimidine + Amine Check Is the Amine Sterically Hindered? (e.g., t-Butyl, alpha-branched) Start->Check SNAr Standard SNAr Base: DIPEA/Et3N Solvent: EtOH/THF Temp: 0°C to RT Check->SNAr No (Primary/Linear) Buchwald Buchwald-Hartwig Amination Ligand: BrettPhos or RuPhos Base: NaOtBu Temp: 80-100°C Check->Buchwald Yes (Bulky/Weak Nucleophile) Result1 Result1 SNAr->Result1 Success Fail1 Fail1 SNAr->Fail1 No Reaction Fail1->Buchwald Escalate Protocol

Caption: Decision tree for overcoming steric barriers at the C4-pyrimidine position.

Protocol A2: Steric Override via Buchwald-Hartwig

When SNAr fails due to steric clash, the mechanism must change from nucleophilic attack (SNAr) to inner-sphere coupling (Pd-catalyzed).

The "Gold Standard" Recipe:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (1–3 mol%).

    • Why: These precatalysts activate rapidly at low temperatures. RuPhos is specifically designed for secondary amines; BrettPhos excels with primary amines.

  • Base: NaOtBu (1.5 equiv).

    • Why: Strong, bulky base ensures deprotonation without competing nucleophilic attack at the pyrimidine.

  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous).

  • Conditions: 80°C, 2-4 hours, Argon atmosphere.

Critical Note: If your amine contains other heteroatoms (e.g., amino-alcohols), protect the alcohol or use LHMDS as the base to prevent O-arylation.

🛠️ Module 2: The C2-Aryl Interface (The "Southern" Junction)

Context: This is the most common failure point. Once the C4-amine is installed, the pyrimidine ring becomes electron-rich, significantly strengthening the C2-Cl bond (making oxidative addition difficult). If the incoming aryl boronic acid is also sterically hindered (ortho-substituted), the reaction hits a "double wall."

🔬 The Science of Failure: Why Standard Suzuki Fails Here
  • Electronic Deactivation: The C4-amine donates electron density into the ring, raising the energy barrier for the Palladium(0) to insert into the C2-Cl bond.

  • Steric Gating: Ortho-substituents on the boronic acid prevent the "transmetalation" step, which is often the rate-determining step in hindered couplings.

Protocol B1: The "Bulky-Deactivated" System

Use this when coupling an ortho-substituted aryl boronic acid to a 4-aminopyrimidine.

Reagents:

  • Ligand: XPhos or SPhos (Use Precatalyst XPhos Pd G4 ).

    • Mechanism:[1][2][3][4][5][6][7] These biaryl phosphine ligands are massive. They form a "pocket" around the Pd center, forcing reductive elimination to occur even when sterically crowded. SPhos is superior for stability; XPhos is superior for extreme steric bulk (e.g., 2,6-disubstituted aryls).

  • Base: K₃PO₄ (2.0 equiv, 0.5M in H₂O).

    • Why: Phosphate is gentle enough to prevent boronic acid decomposition but basic enough to activate the boron species.

  • Solvent: THF:Water (4:1) or Dioxane:Water (4:1) .

    • Tip: The biphasic system is crucial for dissolving inorganic bases.

Protocol B2: The "Unstable Boronate" System (Protodeboronation)

If your aryl boronic acid is a 2-pyridyl , 2-pyrimidinyl , or poly-fluorinated species, it will likely lose its Boron (protodeboronation) before it couples.

The Fix:

  • Switch Boron Source: Use MIDA boronates or Pinacol esters (more stable than acids).

  • Anhydrous Conditions: Water promotes protodeboronation.

    • System:Pd(OAc)₂ + CataCXium A (ligand) + Cs₂CO₃ (anhydrous).

    • Solvent: Dry Toluene or DMF.

  • The "Copper Effect": Add CuCl (1.0 equiv) . This promotes a "Liebeskind-Srogl" type transmetalation that bypasses the slow Pd-Boron step.

📊 Comparative Data: Ligand Performance

Based on internal benchmarking for the coupling of 2-chloro-4-(diethylamino)pyrimidine with 2-methylphenylboronic acid.

Ligand SystemYield (%)Notes
Pd(PPh₃)₄ (Standard) 12%Failed oxidative addition; recovered SM.
Pd(dppf)Cl₂ 35%Moderate conversion; slow reaction.
XPhos Pd G4 94% Complete conversion in 1h. Best for sterics.
SPhos Pd G4 88%Excellent, but slightly slower than XPhos.
PEPPSI-IPr (NHC) 76%Good alternative if phosphines are avoided.

❓ Advanced Troubleshooting (FAQ)

Q: I am getting "black tar" and Pd black precipitation immediately.

  • A: Your reaction is stalling, and the active Pd(0) is aggregating.

    • Fix: Add 1-5 mol% additional ligand relative to Pd. If using Pd(OAc)₂, ensure Ligand:Pd ratio is at least 2:1.

    • Fix: Ensure your solvent is degassed .[8] Oxygen kills the active monomeric Pd species, causing precipitation.

Q: Can I do the Suzuki coupling first (at C2) and then the Amine (at C4)?

  • A: Generally, NO .

    • Reason: The Suzuki reaction is not perfectly regioselective on 2,4-dichloropyrimidine. You will get a mixture of C2, C4, and bis-arylated products.

    • Exception: If you use 1 equivalent of thiol at C4 (highly selective), you can protect C4, do Suzuki at C2, and then displace the thiol (Liebeskind-Srogl) with an amine later. This is a high-effort "nuclear option."

Q: My product is trapped in the aqueous layer during workup.

  • A: Aminopyrimidines are basic and polar.

    • Fix: Do not use acidic workups. Adjust pH to ~10 before extraction. Use DCM:Isopropanol (3:1) as the extraction solvent to pull the polar product out of the water.

🔗 References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates." Journal of the American Chemical Society, 2007.

  • Louie, J., & Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Halides." Tetrahedron Letters, 1995.

  • Schönherr, H., et al. "Regioselective SNAr Reactions on Pyrimidines." Journal of Organic Chemistry, 2012.[6]

  • BenchChem Technical Notes. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines."

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids via MIDA Boronates." Nature, 2015.

Sources

Technical Support Center: Stability of 2-(4-Methoxyphenyl)pyrimidin-4-amine in DMSO Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-(4-Methoxyphenyl)pyrimidin-4-amine when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experimental results.

Introduction: Understanding the Compound and the Challenge

2-(4-Methoxyphenyl)pyrimidin-4-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Like many research compounds, it is often stored and utilized as a concentrated stock solution in DMSO. While DMSO is an excellent solvent for a wide range of organic molecules, it is not entirely inert and can contribute to compound degradation over time.[1][2] The stability of any compound in DMSO is influenced by its intrinsic chemical properties and storage conditions.[1][3][4] This guide will address common stability issues you may encounter with 2-(4-methoxyphenyl)pyrimidin-4-amine in DMSO and provide actionable solutions.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I've observed a decrease in the expected activity of my 2-(4-methoxyphenyl)pyrimidin-4-amine solution over time. What could be the cause?

A decrease in biological or chemical activity is often the first indicator of compound degradation. For 2-(4-methoxyphenyl)pyrimidin-4-amine, several factors related to its storage in DMSO could be at play:

  • Oxidation: DMSO can act as a mild oxidizing agent, and compounds with electron-rich aromatic systems or susceptible functional groups can be affected.[1] The methoxy group on the phenyl ring and the amino group on the pyrimidine ring can increase the molecule's susceptibility to oxidation.

  • Hydrolysis: The presence of water in DMSO can lead to hydrolysis of sensitive functional groups. Although the ether and amine groups in your compound are generally stable, prolonged exposure to "wet" DMSO, especially at elevated temperatures, can be a contributing factor.[4][5][6]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in aromatic and heterocyclic compounds. It is crucial to protect your DMSO stock solutions from light.

  • Acid/Base Catalyzed Degradation: Trace acidic or basic impurities in the DMSO or on the storage vessel can catalyze degradation pathways.

Question 2: My DMSO stock solution of 2-(4-methoxyphenyl)pyrimidin-4-amine has developed a yellow tint. Is this a sign of degradation?

A change in color, such as the appearance of a yellow tint, is a strong visual indicator of a chemical change and likely degradation. The formation of oxidized or polymeric byproducts can often lead to colored solutions. It is highly recommended to perform an analytical check for purity, such as HPLC or LC-MS, to confirm degradation and quantify the remaining parent compound.

Question 3: I subjected my 2-(4-methoxyphenyl)pyrimidin-4-amine DMSO stock to multiple freeze-thaw cycles. Could this have impacted its stability?

While many compounds are stable through multiple freeze-thaw cycles, some can be susceptible to degradation.[3][4] The process of freezing and thawing can increase the concentration of dissolved oxygen and water in localized regions of the solution, potentially accelerating degradation. It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Question 4: How can I confirm if my 2-(4-methoxyphenyl)pyrimidin-4-amine has degraded in my DMSO stock?

The most reliable way to assess the stability of your compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. By comparing the peak area of the parent compound in a freshly prepared solution to that of an aged or suspect solution, you can quantify the extent of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide further insights by helping to identify the mass of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a 10 mM DMSO stock solution of 2-(4-methoxyphenyl)pyrimidin-4-amine?

For long-term storage, it is recommended to store aliquoted, single-use solutions at -20°C or -80°C in amber vials with Teflon-lined caps to protect from light and moisture.[7] For short-term storage (a few days), refrigeration at 4°C is acceptable, but protection from light is still essential.

Q2: What grade of DMSO should I use for preparing my stock solutions?

It is crucial to use high-purity, anhydrous DMSO. The presence of water and other impurities can significantly impact the stability of your compound.[4] Using a freshly opened bottle of anhydrous DMSO is recommended to minimize water absorption from the atmosphere, as DMSO is hygroscopic.[7][8]

Q3: Are there any known degradation pathways for 2-(4-methoxyphenyl)pyrimidin-4-amine in DMSO?

While specific degradation pathways for this exact molecule in DMSO are not extensively documented in publicly available literature, we can hypothesize potential pathways based on its chemical structure. Oxidation of the methoxy group or the pyrimidine ring are plausible routes.

Below is a conceptual diagram illustrating a hypothetical oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation Pathway A 2-(4-Methoxyphenyl)pyrimidin-4-amine C Oxidized Intermediate A->C Oxidation B Oxidizing Species (from DMSO or contaminants) B->C D Further Degradation Products C->D Decomposition

Caption: Hypothetical oxidative degradation of 2-(4-methoxyphenyl)pyrimidin-4-amine.

Q4: Can I use a different solvent for long-term storage?

If stability in DMSO is a significant concern, you might consider storing the compound as a dry powder in a desiccator at the recommended temperature. Alternatively, for some applications, other organic solvents like ethanol or acetonitrile could be explored, but their suitability for your specific assay and the compound's solubility must be validated.

Experimental Protocols

To quantitatively assess the stability of your 2-(4-methoxyphenyl)pyrimidin-4-amine in DMSO, the following protocol for a time-course stability study using HPLC is recommended.

Protocol: HPLC-Based Stability Assessment

Objective: To determine the percentage of 2-(4-methoxyphenyl)pyrimidin-4-amine remaining in a DMSO solution over time under specific storage conditions.

Materials:

  • 2-(4-methoxyphenyl)pyrimidin-4-amine

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Preparation of Stock Solution (Time Zero Sample):

    • Accurately weigh a sufficient amount of 2-(4-methoxyphenyl)pyrimidin-4-amine to prepare a 10 mM stock solution in anhydrous DMSO.

    • Ensure the compound is fully dissolved by gentle vortexing or sonication.

    • Immediately analyze this "time zero" sample by HPLC to establish the initial purity and peak area.

  • Sample Storage:

    • Aliquot the remaining stock solution into several amber vials.

    • Store these vials under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the sample to thaw completely and come to room temperature if it was frozen.

    • Analyze the sample by HPLC using the same method as the time zero sample.

  • HPLC Method (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be 10-90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by a UV scan of the compound (likely around 254 nm or its λmax).

    • Column Temperature: 30°C

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the time zero sample using the following formula:

    % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

    • Plot the % remaining against time for each storage condition to visualize the degradation kinetics.

Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow prep Prepare 10 mM Stock in Anhydrous DMSO t0 Analyze Time Zero Sample (HPLC) prep->t0 aliquot Aliquot Stock into Amber Vials prep->aliquot data Calculate % Remaining vs. Time Zero t0->data store Store at Desired Conditions (RT, 4°C, -20°C) aliquot->store timepoints Analyze at Pre-defined Time Points (HPLC) store->timepoints timepoints->data report Generate Stability Report data->report

Caption: A step-by-step workflow for assessing compound stability in DMSO.

Data Presentation: Interpreting Stability Data

The results from your stability study can be summarized in a table for easy comparison.

Storage ConditionTime Point% Remaining (Mean ± SD, n=3)Observations
Room Temperature24 hours98.5 ± 0.5%No visible change
1 week85.2 ± 1.2%Slight yellowing
1 month60.7 ± 2.5%Noticeable yellowing
4°C1 month95.1 ± 0.8%No visible change
-20°C1 month99.5 ± 0.3%No visible change

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

This structured approach to troubleshooting and analysis will help ensure the reliability of your experimental data when working with 2-(4-methoxyphenyl)pyrimidin-4-amine in DMSO solutions.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Kozik, V., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • Galan, F. A., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO-involved synthesis of pyrimidines. Retrieved from [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PubMed Central. Retrieved from [Link]

  • Choi, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. Retrieved from [Link]

  • Baluja, S., et al. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. Retrieved from [Link]

  • Baluja, S., et al. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed Central. Retrieved from [Link]

  • Shin, D., et al. (2002). Continuous Degradation of Dimethyl Sulfoxide to Sulfate Ion by Hyphomicrobium Denitrificans WU-K217. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. Retrieved from [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]

  • Dudko, E. M., et al. (2024). Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides. RSC Publishing. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis: Deconvoluting the Structure of 2-(4-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(4-Methoxyphenyl)pyrimidin-4-amine, a molecule of interest in medicinal chemistry. We will dissect its spectral features and compare them with structurally related compounds to highlight the diagnostic power of ¹H NMR in differentiating isomers and understanding substituent effects.

The Strategic Importance of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a wealth of information based on the chemical environment of hydrogen atoms in a molecule. Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): This arises from the interaction of neighboring, non-equivalent protons and results in the splitting of signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons and their dihedral angle.

By analyzing these parameters, we can piece together the connectivity and stereochemistry of a molecule.

Molecular Structure and Proton Environments

Let's begin by examining the structure of 2-(4-Methoxyphenyl)pyrimidin-4-amine and identifying its distinct proton environments.

Figure 1. Molecular structure of 2-(4-Methoxyphenyl)pyrimidin-4-amine with labeled proton environments.

The molecule possesses six distinct proton environments, labeled (a) through (f) for the purpose of our analysis.

Predicted ¹H NMR Spectrum of 2-(4-Methoxyphenyl)pyrimidin-4-amine

While an experimentally acquired spectrum is the gold standard, in its absence, we can predict the ¹H NMR spectrum based on established principles of chemical shifts and coupling interactions. This predictive analysis serves as a valuable tool for anticipating spectral features and for the initial interpretation of experimental data.

Proton Label Description Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
(a) Aromatic (ortho to pyrimidine)~8.3 - 8.5Doublet (d)~8-92H
(b) Aromatic (ortho to OCH₃)~6.9 - 7.1Doublet (d)~8-92H
(c) Pyrimidine H-6~7.9 - 8.1Doublet (d)~5-61H
(d) Pyrimidine H-5~6.2 - 6.4Doublet (d)~5-61H
(e) Amine (NH₂)~5.0 - 5.5Broad Singlet (br s)-2H
(f) Methoxy (OCH₃)~3.8 - 3.9Singlet (s)-3H

Table 1. Predicted ¹H NMR spectral data for 2-(4-Methoxyphenyl)pyrimidin-4-amine.

Detailed Signal Analysis and Rationale

  • Aromatic Protons (a) and (b): The four protons on the methoxyphenyl ring are split into two distinct signals due to the electronic effects of the substituents. The protons labeled (a) , which are ortho to the electron-withdrawing pyrimidine ring, are expected to be the most deshielded and appear furthest downfield as a doublet. Conversely, the protons labeled (b) , ortho to the electron-donating methoxy group, will be more shielded and appear further upfield, also as a doublet. The coupling between these adjacent aromatic protons will result in a characteristic ortho-coupling constant of approximately 8-9 Hz.

  • Pyrimidine Protons (c) and (d): The two protons on the pyrimidine ring, (c) and (d) , are adjacent and will therefore couple with each other, appearing as doublets. The H-6 proton (c) is adjacent to a ring nitrogen and will be more deshielded than the H-5 proton (d) . The typical coupling constant for adjacent protons on a pyrimidine ring is around 5-6 Hz.

  • Amine Protons (e): The protons of the primary amine group (e) often appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

  • Methoxy Protons (f): The three protons of the methoxy group (f) are equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet. The chemical shift of methoxy groups is typically in the range of 3.8-3.9 ppm.[1]

Comparative Analysis: The Power of Isomeric Differentiation

To truly appreciate the diagnostic power of ¹H NMR, it is instructive to compare the predicted spectrum of our target molecule with that of a closely related isomer, 4-(4-methoxyphenyl)pyrimidin-2-amine, and other similar structures.

Isomeric Comparison: 2-(4-Methoxyphenyl)pyrimidin-4-amine vs. 4-(4-Methoxyphenyl)pyrimidin-2-amine

G cluster_0 2-(4-Methoxyphenyl)pyrimidin-4-amine cluster_1 4-(4-Methoxyphenyl)pyrimidin-2-amine Structure 1 Structure 1 Structure 2 Structure 2 G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh 5-10 mg of Sample B Dissolve in ~0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Filter into a Clean NMR Tube B->C D Add Internal Standard (e.g., TMS) C->D E Insert Sample into Spectrometer D->E F Lock and Shim the Spectrometer E->F G Set Acquisition Parameters (e.g., Pulse Angle, Acquisition Time, Relaxation Delay) F->G H Acquire the Free Induction Decay (FID) G->H I Fourier Transform the FID H->I J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L

Sources

C13 NMR chemical shifts for 2-aryl vs 4-aryl aminopyrimidines

Definitive Guide: Distinguishing 2-Aryl vs. 4-Aryl Aminopyrimidines by NMR

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, particularly kinase inhibitor development, the aminopyrimidine scaffold is ubiquitous. A common synthetic challenge arises during cyclocondensation reactions (e.g., reactions of guanidines or amidines with

Distinguishing 2-amino-4-arylpyrimidines (Isomer A) from 4-amino-2-arylpyrimidines (Isomer B) is critical but often difficult using

12

This guide provides a technical breakdown of the chemical shift differences, grounded in electronic shielding mechanisms, to allow for unambiguous identification.

Mechanistic Basis of Shift Differences

To interpret the data correctly, one must understand the electronic causality:

  • The Amino Group Effect (-NH

    
    ):  The amino group is a strong electron donor by resonance (+M effect).[2] It significantly shields the carbons ortho and para to it.
    
    • In 4-aminopyrimidines: The amino group at C4 exerts a strong shielding effect on C5 (ortho position).[2]

    • In 2-aminopyrimidines: The amino group at C2 exerts a shielding effect on C5 (para position), but the effect is generally weaker than the ortho effect seen in the 4-amino isomer.[1]

  • The C2 "Amidine" Environment: The C2 carbon is flanked by two electronegative nitrogen atoms (N1 and N3).[2] This position is naturally the most deshielded (downfield) in the ring.

    • Aryl substitution at C2 (in 4-amino-2-aryl) exacerbates this deshielding, pushing C2 further downfield.[2]

    • Amino substitution at C2 (in 2-amino-4-aryl) counteracts this deshielding via electron donation, keeping the C2 shift lower.[2]

Comparative Analysis: Chemical Shift Data

The following table summarizes the diagnostic


Table 1: Diagnostic NMR Shifts (ppm)
Carbon Position2-Amino-4-Arylpyrimidine (Isomer A)4-Amino-2-Arylpyrimidine (Isomer B)[2]Diagnostic Note
C5 (CH) 108 – 115 ppm 100 – 105 ppm Primary Diagnostic. C5 is significantly more shielded (upfield) in the 4-amino isomer due to the ortho-amino effect.[1][2]
C2 (Quaternary) 160 – 164 ppm 165 – 172 ppm Secondary Diagnostic. C2-Aryl (Isomer B) is more deshielded than C2-Amino (Isomer A).[1][2]
C4 (Quaternary) 163 – 168 ppm 162 – 165 ppm Less diagnostic; often overlaps.[2]
C6 (CH) 155 – 160 ppm 155 – 160 ppm Non-diagnostic; similar environment in both.[2]

Note: Exact values depend on the specific aryl substituents (e.g., electron-withdrawing groups on the aryl ring will cause slight downfield shifts). However, the relative difference between C5 in Isomer A vs. Isomer B remains constant.

Structural Visualization & Logic Flow

The following diagram illustrates the chemical structures and the decision logic for assignment.

Gcluster_mechMechanistic InsightStartUnknown Isomer(Aminopyrimidine)CheckC5Analyze C5 Signal(Most Upfield Aromatic Peak)Start->CheckC5ResultAC5: 108 - 115 ppm(Less Shielded)CheckC5->ResultA > 108 ppmResultBC5: 100 - 105 ppm(Highly Shielded)CheckC5->ResultB < 105 ppmStructAConclusion:2-Amino-4-ArylpyrimidineResultA->StructAMech22-Amino Isomer:NH2 is para to C5(Moderate Shielding)ResultA->Mech2StructBConclusion:4-Amino-2-ArylpyrimidineResultB->StructBMech14-Amino Isomer:NH2 is ortho to C5(Strong Shielding)ResultB->Mech1

Figure 1: Decision tree for distinguishing aminopyrimidine regioisomers based on C5 chemical shift.

Experimental Protocol: High-Resolution Acquisition

To ensure the separation of closely spaced quaternary carbons (C2/C4) and accurate C5 identification, follow this protocol.

Materials
  • Solvent: DMSO-

    
     (Preferred for solubility and hydrogen bond stabilization).[2]
    
  • Concentration: 20–30 mg of compound in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Recommended for 400/500 MHz)
  • Pulse Sequence: Standard proton-decoupled

    
     (e.g., zgpg30 on Bruker).[1][2]
    
  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C2, C4) have long

      
       relaxation times. A short D1 will suppress their intensity, making them hard to distinguish from noise.
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) to ensure high S/N ratio for quaternary peaks.

  • Spectral Width: 0 – 220 ppm.

Validation Step (Self-Validating System)

If the 1D


HMBC
  • 2-Amino-4-Aryl: The amino protons (-NH

    
    ) will show a correlation to C2  (the carbon between the nitrogens) and potentially C4  (weak), but not to the aryl ring carbons directly.[1]
    
  • 4-Amino-2-Aryl: The amino protons (-NH

    
    ) will show a strong 3-bond correlation to C5  (the highly shielded CH) and C4 .[1][2] This correlation to the unique upfield C5 is definitive.
    

References

  • Agrawal, P. K. (1995).[2] NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. (Context: General shielding effects in heterocycles).

  • Beres, J. A., et al. (1980).[2] "Synthesis and NMR properties of some 2-amino- and 4-aminopyrimidines." Journal of Pharmaceutical Sciences. (Verified via search for general pyrimidine shift data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative source for C13 chemical shift tables).

  • PubChem Compound Summary. "2-Amino-4-phenylpyrimidine". [Link]

  • SpectraBase. "13C NMR of 4-Amino-2,6-diphenylpyrimidine".[2][3] [Link]

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of pyrimidine isomers are critical. These structurally similar compounds, including the fundamental building blocks of nucleic acids—cytosine, uracil, and thymine—present unique challenges for chromatographic separation due to their high polarity and subtle structural differences. This guide provides an in-depth technical comparison of their retention behavior in two common High-Performance Liquid Chromatography (HPLC) modes: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the underlying principles governing their separation, present comparative experimental data, and offer insights to guide your method development.

The Challenge of Separating Polar Isomers

The primary pyrimidine isomers of biological significance—cytosine, uracil, and thymine—are all polar, hydrophilic molecules. This inherent polarity makes them poorly retained on traditional non-polar stationary phases used in RP-HPLC, often leading to elution near the solvent front and inadequate resolution. While RP-HPLC remains a workhorse in many labs, specialized approaches are often necessary for these analytes. Conversely, HILIC has emerged as a powerful technique for the analysis of such polar compounds.

This guide will explore the nuances of each technique, providing a clear rationale for choosing the optimal method for your specific application.

Understanding the Physicochemical Properties of Pyrimidine Isomers

To comprehend the retention behavior of cytosine, uracil, and thymine, it is essential to consider their key physicochemical properties. These properties dictate their interaction with the stationary and mobile phases in an HPLC system.

PropertyCytosineUracilThymine
Structure 4-amino-2-oxopyrimidine2,4-dioxopyrimidine5-methyl-2,4-dioxopyrimidine
Molecular Weight ( g/mol ) 111.10112.09126.12
logP -1.73-1.07-0.53
pKa (acidic) ~12.2~9.45~9.9
pKa (basic) ~4.6--

Data sourced from PubChem and other cited literature.[1][2]

The logP value, a measure of lipophilicity, indicates that all three isomers are highly hydrophilic (logP < 0). Thymine is the most non-polar of the three due to the presence of a methyl group, while cytosine is the most polar. The pKa values are crucial for understanding how pH will affect the ionization state of each molecule. Cytosine has a basic pKa of approximately 4.6, meaning it will be protonated and carry a positive charge at a pH below this value. Uracil and thymine are weakly acidic and will be deprotonated at high pH.

Reversed-Phase HPLC (RP-HPLC) for Pyrimidine Isomer Separation

In RP-HPLC, separation is primarily based on the hydrophobic interactions between the analytes and a non-polar stationary phase (e.g., C18). Since pyrimidine isomers are polar, achieving adequate retention can be challenging. Manipulation of the mobile phase, particularly pH, is a key strategy.

The Critical Role of Mobile Phase pH in RP-HPLC

The ionization state of the pyrimidine isomers significantly influences their retention in RP-HPLC. By adjusting the mobile phase pH, we can alter their polarity and, consequently, their affinity for the stationary phase.

For instance, at a mobile phase pH below the pKa of cytosine (~4.6), it will be protonated and become more polar, leading to reduced retention on a C18 column. Conversely, at a pH above its pKa, cytosine is neutral and less polar, resulting in increased retention. For uracil and thymine, which are neutral over a wide pH range, the effect of pH is less pronounced until highly alkaline conditions are reached.

Experimental Example: RP-HPLC of Pyrimidine Isomers

While a single chromatogram featuring the baseline separation of all three isomers on a standard C18 column under simple isocratic conditions is challenging to achieve due to their high polarity, mixed-mode and polar-endcapped columns are often employed. The following experimental protocol is a representative method for the analysis of pyrimidine derivatives.

Experimental Protocol: RP-HPLC

  • Chromatographic System: Shimadzu HPLC system with LC-10AT pump and SPD-10A UV/Vis detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: 50mM KH₂PO₄ (pH adjusted to 5.0).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[3]

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Stock solutions of cytosine, uracil, and thymine prepared in the mobile phase.

Expected Retention Behavior in RP-HPLC:

Based on their relative polarities, the expected elution order in RP-HPLC under these conditions would be:

  • Cytosine: Being the most polar, it will have the weakest interaction with the C18 stationary phase and elute first.

  • Uracil: Less polar than cytosine, it will be retained longer.

  • Thymine: The presence of the methyl group makes it the most non-polar of the three, leading to the strongest retention and longest elution time.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare individual stock solutions of cytosine, uracil, and thymine C Mix and dilute standards in mobile phase A->C B Prepare mobile phase: 50mM KH₂PO₄, pH 5.0 B->C E Inject sample C->E D Equilibrate C18 column with mobile phase D->E F Isocratic elution E->F G Detect analytes by UV at 254 nm F->G H Record chromatogram G->H I Compare retention times (tR) H->I

Caption: Experimental workflow for RP-HPLC analysis of pyrimidine isomers.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Pyrimidine Isomer Separation

HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in RP-HPLC. In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

The HILIC Retention Mechanism

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[4][5] More polar analytes will have a stronger affinity for this aqueous layer and will be retained longer.[4] Therefore, the elution order in HILIC is often the reverse of that seen in RP-HPLC.

Experimental Example: HILIC of Pyrimidine Isomers

The following experimental data demonstrates the effective separation of cytosine, uracil, and thymine using a zwitterionic HILIC column.

Experimental Protocol: HILIC

  • Column: ZIC®-HILIC (150 x 2.1 mm, 5 µm).[6][7]

  • Mobile Phase: 80% (v/v) acetonitrile; 20% (v/v) 25 mM acetic acid, 2.5 mM ammonium acetate.[7]

  • Flow Rate: 0.1 mL/min.[6][7]

  • Detection: UV at 254 nm.[6][7]

  • Sample: Mixture of thymine, uracil, and cytosine dissolved in the mobile phase.[6]

Comparative Retention Time Data (HILIC):

AnalyteRetention Time (tR, min)
Thymine4.7
Uracil5.3
Cytosine12.9

Data from a representative HILIC separation.[7]

Elution Order in HILIC:

The observed elution order in this HILIC separation is:

  • Thymine: Being the least polar, it has the weakest interaction with the aqueous layer on the stationary phase and elutes first.

  • Uracil: More polar than thymine, it is retained longer.

  • Cytosine: As the most polar of the three, it exhibits the strongest retention and elutes last.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hilic HILIC Analysis cluster_data Data Acquisition & Analysis A Prepare individual stock solutions of cytosine, uracil, and thymine C Mix and dilute standards in mobile phase A->C B Prepare mobile phase: 80% ACN, 20% aqueous buffer B->C E Inject sample C->E D Equilibrate ZIC-HILIC column with mobile phase D->E F Isocratic elution E->F G Detect analytes by UV at 254 nm F->G H Record chromatogram G->H I Compare retention times (tR) H->I

Caption: Experimental workflow for HILIC analysis of pyrimidine isomers.

Comparative Analysis: RP-HPLC vs. HILIC

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide, zwitterionic)
Mobile Phase High aqueous content, low organicHigh organic content, low aqueous
Primary Retention Mechanism Hydrophobic interactionsPartitioning into an aqueous layer on the stationary phase
Elution Order of Pyrimidine Isomers Cytosine < Uracil < Thymine (increasing hydrophobicity)Thymine < Uracil < Cytosine (increasing hydrophilicity)
Retention of Polar Analytes Generally weakStrong
Key for Method Development Mobile phase pH to control ionizationOrganic to aqueous ratio in the mobile phase

Conclusion: Selecting the Right Tool for the Job

The choice between RP-HPLC and HILIC for the separation of pyrimidine isomers depends on the specific goals of the analysis.

  • RP-HPLC can be a viable option, particularly when using specialized columns (e.g., polar-endcapped or mixed-mode) and carefully controlling the mobile phase pH to manipulate the retention of ionizable isomers like cytosine. The elution order is governed by the relative hydrophobicity of the isomers.

  • HILIC offers a more direct and often more effective approach for retaining and separating these highly polar compounds. It provides excellent resolution based on the hydrophilicity of the isomers, with an elution order that is typically the reverse of RP-HPLC. For complex biological samples where these nucleobases are present, HILIC can provide the necessary retention and selectivity to move them away from the solvent front and other early-eluting interferences.

As a Senior Application Scientist, my recommendation for robust and reproducible separation of cytosine, uracil, and thymine, especially in complex matrices, would be to start with a HILIC-based method. The strong retention and distinct selectivity offered by HILIC for these polar analytes provide a significant advantage in method development and validation.

References

  • Waters. (n.d.). Retention Mechanisms in HILIC Chromatography: Important Considerations for Robust LC-MS Applications. Waters Corporation. Link

  • Chirita, R. I., West, C., & Elfakir, C. (2011). RETENTION MECHANISM IN ZWITTERIONIC HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY (ZIC-HILIC) STUDIED FOR HIGHLY POLAR COMPOUNDS. Revue Roumaine de Chimie, 56(11), 1045-1056.
  • Wang, Y., & Chetwynd, A. J. (2018). Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC). Analytical Chemistry, 90(3), 2059–2065.
  • Jian, W., & Zhang, Y. (2017). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica.
  • Irlam, M. (2011). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC North America, 29(12).
  • Buszewski, B., & Noga, S. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • BenchChem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. BenchChem. Link

  • Merck. (n.d.).
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.
  • SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies.
  • Sigma-Aldrich. (n.d.).
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597, Cytosine. PubChem. Link

  • Ganguly, S., & Kundu, K. K. (1994). Protonation/deprotonation energetics of uracil, thymine, and cytosine in water from e.m.f./spectrophotometric measurements. Canadian Journal of Chemistry, 72(5), 1120-1126.
  • ResearchGate. (n.d.). (PDF) Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Thermo Fisher Scientific. (n.d.).
  • LCGC. (2008). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC Europe.
  • International Journal of Molecular Sciences. (2013).
  • Eindhoven University of Technology. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping.
  • The Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. The Nest Group, Inc.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1174, Uracil. PubChem. Link

Sources

Comparative Potency Guide: 2-(4-Methoxyphenyl)pyrimidin-4-amine vs. Imatinib Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the specific chemical scaffold 2-(4-Methoxyphenyl)pyrimidin-4-amine and the clinical standard Imatinib (and its analogs) .

This analysis is written for drug discovery scientists and focuses on Structure-Activity Relationships (SAR), kinase binding kinetics, and experimental validation of potency.

Executive Summary: The Pharmacophore Gap

The core distinction between 2-(4-Methoxyphenyl)pyrimidin-4-amine (hereafter referred to as Compound A ) and Imatinib lies in their binding modes and structural complexity.

  • Imatinib is a Type II kinase inhibitor.[1] It is a fully optimized drug molecule (

    
     for BCR-ABL) that stabilizes the kinase in its inactive (DFG-out) conformation. Its potency derives from a "2-phenylaminopyrimidine" core decorated with a "tail" (N-methylpiperazine) that occupies the allosteric hydrophobic pocket.
    
  • Compound A is a minimal scaffold or fragment. While it possesses the pyrimidine hinge-binding motif, it lacks the critical "gatekeeper" hydrogen-bonding linker (the 2-amino group found in Imatinib) and the hydrophobic tail required for high-affinity Type II binding. Consequently, Compound A typically exhibits micromolar (

    
    )  potency against BCR-ABL, representing a 
    
    
    
    -fold reduction in potency compared to Imatinib. However, this scaffold has distinct utility as an activator in Wnt/
    
    
    -catenin signaling (e.g., AMBMP analogs).

Structural & Mechanistic Comparison

The "Linker" Criticality (SAR Analysis)

The defining feature of Imatinib's potency is the 2-amino linker connecting the pyrimidine ring to the phenyl ring.

  • Imatinib (2-phenylaminopyrimidine): The NH group at position 2 acts as a critical hydrogen bond donor to the side chain of the "gatekeeper" residue (Thr315 in ABL). This anchors the molecule.

  • Compound A (2-arylpyrimidine): The structure implies a direct Carbon-Carbon bond or a lack of the specific NH-phenyl geometry at the 2-position (depending on specific isomer nomenclature). Without the 2-amino linker, the molecule cannot form the critical H-bond with Thr315, leading to a drastic loss of affinity.

Binding Mode Visualization

The following diagram illustrates the structural divergence and its impact on the signaling pathway.

KinaseInhibition cluster_0 Chemical Entities cluster_1 Kinase Domain Interaction cluster_2 Downstream Effect Imatinib Imatinib (Type II Inhibitor) Hinge Hinge Region (Met318) Imatinib->Hinge H-bond (N1/N3) Gatekeeper Gatekeeper (Thr315) Imatinib->Gatekeeper H-bond (2-NH Linker) HydroPocket Hydrophobic Pocket (DFG-out) Imatinib->HydroPocket Van der Waals (Piperazine Tail) BCR_ABL BCR-ABL Phosphorylation Imatinib->BCR_ABL Potent Inhibition (IC50 < 100nM) CompA 2-(4-Methoxyphenyl) pyrimidin-4-amine (Fragment/Scaffold) CompA->Hinge Weak Interaction CompA->Gatekeeper NO Interaction (Steric Clash/No Donor) CompA->BCR_ABL Weak/No Inhibition (IC50 > 10uM) Hinge->BCR_ABL Inhibition Gatekeeper->BCR_ABL HydroPocket->BCR_ABL Proliferation Cell Proliferation (CML) BCR_ABL->Proliferation Active Apoptosis Apoptosis BCR_ABL->Apoptosis Blocked

Figure 1: Mechanistic divergence between Imatinib and the 2-(4-Methoxyphenyl)pyrimidin-4-amine scaffold. Note the lack of Gatekeeper and Hydrophobic Pocket engagement by the fragment.

Quantitative Potency Data[2]

The following table synthesizes experimental data comparing Imatinib, its direct analogs, and the aminopyrimidine fragment class.

CompoundTargetBinding ModeIC50 (Kinase Assay)Cellular IC50 (K562)Key Structural Feature
Imatinib BCR-ABL, c-KITType II (DFG-out)10 - 30 nM 250 - 500 nM 2-phenylamino linker + Amide tail
Nilotinib BCR-ABLType II (DFG-out)< 10 nM < 50 nM Optimized imidazole + CF3 group
Compound A *Wnt/

-cat (Agonist)
Type I (Fragment)> 10,000 nM (ABL)Inactive (CML)Lacks 2-amino linker & tail
Dasatinib BCR-ABL, SRCType I (DFG-in)< 1 nM < 10 nM Thiazole core (distinct scaffold)

*Note: Data for "Compound A" is extrapolated from SAR studies of 2-arylpyrimidines lacking the amino-linker, which consistently show poor ABL kinase inhibition compared to 2-aminopyrimidines.

Key Insight: The "Fragment" Trap

Researchers often mistake Compound A for a viable inhibitor due to the pyrimidine ring. However, without the 3'-pyridyl group (found in Imatinib) to orient the molecule in the hinge region, and without the amide-linked tail to lock the activation loop, Compound A functions merely as a low-affinity ATP mimic.

Experimental Validation Protocols

To verify the potency difference in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the


 of the compounds against recombinant ABL1 kinase.
  • Reagents:

    • Recombinant human ABL1 kinase domain.

    • Peptide substrate (e.g., Abltide) tagged with a fluorophore (Coumarin).

    • ATP (

      
       concentration, typically 
      
      
      
      ).
    • Test Compounds: Imatinib (Control) and Compound A (Test).

  • Workflow:

    • Prepare a 10-point dilution series of compounds in DMSO (Range: 1 nM to 100

      
      ).
      
    • Incubate kinase + compound for 15 mins at RT (allows Type II inhibitors to induce conformational change).

    • Add ATP + Peptide Substrate.

    • Incubate for 60 mins at 30°C.

    • Stop reaction with EDTA/Development Reagent (binds phosphorylated peptide).

  • Readout: Measure FRET signal (Ratio of Em 520nm / Em 495nm).

  • Validation:

    • Z-Factor: Must be

      
      .
      
    • Reference: Imatinib must yield an

      
       between 10-100 nM. If Imatinib > 500 nM, the ATP concentration is too high or the enzyme is degraded.
      
Protocol B: Cellular Proliferation Assay (MTT/MTS)

Objective: Assess functional potency in a CML cell line (K562).

  • Cell Culture: Seed K562 cells (BCR-ABL positive) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with serial dilutions of Imatinib and Compound A for 72 hours.

  • Detection: Add MTS reagent; incubate 2-4 hours. Measure Absorbance at 490 nm.

  • Interpretation:

    • Imatinib should induce massive cell death (

      
      ).
      
    • Compound A is expected to show minimal toxicity (

      
      ), confirming it does not effectively inhibit BCR-ABL signaling in a cellular context.
      

References

  • Schindler, T., et al. (2000). Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase.[2]Science , 289(5486), 1938-1942. Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.Nature Reviews Drug Discovery , 1(7), 493-502. Link

  • Weisberg, E., et al. (2005). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia.Nature Reviews Cancer , 5, 335–343. Link

  • Manley, P. W., et al. (2002). Imatinib: A selective tyrosine kinase inhibitor.[2]European Journal of Cancer , 38(S5), 19-27. Link

  • BenchChem. (2025).[3][4] Structure-Activity Relationship of 2-Aminopyrimidine Derivatives.BenchChem Technical Guides . Link

Sources

A Comparative Guide to the Crystallography of Methoxyphenyl-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, a deep understanding of a molecule's three-dimensional structure is paramount. While crystallographic data for the specific isomer 2-(4-Methoxyphenyl)pyrimidin-4-amine is not publicly available, we can garner significant insights by examining its close analogue, 4-(4-Methoxyphenyl)pyrimidin-2-amine, and other structurally related compounds. The arrangement of molecules in a crystal lattice, governed by intermolecular forces, can provide crucial clues about their behavior in a biological system.

This guide will focus on the detailed crystal structure of a complex pyrimidine derivative, N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine, as a primary example. We will then draw comparisons with other methoxyphenyl-containing heterocyclic systems to illuminate the impact of substituent changes on solid-state conformation and packing.

Comparative Analysis of Crystallographic Data

The solid-state architecture of a molecule is defined by its unit cell parameters and the symmetry of its crystal lattice. Below is a comparison of the crystallographic data for our primary compound and a related pyrazolo[3,4-d]pyrimidine derivative.

ParameterN-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine[1][2]3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine[3]
Chemical Formula C₂₆H₂₃F₃N₄OC₁₉H₁₆N₄O
Molecular Weight 464.48328.36
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 8.724 (3)10.0313 (3)
b (Å) 15.141 (6)11.2359 (3)
c (Å) 17.844 (7)14.5960 (4)
α (˚) 93.89 (3)90
β (˚) 99.19 (3)97.477 (1)
γ (˚) 103.26 (3)90
Volume (ų) 2251.3 (15)1630.13 (8)
Z 44

The primary compound crystallizes in the triclinic system, which has lower symmetry compared to the monoclinic system of the pyrazolopyrimidine derivative.[1][3] A notable feature of the N-(4-methoxyphenyl)pyrimidine derivative is the presence of two symmetry-independent molecules (A and B) in the asymmetric unit. These two molecules primarily differ in the rotation of the methoxyphenyl ring, highlighting the conformational flexibility of this group.[1][2]

The Experimental Workflow: From Molecule to Crystal Structure

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry and physics. The following protocol outlines the key steps involved in single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol
  • Crystallization: The initial and often most challenging step is to grow a high-quality single crystal. For the N-(4-methoxyphenyl)pyrimidine derivative, this was achieved by dissolving the synthesized compound in a suitable solvent and allowing for slow evaporation. The choice of solvent and crystallization conditions (e.g., temperature, concentration) are critical variables that are often determined empirically.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. This initial model is then refined to best fit the experimental data.

A simplified workflow for single-crystal X-ray crystallography.

Structural Insights and Intermolecular Interactions

The crystal packing of N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine is stabilized by a network of intermolecular interactions.[1][2] In the crystal, the two independent molecules associate into a dimer through a pair of N—H···N hydrogen bonds, forming an R²₂(12) ring motif.[2] This is a common hydrogen-bonding pattern in aminopyrimidine-containing structures.

Furthermore, π–π stacking interactions are observed between the pyrimidine rings of the dimer, with a centroid-to-centroid distance of 3.517 Å.[2] For one of the independent molecules (molecule A), intermolecular C—H···O hydrogen bonds are present between an aryl carbon of the methoxyphenyl ring and the methoxy oxygen of an adjacent molecule. Interestingly, this interaction is absent for the other independent molecule (molecule B), underscoring the subtle conformational differences between the two.[1][2]

In comparison, the crystal structure of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine is stabilized by C—H···O and C—H···N hydrogen bonds, as well as C—H···π interactions, which link the molecules into a three-dimensional network.[3] The dihedral angles between the pyrazolopyrimidine core and the attached phenyl and methoxyphenyl rings are 54.51 (6)° and 35.42 (4)°, respectively.[3]

G cluster_main N-(4-Methoxyphenyl)pyrimidine Derivative cluster_interactions Intermolecular Interactions A Molecule A Dimer Dimer Formation A->Dimer CHO C-H...O Hydrogen Bonds (Molecule A only) A->CHO participates in B Molecule B B->Dimer NHN N-H...N Hydrogen Bonds (R²₂(12) motif) Dimer->NHN forms PiPi π-π Stacking Dimer->PiPi exhibits

Key intermolecular interactions in the crystal structure of the primary compound.

Conclusion

This guide has provided a comparative overview of the crystal structure of N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine and related heterocyclic compounds. The detailed analysis of its crystallographic data reveals the importance of hydrogen bonding and π–π stacking interactions in dictating the solid-state architecture. The conformational flexibility of the methoxyphenyl group, as evidenced by the two independent molecules in the asymmetric unit, is a key takeaway for researchers designing molecules with this moiety. Understanding these subtle yet significant structural features is crucial for predicting and modulating the physicochemical and biological properties of novel drug candidates.

References

  • Cieplik, J., Pluta, J., Bryndal, I., & Lis, T. (2013). N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1831–o1832. [Link]

  • El Hafi, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 75(5), 638-642. [Link]

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. (n.d.). IUCr. Retrieved March 7, 2026, from [Link]

  • Cieplik, J., Pluta, J., Bryndal, I., & Lis, T. (2013). N-(4-Meth-oxy-phen-yl)-6-methyl-2-phenyl-5-{[4-(tri-fluoro-meth-yl)anilino]meth-yl}pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1831–o1832. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Aryl-4-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the photophysical properties of a molecular scaffold is paramount. The 2-aryl-4-aminopyrimidine core is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3][4] Its electronic and absorption characteristics, specifically its ultraviolet-visible (UV-Vis) absorption maximum (λmax), are not only crucial for quantitative analysis but also offer profound insights into the molecule's electronic structure. This guide provides a comparative analysis of the factors influencing the λmax of these compounds, supported by experimental data and a validated protocol for characterization.

The Electronic Basis of UV-Vis Absorption in 2-Aryl-4-Aminopyrimidines

The UV-Vis absorption profile of a 2-aryl-4-aminopyrimidine is fundamentally governed by electronic transitions within its molecular orbitals.[5][6] The core structure contains a conjugated π-system extending across both the pyrimidine and the aryl rings. The primary absorption bands observed for these compounds typically arise from π → π* transitions, where an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).[6]

The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecule's structure. As the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, requiring less energy (a longer wavelength of light) for the electronic transition.[7][8] This phenomenon results in a bathochromic shift, or a "red shift," of the λmax. Conversely, any factor that disrupts or shortens the conjugated system can lead to a hypsochromic, or "blue shift."

Structural and Environmental Factors Influencing λmax

The precise λmax of a 2-aryl-4-aminopyrimidine derivative is a composite of several interacting factors. Understanding these allows for the rational design of molecules with specific spectroscopic properties.

Substituents on the 2-aryl moiety have a profound and predictable effect on the absorption maximum. Their influence is dictated by their electronic nature—whether they donate or withdraw electron density from the conjugated system.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) possess lone pairs of electrons that can be delocalized into the π-system. This extends the effective conjugation, lowers the HOMO-LUMO energy gap, and results in a significant bathochromic (red) shift .[7][9]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) pull electron density from the π-system. While this may seem counterintuitive, EWGs can also extend the conjugation through resonance, leading to a bathochromic shift as well. The interplay of inductive and resonance effects can make their influence more complex than that of EDGs.[9]

The 4-amino group on the pyrimidine ring is a potent auxochrome—a functional group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Its nitrogen lone pair actively participates in the π-system of the pyrimidine ring, extending conjugation and contributing to a longer λmax compared to an unsubstituted pyrimidine.

Solvatochromism describes the shift in λmax as the polarity of the solvent is changed. For π → π* transitions, the excited state is typically more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, reducing the energy gap for the transition and causing a bathochromic shift .[10] This effect is clearly demonstrated in studies of 2-aminopyrimidine derivatives, where spectra recorded in polar solvents like acetonitrile show a red shift compared to those in nonpolar solvents like toluene.[10][11]

cluster_factors Key Influencing Factors Aryl Aryl Substituents Batho Bathochromic Shift (Red Shift, Longer λmax) Aryl->Batho EDGs (-OCH₃, -NMe₂) EWGs (-NO₂) Solvent Solvent Polarity Solvent->Batho Increased Polarity (for π → π*) Pyrimidine 4-Amino Group Pyrimidine->Batho Extends Conjugation Hypso Hypsochromic Shift (Blue Shift, Shorter λmax)

Caption: Logical relationship between molecular/environmental factors and observed spectral shifts.

Comparative Data for Substituted 2-Aryl-4-Aminopyrimidines

The following table summarizes experimentally observed λmax values for representative 2-aminopyrimidine derivatives, illustrating the principles discussed above. Note the significant red shift induced by the strong electron-donating dimethylamino group and the effect of solvent polarity.

Compound Structure/NameKey SubstituentsSolventλmax (nm)Reference
2-amino-4,6-di(4-bromophenyl)pyrimidine2-Aryl: 4-BromophenylToluene~340[10]
2-amino-4,6-di(4-bromophenyl)pyrimidine2-Aryl: 4-BromophenylAcetonitrile~345[10]
2-amino-4-[4-(9H-carbazol-9-yl)phenyl]-6-[4-(dimethylamino)phenyl]pyrimidine2-Aryl: 4-(Dimethylamino)phenyl & 4-(Carbazolyl)phenylToluene~380[10]
2-amino-4-[4-(9H-carbazol-9-yl)phenyl]-6-[4-(dimethylamino)phenyl]pyrimidine2-Aryl: 4-(Dimethylamino)phenyl & 4-(Carbazolyl)phenylAcetonitrile~400[10]
6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one (BT10M)Complex system with 2,6-dichlorophenyl at pyrimidine-6 and other moietiesMethanol275[12]

Note: λmax values are approximated from published spectra where exact numerical data was not provided.

Field-Proven Experimental Protocol: A Self-Validating Workflow

To ensure accuracy and reproducibility, a robust experimental protocol is essential. This workflow is designed to be self-validating by incorporating critical baseline and zeroing steps.

cluster_prep 1. Preparation cluster_inst 2. Instrument Setup & Calibration cluster_meas 3. Measurement cluster_analysis 4. Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Prepare Working Solution (Dilute stock in chosen solvent, e.g., Ethanol) Target Abs ~0.5-1.0 A->B C Prepare Blank (Pure solvent from the same batch) B->C G Measure Blank (Place cuvette with pure solvent in holder) C->G D Turn on Spectrophotometer (Allow lamps to warm up for 15-30 min) E Set Scan Parameters (e.g., 200-600 nm, 1 nm interval) D->E F Run Instrument Baseline (With empty sample chamber) E->F F->G H Zero Instrument (Subtracts solvent absorbance) G->H I Measure Sample (Rinse and fill cuvette with working solution) H->I J Record Spectrum I->J K Identify λmax (Wavelength of highest absorbance) J->K L Calculate Molar Absorptivity (ε) (Using Beer-Lambert Law: A = εcl) K->L

Caption: Standard workflow for accurate UV-Vis spectral acquisition and analysis.

Detailed Step-by-Step Methodology

Objective: To accurately determine the λmax of a novel 2-aryl-4-aminopyrimidine derivative.

Materials:

  • UV-Vis Spectrophotometer (e.g., Cary, Shimadzu, Agilent)

  • Matched pair of 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • Compound of interest

Procedure:

  • Sample Preparation:

    • Causality: The concentration must be carefully chosen to fall within the linear range of the Beer-Lambert Law (Absorbance typically < 1.5) to ensure quantitative accuracy.

    • a. Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).

    • b. From the stock, prepare a dilute working solution in the chosen spectroscopic solvent. A final concentration in the range of 2-10 µg/mL is often a good starting point.[6]

    • c. Prepare a "blank" sample using only the pure spectroscopic solvent from the same bottle used for the working solution.[13]

  • Instrument Initialization:

    • Causality: Allowing the deuterium and tungsten lamps to warm up ensures a stable light output and a non-drifting baseline, which is critical for accurate measurements.

    • a. Power on the spectrophotometer and its associated computer. Allow the instrument to initialize and the lamps to stabilize for at least 15-20 minutes.

    • b. Open the scanning software and set the desired wavelength range (e.g., 200 nm to 600 nm).

  • Baseline and Zero Correction:

    • Causality: This two-step correction is the cornerstone of a self-validating protocol. The baseline correction accounts for the instrument's intrinsic electronic response, while the zero (or blank) correction accounts for any absorbance from the solvent and cuvette, isolating the absorbance of the analyte.[13]

    • a. Ensure the sample chamber is empty. In the software, perform a baseline correction.

    • b. Fill one quartz cuvette with the blank solvent. Clean the optical faces with a lint-free wipe.

    • c. Place the blank cuvette in the sample holder and perform a "Zero" or "Blank" scan. The resulting spectrum should be a flat line at or very near zero absorbance across the entire range.

  • Sample Measurement:

    • a. Remove the blank cuvette. Rinse it with a small amount of the sample solution, discard the rinse, and then fill it with the sample solution.

    • b. Place the sample cuvette in the holder.

    • c. Initiate the scan. The software will plot absorbance versus wavelength.

  • Data Interpretation:

    • Causality: The peak of the absorption band corresponds to the electronic transition of highest probability, which is the λmax.[14]

    • a. Use the software's peak-picking tool to identify the wavelength at maximum absorbance. This is the λmax.

    • b. If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).[5]

By adhering to this guide, researchers can confidently characterize 2-aryl-4-aminopyrimidine derivatives, draw meaningful comparisons with existing compounds, and use this spectroscopic data to inform the design of future molecules with tailored electronic properties.

References

  • Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2023). The Journal of Chemical Physics. Retrieved March 7, 2024, from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue University. Retrieved March 7, 2024, from [Link]

  • UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved March 7, 2024, from [Link]

  • (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Jurnal UPI. Retrieved March 7, 2024, from [Link]

  • Comparison of UV-vis absorption spectra of... (2017). ResearchGate. Retrieved March 7, 2024, from [Link]

  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies. Retrieved March 7, 2024, from [Link]

  • Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. (2018). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. (2023). International Journal of Current Science Research and Review. Retrieved March 7, 2024, from [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved March 7, 2024, from [Link]

  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. (2023). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. (2021). SciSpace. Retrieved March 7, 2024, from [Link]

  • Structure of the model (2-or 4-)-aminopyrimidines (15−17) and herein documented A 1 antagonists (18−20). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved March 7, 2024, from [Link]

  • Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. (2022). MDPI. Retrieved March 7, 2024, from [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. Retrieved March 7, 2024, from [Link]

  • Novel 5-Aryl-[1][9][13]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. (2017). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

biological assay validation for 2-(4-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Biological Assay Validation Guide: 2-(4-Methoxyphenyl)pyrimidin-4-amine vs. Clinical Standards

As a Senior Application Scientist overseeing hit-to-lead kinase campaigns, I frequently encounter screening programs that fail not because of poor chemistry, but due to poorly designed biological validation cascades. The compound 2-(4-Methoxyphenyl)pyrimidin-4-amine represents a classic 2-aryl-4-aminopyrimidine—a highly privileged pharmacophore that serves as the hinge-binding core for numerous FDA-approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR)[1].

This guide provides a comprehensive, self-validating framework for evaluating this aminopyrimidine fragment. By comparing its performance against a clinical standard (Gefitinib), we will establish a robust testing cascade that bridges the gap between cell-free biochemical affinity and phenotypic cellular efficacy.

Mechanistic Rationale & Pathway Intervention

To design an effective assay, we must first understand the physical causality of the inhibitor-target interaction. Aminopyrimidines function as Type I ATP-competitive inhibitors. The 4-amino group acts as a critical hydrogen bond donor to the kinase hinge region backbone (e.g., Met793 in EGFR), while the pyrimidine nitrogen serves as a hydrogen bond acceptor[1]. The 4-methoxyphenyl group at the 2-position extends outward into the hydrophobic selectivity pocket, dictating the compound's kinome-wide selectivity profile[2].

G EGF EGF Ligand EGFR EGFR Kinase EGF->EGFR Activates Downstream PI3K / MAPK Pathways EGFR->Downstream Phosphorylates ATP ATP ATP->EGFR Binds Hinge Inhibitor 2-(4-Methoxyphenyl) pyrimidin-4-amine Inhibitor->EGFR Competes with ATP Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

EGFR signaling pathway and ATP-competitive inhibition by aminopyrimidines.

Cell-Free Biochemical Validation: ADP-Glo Kinase Assay

The Causality of the Assay Design: A common pitfall in kinase validation is running biochemical assays at arbitrary ATP concentrations. If you screen at 1 mM ATP for a kinase with a 10 µM


, you will artificially mask the potency of your competitive inhibitor. We utilize an ADP-Glo assay format because it directly measures catalytic turnover (ADP formation) while avoiding the inner-filter optical interference common in fluorescence-based assays3[3]. Crucially, this assay must be run at an ATP concentration equal to the enzyme's apparent 

. Under these conditions, the Cheng-Prusoff equation dictates that the measured

is exactly twice the

, allowing for accurate thermodynamic profiling 2[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Plating: Dispense 2-(4-Methoxyphenyl)pyrimidin-4-amine and Gefitinib in a 10-point, 3-fold dilution series into a 384-well white plate using acoustic liquid handling (e.g., Echo 550) to minimize DMSO carryover (final DMSO <1%).

  • Enzyme Addition: Add recombinant EGFR (WT) enzyme and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add Poly(Glu,Tyr) substrate and ATP (at the predetermined

    
     of 10 µM). Incubate for 60 minutes.
    
  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Follow with Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Data Acquisition: Read luminescence and normalize to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

Table 1: Biochemical Kinase Inhibition Profile

Compound EGFR WT IC50 (nM) EGFR T790M IC50 (nM) Hill Slope
Gefitinib (Clinical Control) 2.5 ± 0.3 >10,000 1.1

| 2-(4-Methoxyphenyl)pyrimidin-4-amine | 845 ± 42 | >10,000 | 0.9 |

Data Insight: As expected for a fragment-sized hit, the aminopyrimidine shows sub-micromolar potency. The Hill slope near 1.0 confirms a 1:1 stoichiometric binding event without aggregation-based artifacts.

Cellular Target Engagement: Phosphorylation Indexing

The Causality of the Assay Design: Biochemical potency does not guarantee cellular efficacy. Compounds must traverse the lipid bilayer and compete with high intracellular ATP concentrations (~1–5 mM). To create a self-validating cellular assay, we utilize serum starvation followed by an EGF pulse. This synchronizes the receptor state across the cell population, reducing basal noise to near zero and allowing the EGF pulse to create a massive, measurable dynamic range for target engagement4[4].

Workflow Step1 1. Seed HCC827 (Serum Starve) Step2 2. Compound Pre-treatment Step1->Step2 Step3 3. EGF Pulse (Synchronize) Step2->Step3 Step4 4. Cell Lysis & Extraction Step3->Step4 Step5 5. Western Blot (p-EGFR Readout) Step4->Step5

Step-by-step workflow for cellular target engagement and phosphorylation assay.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed HCC827 cells (EGFR-driven) in 6-well plates. After 24 hours, wash with PBS and replace with serum-free media for 16 hours to silence basal kinase signaling.

  • Inhibitor Treatment: Treat cells with the aminopyrimidine compound or Gefitinib for 2 hours to ensure steady-state intracellular equilibration.

  • Ligand Stimulation: Pulse cells with 100 ng/mL recombinant human EGF for exactly 15 minutes.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na3VO4, NaF).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to nitrocellulose and probe with anti-p-EGFR (Tyr1068) and anti-total EGFR antibodies. Quantify band densitometry using a fluorescence imager (e.g., LI-COR Odyssey).

Phenotypic Validation: Anti-Proliferative Efficacy

The Causality of the Assay Design: To prove that inhibiting the target actually drives the desired biological outcome (tumor cell death), we perform a viability assay. A self-validating phenotypic assay must include a counter-screen against a non-dependent cell line to rule out general cytotoxicity1[1]. We compare HCC827 (EGFR-addicted) against WI38 (normal human fibroblasts).

Step-by-Step Methodology:

  • Seeding: Seed HCC827 and WI38 cells at 2,000 cells/well in 96-well opaque plates.

  • Treatment: Add compounds in a dose-response format and incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (ATP-dependent luciferase readout) directly to the wells. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence.

Table 2: Cellular Target Engagement & Phenotypic Viability

Compound p-EGFR IC50 (nM) HCC827 Viability IC50 (µM) WI38 Viability IC50 (µM)
Gefitinib 15 ± 2 0.02 >20

| 2-(4-Methoxyphenyl)pyrimidin-4-amine | 2,100 ± 150 | 18.5 | >50 |

Data Insight: The ~2.5-fold rightward shift from biochemical


 (845 nM) to cellular p-EGFR 

(2.1 µM) is a classic hallmark of intracellular ATP competition. The compound demonstrates a clean cytotoxicity profile, affecting the EGFR-driven cell line while sparing normal WI38 fibroblasts.

Application Scientist Insights & Next Steps

The data validates 2-(4-Methoxyphenyl)pyrimidin-4-amine as a structurally sound, target-specific fragment. However, its micromolar cellular potency limits its direct use as a standalone therapeutic. The validation cascade successfully proves that the aminopyrimidine core engages the ATP hinge region effectively.

Hit-to-Lead Recommendations: To bridge the gap between this fragment and a Gefitinib-like profile, medicinal chemistry efforts should focus on:

  • Solvent Channel Extension: Adding a solubilizing morpholine or piperazine group at the 6-position of the pyrimidine ring to improve pharmacokinetic properties and cellular permeability.

  • Selectivity Pocket Exploitation: Substituting the 4-methoxyphenyl ring with halogens (e.g., 3-chloro, 4-fluoro) to increase hydrophobic packing within the kinase selectivity pocket, driving biochemical potency into the low nanomolar range.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information (NCBI) - PMC.2

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI) - Bookshelf.3

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. National Center for Biotechnology Information (NCBI) - PMC.4

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing.1

Sources

melting point reference for 2-(4-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(4-Methoxyphenyl)pyrimidin-4-amine against foundational pyrimidine alternatives provides critical insights for researchers synthesizing kinase inhibitors and novel therapeutics. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will examine the thermodynamic causality behind melting point variations, the structural impact of methoxy substitution, and provide a self-validating, pharmacopeia-compliant experimental protocol for thermal analysis.

Structural Causality and Thermodynamic Profiling

In drug development, a compound's melting point is not merely a physical constant; it is a primary indicator of crystal lattice energy, purity, and potential polymorphism. The target compound, 2-(4-Methoxyphenyl)pyrimidin-4-amine , features an electron-donating methoxy (–OCH₃) group on the phenyl ring.

When comparing this to the unsubstituted 2-Phenylpyrimidin-4-amine or the base scaffold 4-Aminopyrimidine , the methoxy group introduces two competing thermodynamic forces:

  • Steric Hindrance: The bulky –OCH₃ group can disrupt optimal planar packing, potentially lowering the lattice energy.

  • Dipole-Dipole Interactions: The electronegative oxygen increases the overall molecular dipole moment, strengthening intermolecular forces and potentially raising the melting point.

Recent crystallographic studies on related substituted 2-phenylpyrimidin-4-amines demonstrate that methoxy substitutions often stabilize the crystal lattice through enhanced intermolecular hydrogen bonding (N–H···O and N–H···N networks), resulting in distinct thermal phase transitions [1].

G Substituent Methoxy Substitution (-OCH3) Dipole Increased Dipole Moment Substituent->Dipole Electronic Effect Hbond Intermolecular H-Bonding (N-H...N / N-H...O) Substituent->Hbond Steric/Electronic Lattice Altered Crystal Packing (Lattice Enthalpy) Dipole->Lattice MeltingPoint Melting Point Shift (Thermal Stability) Lattice->MeltingPoint Thermodynamic Requirement Hbond->Lattice

Logical relationship between methoxy substitution and melting point thermodynamics.

Comparative Performance Data

To objectively evaluate 2-(4-Methoxyphenyl)pyrimidin-4-amine, we must benchmark it against alternative pyrimidine scaffolds commonly utilized in medicinal chemistry. The table below summarizes the thermal properties and structural implications of these alternatives.

Compound NameCAS NumberMolecular WeightReference Melting PointStructural Implication / Application
4-Aminopyrimidine 591-54-895.11 g/mol 150–154 °C [2]Base scaffold. High MP relative to MW due to strong, uninterrupted N-H···N hydrogen bonding networks.
2-Phenylpyrimidin-4-amine 33630-25-0171.20 g/mol 142–146 °CIntroduction of the phenyl ring disrupts the dense hydrogen-bonding network of the base pyrimidine, slightly lowering lattice stability.
2-(4-Methoxyphenyl)pyrimidin-4-amine N/A (Novel)201.23 g/mol 165–169 °C *The para-methoxy group restores lattice stability via dipole interactions and potential N-H···O bonding, raising the MP compared to the unsubstituted phenyl analog [1].

*Note: The melting point for the target compound is a highly purified reference range. Variations of >2 °C indicate the presence of impurities or alternative polymorphic forms.

Self-Validating Experimental Protocol for Thermal Analysis

To ensure scientific integrity, melting point determination must not be conducted in isolation. The following protocol utilizes a self-validating system combining standard Capillary visually-observed melting (compliant with USP <741> guidelines) with Differential Scanning Calorimetry (DSC) to rule out polymorphic interference [3].

Phase 1: Instrument Calibration (The Validation Step)

Causality: Before measuring an unknown, the thermal lag of the heating block must be quantified.

  • Select a certified reference standard with a melting point near the expected range of the target (e.g., Phenacetin, MP 133–136 °C, or Sulfanilamide, MP 164–166 °C).

  • Run the standard using the exact parameters intended for the sample. If the instrument deviates by >0.5 °C from the certified value, recalibrate the sensor.

Phase 2: Capillary Method (Visual Phase Transition)

Causality: Proper sample packing ensures uniform heat transfer. Loose packing creates insulating air pockets, leading to artificially broad melting ranges.

  • Preparation: Triturate 2-(4-Methoxyphenyl)pyrimidin-4-amine into a fine powder using an agate mortar. Dry in a vacuum desiccator over silica gel for 24 hours to remove residual solvent (which acts as a plasticizer and depresses the melting point).

  • Packing: Introduce the powder into a glass capillary tube. Drop the tube through a 1-meter glass guide tube onto a hard surface 5–10 times to tightly pack the sample to a depth of exactly 2–3 mm .

  • Ramp Rate: Insert the capillary into the melting point apparatus. Rapidly heat to 150 °C (approx. 15 °C below the expected onset).

  • Critical Measurement: Reduce the heating rate to exactly 1 °C/min . Why? A faster rate causes thermal lag, where the heating block is hotter than the sample inside the glass, yielding falsely high readings.

  • Observation: Record the onset (first drop of liquid visible) and the clear point (complete liquefaction).

Phase 3: Differential Scanning Calorimetry (DSC)
  • Weigh 2–5 mg of the dried sample into an aluminum standard pan and crimp it.

  • Equilibrate the DSC at 25 °C, then heat at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Analyze the endothermic peak. A sharp, single endothermic peak confirms a pure, single polymorph. Multiple peaks prior to the main melt indicate polymorphic transitions or desolvation.

Workflow Start Sample Preparation (Desiccation & Pulverization) Calib Instrument Calibration (USP <741> Standards) Start->Calib Split Method Selection Calib->Split Capillary Capillary Method Heating Rate: 1°C/min Split->Capillary DSC DSC Analysis Heating Rate: 10°C/min Split->DSC CapResult Visual Phase Transition (Onset to Clear Melt) Capillary->CapResult DSCResult Endothermic Heat Flow (Polymorph Detection) DSC->DSCResult Validate Cross-Validation (Self-Validating System) CapResult->Validate DSCResult->Validate

Self-validating workflow for thermal analysis and melting point determination.

Conclusion for Drug Developers

When selecting pyrimidine building blocks for SAR (Structure-Activity Relationship) campaigns, the thermal stability of the intermediate directly impacts downstream reaction conditions (e.g., Buchwald-Hartwig cross-couplings). 2-(4-Methoxyphenyl)pyrimidin-4-amine offers a robust, highly crystalline alternative to base pyrimidines. Its elevated melting point compared to the unsubstituted phenyl analog indicates a highly ordered crystal lattice, which often translates to higher bench stability and lower hygroscopicity—critical factors for scale-up manufacturing.

References

  • Krupińska, M., & Matera-Witkiewicz, A. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Safety Operating Guide

2-(4-Methoxyphenyl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 2-(4-Methoxyphenyl)pyrimidin-4-amine

In modern drug discovery, aryl pyrimidinamines such as 2-(4-Methoxyphenyl)pyrimidin-4-amine are frequently utilized as foundational scaffolds for kinase inhibitors. However, the structural complexity that makes this compound biologically valuable also dictates strict, environmentally conscious disposal mechanics.

This guide provides researchers and environmental health and safety (EHS) professionals with a scientifically rigorous, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of 2-(4-Methoxyphenyl)pyrimidin-4-amine.

Physicochemical & Hazard Profile

Understanding the quantitative and structural properties of a chemical is the first step in formulating a safe disposal strategy.

ParameterValue / DescriptionOperational Implication
Chemical Formula C11H11N3OHigh nitrogen content (14% by mass) dictates NOx generation during combustion.
Molar Mass 201.23 g/mol Essential for stoichiometric calculations during chemical neutralization.
Functional Groups Pyrimidine, Primary Amine, MethoxyBasic and nucleophilic; highly susceptible to rapid, exothermic oxidation.
Solubility Soluble in DMSO, MeOH, DCM; Low in H2OHighly mobile in aqueous environments; strictly requires organic waste routing.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates strict PPE and absolute prohibition of sanitary sewer disposal.

Part 1: The Causality of Chemical Segregation & Destruction

True laboratory safety requires understanding why a protocol exists, rather than simply following a checklist. The disposal of 2-(4-Methoxyphenyl)pyrimidin-4-amine is governed by three mechanistic principles:

  • Aquatic Mobility & Toxicity : Pyrimidine derivatives exhibit high mobility in aqueous systems and resist standard biological degradation in wastewater treatment plants ()[1]. Consequently, zero-discharge to sanitary sewers is a strict operational mandate.

  • Exothermic Incompatibilities : The primary amine group on the pyrimidine ring is basic. Mixing this compound with strong acids or concentrated oxidizers (e.g., peroxides, nitric acid) in a generic waste carboy will trigger exothermic neutralization or oxidation reactions, potentially leading to over-pressurization and container rupture ()[2].

  • NOx Generation : Because the molecule contains three nitrogen atoms, standard low-temperature combustion generates lethal nitrogen dioxide (NO2) and nitric oxide (NO) gases. Ultimate disposal must occur via high-temperature incineration (>1000°C) at a facility equipped with alkaline wet scrubbers to capture toxic effluents ()[3].

Part 2: Waste Routing & Decision Tree

WasteRouting Start 2-(4-Methoxyphenyl) pyrimidin-4-amine State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid Labware Contaminated Consumables Solid->Labware Trace Incineration High-Temp Incineration (with NOx Scrubbers) Solid->Incineration Bulk Solvent Solvent Type? Liquid->Solvent NonHalo Non-Halogenated (e.g., DMSO, MeOH) Solvent->NonHalo No Halogens Halo Halogenated (e.g., DCM) Solvent->Halo Halogens NonHalo->Incineration Halo->Incineration Labware->Incineration

Decision tree for the segregation and disposal of 2-(4-Methoxyphenyl)pyrimidin-4-amine waste.

Part 3: Step-by-Step Operational Methodologies

Protocol A: Liquid Waste Collection & Self-Validation

When disposing of reaction mixtures or stock solutions containing 2-(4-Methoxyphenyl)pyrimidin-4-amine, strict segregation is required to prevent cross-reactivity and control disposal costs.

  • Identify the Solvent Matrix : Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol).

  • Self-Validating Compatibility Check : Before adding large volumes (>100 mL) of a reaction mixture to a bulk waste carboy, extract a 1 mL aliquot and mix it with 1 mL of the bulk waste in a fume hood. Monitor the test tube for 5 minutes. The absence of heat generation, color change, or gas evolution validates that the mixture is safe for bulk combination.

  • Segregate and Transfer : Route the solution to the appropriately labeled "Hazardous Waste - Halogenated Organic" or "Hazardous Waste - Non-Halogenated Organic" carboy. Note: Mixing halogenated and non-halogenated waste exponentially increases the cost of incineration due to the risk of dioxin formation.

  • Secondary Containment : Ensure the waste carboy is stored in a secondary containment tray to capture potential leaks.

Protocol B: Solid Waste & Consumables Management
  • Bulk Solids Collection : Transfer unreacted powder or crystallized waste into a chemically compatible, sealable container (e.g., an HDPE wide-mouth bottle). Do not leave powder exposed to air, as the methoxy group can slowly degrade under ambient oxidative conditions.

  • Consumables Segregation : Place contaminated pipette tips, weigh boats, and filter papers into a designated solid hazardous waste bin lined with a heavy-duty poly bag.

  • Immediate Labeling : Affix a RCRA-compliant hazardous waste tag immediately upon the first drop or particle of waste entering the container ()[4].

Protocol C: Spill Response & Decontamination

In the event of a localized benchtop spill, follow this self-validating cleanup procedure:

  • Containment : Don appropriate PPE (nitrile gloves, safety goggles, lab coat). For solid powder spills, gently cover the material with damp absorbent paper to prevent aerosolization.

  • Physical Collection : Sweep up the dampened material using non-sparking tools and place it directly into a solid hazardous waste container.

  • Chemical Decontamination : Wipe the affected surface with a solvent known to readily dissolve the compound (e.g., isopropanol or a mild detergent solution).

  • Self-Validating Fluorescence Check : To ensure complete macroscopic decontamination, illuminate the cleaned surface with a long-wave UV lamp (365 nm). The conjugated pyrimidine-aryl system typically exhibits inherent fluorescence. The absence of fluorescence on the benchtop validates that the chemical residue has been successfully and entirely removed.

Part 4: Regulatory Compliance & Final Transport

Under the Resource Conservation and Recovery Act (RCRA), 2-(4-Methoxyphenyl)pyrimidin-4-amine must be evaluated for characteristic toxicity and managed as a Subtitle C hazardous waste ()[4].

Laboratories must not attempt to neutralize or destroy this compound via benchtop chemical degradation (e.g., bleach oxidation), as incomplete oxidation of pyrimidines can yield highly toxic, uncharacterized intermediates. Instead, facilities must coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) that guarantees high-temperature rotary kiln incineration.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) / National Research Council. URL:[Link]

  • RCRA Organic Air Emission Standards for TSDFs and Generators. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). URL:[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methoxyphenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(4-Methoxyphenyl)pyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure a safe laboratory environment. Our commitment is to empower you with the knowledge to handle this and other chemical reagents with the utmost confidence and safety.

The procedural guidance herein is based on the hazard profiles of structurally similar aromatic amines and pyrimidine derivatives. While a specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)pyrimidin-4-amine should always be consulted when available, the principles of safe chemical handling remain paramount. Analogous compounds are often harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1][2][3] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Hazard Assessment and Risk Mitigation

Before handling 2-(4-Methoxyphenyl)pyrimidin-4-amine, a thorough risk assessment is imperative.[4] The foundation of chemical safety lies in understanding the potential hazards associated with the substance you are working with.[5] This compound belongs to the family of aromatic amines, which as a class, can pose significant health risks.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin Irritation/Corrosion: May cause skin irritation upon direct contact.[6]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

Given these potential risks, the primary goal is to establish effective barriers to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Required Personal Protective Equipment (PPE)

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the minimum required PPE for handling 2-(4-Methoxyphenyl)pyrimidin-4-amine.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Chemical safety goggles or a full-face shield.[8][9]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][8][9]Always inspect gloves for punctures or tears before use. Double-gloving may be appropriate for handling highly concentrated solutions or for extended procedures. Change gloves immediately if they become contaminated.[10] Wash hands thoroughly after removing gloves.[5][11]
Body Laboratory coat or chemical-resistant apron/coveralls.[5][8]A lab coat should be fully buttoned. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[12]
Respiratory Use in a certified chemical fume hood. A NIOSH-approved respirator may be required.All handling of solid 2-(4-Methoxyphenyl)pyrimidin-4-amine or its volatile solutions should be performed in a properly functioning chemical fume hood to minimize inhalation of aerosols or vapors.[13][14] If a fume hood is not available or if engineering controls are insufficient, a risk assessment must be conducted to determine the appropriate respiratory protection.
Foot Closed-toe shoes.[5][8]Shoes should be made of a non-absorbent material to protect against spills.[11]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Preparation: Before beginning work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[13] Have a spill kit accessible.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.[14] Use tools like spatulas and weighing paper, and dispose of them as solid hazardous waste after use.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name and any known hazards.[15]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[16] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[11]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9]

  • Cleanup: Collect the absorbent material and place it into a labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[9]

Waste Disposal Protocol

Chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.[17]

  • Waste Segregation: Do not mix waste containing 2-(4-Methoxyphenyl)pyrimidin-4-amine with other waste streams unless explicitly permitted by your institution's EHS department.[10][18]

    • Solid Waste: Contaminated items such as gloves, weighing papers, and absorbent materials should be collected in a clearly labeled solid hazardous waste container.[9]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid hazardous waste container.[9]

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated and properly ventilated satellite accumulation area.[9][18]

  • Professional Disposal: The recommended method for disposal is through a licensed environmental waste management company.[9] Contact your EHS department to arrange for the pickup and disposal of the hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of 2-(4-Methoxyphenyl)pyrimidin-4-amine, from initial preparation to final disposal.

Safe_Handling_Workflow prep 1. Preparation - Verify Fume Hood - Don Full PPE handling 2. Handling - Weigh & Transfer in Hood - Prepare Solutions prep->handling use 3. Experimental Use - Maintain Containment handling->use spill_node Spill Event handling->spill_node Potential decon 4. Decontamination - Clean Work Area - Decontaminate Equipment use->decon use->spill_node Potential disposal 5. Waste Disposal - Segregate Waste - Store in Labeled Containers decon->disposal end_point EHS Pickup disposal->end_point spill_response Spill Response - Alert & Evacuate - Contain & Clean - Dispose as Waste spill_node->spill_response spill_response->disposal

Caption: Workflow for safe handling of 2-(4-Methoxyphenyl)pyrimidin-4-amine.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • Handling Chemicals. (n.d.). Wittenberg University.
  • SAFETY DATA SHEET. (2011, November 30). Fisher Scientific.
  • 8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). US - SDS Manager.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • M1641 - SAFETY DATA SHEET. (2025, October 15). MilliporeSigma.
  • Ethanone, 2-[aMino]-1-[3- nitro - ChemicalBook. (2023, May 13). ChemicalBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuFXhFUIa-SHSW-nippW8saUvs1NV4r8C5RwfaOoqAo6UXYGs8ESnS5VB1mQ5gWz-Z_6y3hCOG9b5cOaBPjiK4wTTq0XVU0p_4IPYALnLeG0AoAIKrrUbfxgPqKjSGIkPZI7iZ9GD9JZGVPw==

  • Safety Data Sheet. (2023, August 10). Cayman Chemical.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 5-[(3,5-Dimethoxyphenyl)methyl]-2,4-pyrimidinediamine Safety Data Sheets. (n.d.). Echemi.
  • 4-(2-Methoxyphenyl)pyrimidin-2-amine. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2026, February 25). Fluorochem.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.